molecular formula C12H18 B8502104 Trivinylcyclohexane CAS No. 30172-87-3

Trivinylcyclohexane

Cat. No.: B8502104
CAS No.: 30172-87-3
M. Wt: 162.27 g/mol
InChI Key: NWRZGFYWENINNX-UHFFFAOYSA-N
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Description

Trivinylcyclohexane is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30172-87-3

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,1,2-tris(ethenyl)cyclohexane

InChI

InChI=1S/C12H18/c1-4-11-9-7-8-10-12(11,5-2)6-3/h4-6,11H,1-3,7-10H2

InChI Key

NWRZGFYWENINNX-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCC1(C=C)C=C

Origin of Product

United States

Foundational & Exploratory

trivinylcyclohexane synthesis from cyclododecatriene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Trivinylcyclohexane from Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1,2,4-trivinylcyclohexane (B37108), a valuable intermediate in various chemical industries, directly from 1,5,9-cyclododecatriene (B1592173). The primary method described is a direct thermal isomerization, a more efficient route than multi-step synthetic pathways. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, particularly the 1,2,4-isomer, is a significant building block in the synthesis of specialty polymers and as a key intermediate in the production of sulfur silanes used to enhance the performance of materials such as automobile tires.[1] The direct synthesis from 1,5,9-cyclododecatriene, a readily available industrial chemical produced from the trimerization of butadiene, offers an atom-economical and efficient manufacturing process. This guide focuses on the thermal rearrangement of 1,5,9-cyclododecatriene to 1,2,4-trivinylcyclohexane.

Reaction Overview: Thermal Isomerization

The synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene is achieved through a high-temperature thermal isomerization reaction. This process involves the rearrangement of the 12-membered ring of cyclododecatriene into a 6-membered cyclohexane (B81311) ring substituted with three vinyl groups.[2] The reaction can be performed in the absence of a catalyst, relying on high temperatures to facilitate the molecular rearrangement.[1][2][3]

A subsequent equilibration step at a lower temperature can be employed to enrich the product mixture in a specific, desired geometric isomer of 1,2,4-trivinylcyclohexane.[1][3] The final product is then typically purified by distillation.[2]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene based on patented procedures.

General Apparatus

The thermal isomerization is typically carried out in a continuous flow system. The key components of the apparatus are:

  • A vaporization chamber to convert the liquid 1,5,9-cyclododecatriene into a vapor.[3]

  • A hot tube reactor, often made of stainless steel, housed within a furnace to maintain the high temperatures required for the isomerization.[1]

  • A condenser and a cooled receiver to collect the reaction products.[2]

  • An inert gas source (e.g., nitrogen) to facilitate the transport of the reactant and maintain an inert atmosphere.[2]

  • Pressure and temperature control systems.

Step 1: Thermal Isomerization
  • Vaporization: Liquid 1,5,9-cyclododecatriene is introduced into a heated vaporization chamber.[3] The vaporizer, which can be a heated metallic tube, is maintained at a temperature sufficient to vaporize the cyclododecatriene, typically in the range of 180-210°C.[1][2]

  • Isomerization: The vaporized 1,5,9-cyclododecatriene is then passed through a hot tube reactor.[1] The reactor is heated to a temperature between 400°C and 600°C.[1][3] A stream of an inert gas, such as nitrogen, can be used to carry the reactant vapor through the reactor.[2]

  • Product Collection: The reaction mixture exiting the reactor is passed through a condenser and collected in a cooled receiver.[2]

Step 2: Equilibration for Isomer Enrichment (Optional)

To increase the concentration of a specific geometric isomer, the product mixture from the thermal isomerization can be subjected to an equilibration step.

  • Equilibration: The crude 1,2,4-trivinylcyclohexane mixture is heated in either the vapor or liquid phase at a temperature ranging from 180°C to 375°C.[1][3] This process is carried out at pressures ranging from 0.101 kPa to 1013 kPa.[1]

Step 3: Purification
  • Distillation: The final product, 1,2,4-trivinylcyclohexane, is separated from any unreacted starting material and byproducts by distillation.[2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene.

Table 1: General Reaction Conditions for Thermal Isomerization

ParameterValueReference
Starting Material1,5,9-Cyclododecatriene[1]
Product1,2,4-Trivinylcyclohexane[1]
Isomerization Temperature400°C to 600°C[1][3]
Equilibration Temperature180°C to 375°C[1][3]
Isomerization Pressure0.101 kPa to 121.5 kPa[1]
Equilibration Pressure0.101 kPa to 1013 kPa[1]

Table 2: Example of Thermal Isomerization of trans,trans,cis-1,5,9-Cyclododecatriene

ParameterValueReference
Starting Material Volume300 cc[2]
Preheating Temperature210°C[2]
Reaction Tube Temperature~500°C[2]
Product Boiling Point86-90°C[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1,2,4-trivinylcyclohexane.

G cluster_0 Step 1: Thermal Isomerization cluster_1 Step 2: Equilibration (Optional) cluster_2 Step 3: Purification A 1,5,9-Cyclododecatriene (liquid) B Vaporizer (180-210°C) A->B C Hot Tube Reactor (400-600°C) B->C D Crude 1,2,4-Trivinylcyclohexane C->D E Equilibration Chamber (180-375°C) D->E F Isomer-Enriched Mixture E->F G Distillation F->G H Purified 1,2,4-Trivinylcyclohexane G->H

Caption: Experimental workflow for the synthesis of 1,2,4-trivinylcyclohexane.

Logical Relationship of Isomerization and Equilibration

The following diagram shows the logical relationship between the initial isomerization and the optional equilibration step for achieving a desired isomer ratio.

G A 1,5,9-Cyclododecatriene B High-Temperature Isomerization (400-600°C) A->B C 1,2,4-Trivinylcyclohexane (Mixture of Isomers) B->C D Lower-Temperature Equilibration (180-375°C) C->D E 1,2,4-Trivinylcyclohexane (Enriched in Desired Isomer) D->E

Caption: Logical flow of the isomerization-equilibration process.

References

An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylcyclohexane (B37108) (TVCH) is a unique cycloaliphatic triene, characterized by a cyclohexane (B81311) ring substituted with three vinyl groups at the 1, 2, and 4 positions. This trifunctionality makes it a significant monomer in polymer science, where it is utilized as a cross-linking agent and a building block for polymers with tailored properties. Its non-aromatic nature makes it particularly suitable for applications with stringent purity and biocompatibility requirements, including materials with potential food contact. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,2,4-trivinylcyclohexane.

Chemical and Physical Properties

1,2,4-Trivinylcyclohexane is commercially available as a mixture of stereoisomers. It is a colorless to light yellow liquid with a characteristic odor. It is insoluble in water but soluble in common organic solvents. The presence of three vinyl groups dictates its chemical reactivity, making it susceptible to addition reactions and polymerization.

Data Presentation: Key Chemical and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₈[1][2][3][4]
Molecular Weight 162.27 g/mol [2][3][4][5]
CAS Number 2855-27-8[1][2][3][4]
Density 0.836 g/mL at 25 °C[3]
Boiling Point 85-88 °C at 20 mmHg[3]
Melting Point < -60 °C
Flash Point 69 °C (closed cup)[3]
Refractive Index (n20/D) 1.478[3]
Appearance Colorless to light yellow liquid[1]
Solubility Insoluble in water; soluble in organic solvents[1]
IUPAC Name 1,2,4-tris(ethenyl)cyclohexane[5]
InChI 1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2[5]
InChIKey KTRQRAQRHBLCSQ-UHFFFAOYSA-N[5]
SMILES C=CC1CCC(C=C)C(C1)C=C[5]

Structure and Stereochemistry

The structure of 1,2,4-trivinylcyclohexane is centered around a cyclohexane core. The presence of three chiral centers at positions 1, 2, and 4 of the cyclohexane ring gives rise to multiple stereoisomers. Commercially available 1,2,4-trivinylcyclohexane is a mixture of these isomers.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The three vinyl substituents can occupy either axial (a) or equatorial (e) positions. The relative stability of the different stereoisomers and their conformers is determined by the steric interactions between the bulky vinyl groups.

Due to the 1,3-diaxial interactions, substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric hindrance. For 1,2,4-trisubstituted cyclohexanes, the most stable conformations will be those that maximize the number of vinyl groups in equatorial positions. The possible cis/trans isomers and their most stable chair conformations are complex. For example, the all-cis isomer would likely be forced into a conformation with at least one axial vinyl group, leading to significant steric strain. Conversely, certain trans isomers could potentially adopt a conformation with all three vinyl groups in equatorial positions, which would be sterically more favorable.

A detailed analysis of all possible stereoisomers (e.g., (1R,2R,4R), (1S,2S,4S), (1R,2R,4S), etc.) and their conformational equilibria would require advanced computational modeling and spectroscopic analysis, which is beyond the scope of currently available public data.

Spectroscopic Characterization
  • ¹H NMR: The spectrum would be complex due to the presence of multiple isomers.

    • Vinyl Protons: A series of multiplets would be expected in the range of δ 4.8-6.0 ppm.

    • Cyclohexane Ring Protons: A complex pattern of overlapping multiplets would appear in the upfield region, typically between δ 1.0-2.5 ppm. The chemical shifts and coupling constants of these protons would be highly dependent on their axial or equatorial orientation and the relative stereochemistry of the vinyl groups.

  • ¹³C NMR:

    • Vinyl Carbons: Resonances for the sp² hybridized carbons of the vinyl groups would be expected in the range of δ 110-145 ppm.

    • Cyclohexane Ring Carbons: Resonances for the sp³ hybridized carbons of the cyclohexane ring would appear further upfield, typically between δ 25-50 ppm. The exact chemical shifts would vary depending on the substitution pattern and conformation.

Experimental Protocols

Synthesis of 1,2,4-Trivinylcyclohexane

A common method for the synthesis of 1,2,4-trivinylcyclohexane is the thermal isomerization of 1,5,9-cyclododecatriene (B1592173).[6][7]

Reaction:

1,5,9-Cyclododecatriene → 1,2,4-Trivinylcyclohexane

General Protocol (based on patent literature):

  • Apparatus: The reaction is typically carried out in a flow reactor system consisting of an evaporator, a heated reaction tube, and a condenser/receiver. The reaction tube is often made of quartz or a similar inert material and may be filled with an inert material to improve heat transfer.

  • Reaction Conditions:

    • Temperature: The isomerization is conducted at high temperatures, typically in the range of 450 °C to 550 °C.

    • Pressure: The reaction can be performed at atmospheric or reduced pressure. Using an inert carrier gas (e.g., nitrogen) allows for operation at a controlled partial pressure of the reactant.

  • Procedure: a. 1,5,9-cyclododecatriene is vaporized in the evaporator. b. The vapor is passed through the heated reaction tube where the thermal rearrangement to 1,2,4-trivinylcyclohexane occurs. c. The product mixture is then cooled and collected in the receiver.

  • Purification: The resulting mixture, which may contain unreacted starting material and other byproducts, is typically purified by fractional distillation. A patent also describes a subsequent equilibration step at a lower temperature (180 °C to 375 °C) to enrich a particular geometric isomer.[7]

Chemical Reactivity and Applications

The chemical reactivity of 1,2,4-trivinylcyclohexane is dominated by its three vinyl groups, making it a versatile monomer for polymerization.

Polymerization

1,2,4-Trivinylcyclohexane can undergo polymerization via free-radical or cationic mechanisms. Due to its trifunctionality, it is primarily used as a cross-linking agent to create three-dimensional polymer networks with enhanced thermal and mechanical stability.

Free-Radical Polymerization:

This can be initiated by common free-radical initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide). The initiator decomposes upon heating to generate free radicals, which then attack the vinyl groups of the 1,2,4-trivinylcyclohexane monomers to initiate the polymerization chain reaction. The presence of three vinyl groups per molecule leads to the rapid formation of a cross-linked network.

Cationic Polymerization:

Cationic polymerization is initiated by a cation, which can be generated from a protic acid or a Lewis acid in the presence of a proton source. The cationic initiator adds to a vinyl group, generating a new carbocation that can then propagate by adding to other monomer units. This method can also be used to produce cross-linked polymers from 1,2,4-trivinylcyclohexane.

The properties of the resulting polymers, such as hardness, thermal stability, and solvent resistance, can be tailored by controlling the degree of cross-linking.

Visualizations

Logical Relationship: Synthesis of 1,2,4-Trivinylcyclohexane

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_purification Purification cluster_product Final Product start 1,5,9-Cyclododecatriene vaporization Vaporization start->vaporization Heat isomerization Thermal Isomerization (450-550 °C) vaporization->isomerization Inert Gas Flow condensation Condensation isomerization->condensation Cooling distillation Fractional Distillation condensation->distillation product 1,2,4-Trivinylcyclohexane (Mixture of Isomers) distillation->product

Caption: Synthesis of 1,2,4-Trivinylcyclohexane.

Experimental Workflow: Free-Radical Polymerization

Polymerization_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product monomer 1,2,4-Trivinylcyclohexane mixing Mixing of Reactants monomer->mixing initiator Free-Radical Initiator (e.g., AIBN, Benzoyl Peroxide) initiator->mixing heating Heating to Decompose Initiator mixing->heating propagation Propagation and Cross-linking heating->propagation Radical Formation polymer Cross-linked Poly(1,2,4-trivinylcyclohexane) propagation->polymer

Caption: Free-Radical Polymerization Workflow.

References

An In-depth Technical Guide to Trivinylcyclohexane Isomers and Their Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trivinylcyclohexane, focusing on their structure, properties, and characterization. This compound, with the chemical formula C₁₂H₁₈, exists as several constitutional and stereoisomers, primarily the 1,2,4- and 1,3,5-substituted isomers, each with its own set of stereoisomers. This guide delves into the synthesis, separation, and detailed analytical characterization of these compounds, offering valuable information for their application in polymer chemistry and as intermediates in organic synthesis.

Isomers of this compound

This compound isomers are categorized based on the substitution pattern of the three vinyl groups on the cyclohexane (B81311) ring. The most common constitutional isomers are 1,2,4-trivinylcyclohexane (B37108) and 1,3,5-trivinylcyclohexane. Additionally, 1,2,3-trivinylcyclohexane is a possible isomer. Each of these constitutional isomers can exist as multiple stereoisomers (diastereomers and enantiomers) due to the presence of chiral centers and the geometry of the cyclohexane ring.

1,2,4-Trivinylcyclohexane

1,2,4-Trivinylcyclohexane is the most commercially available isomer, typically sold as a mixture of its stereoisomers. The cyclohexane ring in 1,2,4-trivinylcyclohexane has three chiral centers at positions 1, 2, and 4, leading to the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). These are often referred to as geometric isomers in technical literature, with designations based on their relative boiling points. A patented process describes the enrichment of the lowest boiling isomer, designated as Isomer A.[1][2]

1,3,5-Trivinylcyclohexane

The 1,3,5-substitution pattern can also lead to stereoisomerism. By analogy with 1,3,5-trimethylcyclohexane, which has two diastereomers (cis and trans), 1,3,5-trivinylcyclohexane is expected to have a cis-isomer (where all three vinyl groups are on the same side of the ring) and a trans-isomer (where one vinyl group is on the opposite side to the other two). The cis-isomer is a meso compound and thus achiral, while the trans-isomer is chiral and exists as a pair of enantiomers.

1,2,3-Trivinylcyclohexane

For 1,2,3-trivinylcyclohexane, with three adjacent chiral centers, a more complex set of stereoisomers is possible. Based on the principles of stereoisomerism in substituted cyclohexanes, this would also result in a mixture of diastereomers and enantiomers.[3]

Synthesis of this compound Isomers

This compound is primarily synthesized through the thermal isomerization of 1,5,9-cyclododecatriene.[1][2][4] This process typically yields a mixture of this compound isomers, with the 1,2,4-isomer being a major product. The reaction is generally carried out at high temperatures, ranging from 300 to 650 °C.[4] Subsequent fractional distillation can be employed to separate the isomers based on their boiling points.[1][2]

Quantitative Data

Quantitative data for individual this compound isomers is limited in publicly available literature. Most of the available data pertains to the mixture of 1,2,4-trivinylcyclohexane isomers.

Property1,2,4-Trivinylcyclohexane (Mixture of Isomers)Reference
CAS Number 2855-27-8[5][6][7]
Molecular Formula C₁₂H₁₈[5][7]
Molecular Weight 162.27 g/mol [5][7]
Boiling Point 85-88 °C at 20 mmHg[7][8][9]
Density 0.836 g/mL at 25 °C[7][8][9]
Refractive Index (n20/D) 1.478[7][8][9]

Experimental Protocols for Characterization

The characterization of this compound isomers relies on a combination of chromatographic and spectroscopic techniques to separate and identify the individual components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of this compound.

Illustrative GC-MS Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness. For better separation of isomers, a mid-to-high polarity column like a Restek Rtx®-65 may be used.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Expected Mass Spectral Fragmentation: The mass spectrum of this compound isomers is expected to show a molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns for cyclic alkanes and alkenes involve the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) and propyl (C₃H₇, 43 Da) or butyl (C₄H₉, 57 Da) radicals.[10][11][12] The fragmentation pattern can help in distinguishing between constitutional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of the this compound isomers.

Illustrative ¹H and ¹³C NMR Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment.

    • Expected chemical shifts:

      • Vinyl protons (=CH- and =CH₂): ~4.8-6.0 ppm.

      • Cyclohexane ring protons (-CH- and -CH₂-): ~1.0-2.5 ppm.

  • ¹³C NMR Acquisition:

    • Proton-decoupled experiment.

    • Expected chemical shifts:

      • Vinyl carbons (=CH- and =CH₂): ~110-145 ppm.

      • Cyclohexane ring carbons (-CH- and -CH₂-): ~25-50 ppm.

The exact chemical shifts and coupling constants will vary for each isomer due to different steric and electronic environments. Two-dimensional NMR techniques like COSY and HSQC would be invaluable for assigning the proton and carbon signals unambiguously.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the characteristic functional groups present in this compound.

Illustrative FTIR Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample on a salt plate (e.g., NaCl or KBr) or analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically in the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

  • C-H stretch (sp² carbons of vinyl groups): ~3080-3010 cm⁻¹.[13]

  • C-H stretch (sp³ carbons of cyclohexane ring): ~2960-2850 cm⁻¹.[14][15]

  • C=C stretch (vinyl groups): ~1640 cm⁻¹.[13][16]

  • C-H bend (out-of-plane) for vinyl groups: ~990 and 910 cm⁻¹.

Diagrams

Isomer_Relationships cluster_constitutional Constitutional Isomers cluster_stereoisomers_124 Stereoisomers of 1,2,4-TVCH cluster_stereoisomers_135 Stereoisomers of 1,3,5-TVCH 1,2,3-TVCH 1,2,3-TVCH 1,2,4-TVCH 1,2,4-TVCH Isomer A (Enantiomeric Pair) Isomer A (Enantiomeric Pair) 1,2,4-TVCH->Isomer A (Enantiomeric Pair) Diastereomers Isomer B (Enantiomeric Pair) Isomer B (Enantiomeric Pair) 1,2,4-TVCH->Isomer B (Enantiomeric Pair) Diastereomers Isomer C (Enantiomeric Pair) Isomer C (Enantiomeric Pair) 1,2,4-TVCH->Isomer C (Enantiomeric Pair) Diastereomers Isomer D (Enantiomeric Pair) Isomer D (Enantiomeric Pair) 1,2,4-TVCH->Isomer D (Enantiomeric Pair) Diastereomers 1,3,5-TVCH 1,3,5-TVCH cis-1,3,5-TVCH (Meso) cis-1,3,5-TVCH (Meso) 1,3,5-TVCH->cis-1,3,5-TVCH (Meso) Diastereomers trans-1,3,5-TVCH (Enantiomeric Pair) trans-1,3,5-TVCH (Enantiomeric Pair) 1,3,5-TVCH->trans-1,3,5-TVCH (Enantiomeric Pair) Diastereomers

Caption: Relationships between this compound isomers.

Characterization_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Characterization Cyclododecatriene Cyclododecatriene Thermal Isomerization Thermal Isomerization Cyclododecatriene->Thermal Isomerization Mixture of TVCH Isomers Mixture of TVCH Isomers Thermal Isomerization->Mixture of TVCH Isomers Fractional Distillation Fractional Distillation Mixture of TVCH Isomers->Fractional Distillation Isolated Isomers Isolated Isomers Fractional Distillation->Isolated Isomers GC-MS GC-MS Isolated Isomers->GC-MS Separation & Identification NMR NMR Isolated Isomers->NMR Structural Elucidation FTIR FTIR Isolated Isomers->FTIR Functional Group ID Mass Spectra Mass Spectra GC-MS->Mass Spectra 1H & 13C Spectra 1H & 13C Spectra NMR->1H & 13C Spectra IR Spectrum IR Spectrum FTIR->IR Spectrum

Caption: Workflow for synthesis and characterization.

References

physical properties of trivinylcyclohexane boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of trivinylcyclohexane, focusing on its boiling point and density. It includes experimental protocols for the determination of these properties and visual workflows to illustrate key processes.

Core Physical Properties of this compound

This compound is a cyclic organic compound with three vinyl groups attached to a cyclohexane (B81311) ring. The physical properties can vary depending on the specific isomer. The most commonly cited isomer is 1,2,4-trivinylcyclohexane (B37108).

Data Summary

The available quantitative data for the physical properties of this compound isomers are summarized in the table below. It is important to note that while data for 1,2,4-trivinylcyclohexane is readily available, specific experimental values for other isomers, such as 1,3,5-trivinylcyclohexane, are not well-documented in publicly available literature.

Property1,2,4-Trivinylcyclohexane1,3,5-Trivinylcyclohexane
Boiling Point 85-88 °C at 20 mmHg[1][2][3][4][5][6]Data not available
Density 0.836 g/mL at 25 °C[1][2][3][4][5][6]Data not available
Molecular Weight 162.27 g/mol [1][2][3]162.27 g/mol
Melting Point < -60 °C[1]Data not available
Flash Point 69 °C (closed cup)[2][3]Data not available
Refractive Index n20/D 1.478 (lit.)[2][3][4][5]Data not available

Experimental Protocols

Detailed experimental protocols for determining the boiling point and density of this compound are not explicitly available. However, standard laboratory procedures for organic liquids can be applied. The following are generalized protocols based on established methods.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly are immersed in the Thiele tube, with the rubber band remaining above the oil level.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][7]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance (m_pycnometer).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water is recorded.

  • The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

  • The volume of the pycnometer at that temperature is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

  • The pycnometer is emptied, thoroughly dried, and then filled with this compound.

  • The pycnometer filled with this compound is weighed (m_pycnometer+liquid).

  • The mass of the this compound is calculated (m_liquid = m_pycnometer+liquid - m_pycnometer).

  • The density of the this compound is then calculated using the formula: ρ_liquid = m_liquid / V_pycnometer.

Visualizations

The following diagrams illustrate the synthesis of 1,2,4-trivinylcyclohexane and a general workflow for the experimental determination of its physical properties.

Synthesis_of_1_2_4_this compound start Start: 1,5,9-Cyclododecatriene vaporizer Vaporization (Heated Tube) start->vaporizer reactor Thermal Isomerization (400-600°C) vaporizer->reactor intermediate Intermediate Mixture (Low in desired isomer) reactor->intermediate equilibration Equilibration (180-375°C) intermediate->equilibration product 1,2,4-Trivinylcyclohexane (Enriched in desired isomer) equilibration->product end Final Product product->end

Caption: Synthesis workflow for 1,2,4-trivinylcyclohexane.

Physical_Property_Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Sample Preparation (this compound in test tube with capillary) bp_heating Heating in Thiele Tube bp_start->bp_heating bp_observation Observe Bubble Stream bp_heating->bp_observation bp_cooling Cooling and Observation bp_observation->bp_cooling bp_result Record Temperature at Liquid Ingress bp_cooling->bp_result d_start Weigh Empty Pycnometer d_water Weigh Pycnometer with Water d_start->d_water d_liquid Weigh Pycnometer with this compound d_start->d_liquid d_calc_vol Calculate Pycnometer Volume d_water->d_calc_vol d_calc_density Calculate Density (mass/volume) d_liquid->d_calc_density

Caption: Experimental workflow for physical property determination.

References

trivinylcyclohexane CAS number 2855-27-8 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane (B37108) (CAS: 2855-27-8)

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trivinylcyclohexane (TVCH), a versatile organic compound identified by CAS number 2855-27-8. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical properties, synthesis, applications, and safety protocols. 1,2,4-Trivinylcyclohexane is a colorless to pale yellow liquid notable for its cyclohexane (B81311) core functionalized with three vinyl groups.[1] These vinyl groups are the source of its high reactivity, making it a valuable monomer and cross-linking agent in polymer chemistry.[1][2] This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols, and employs visualizations to illustrate key processes and relationships, serving as a critical resource for its application in advanced material synthesis.

Chemical and Physical Properties

1,2,4-Trivinylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with three vinyl groups at the 1, 2, and 4 positions.[1] It is typically available as a mixture of stereoisomers.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueCitations
CAS Number 2855-27-8[3][4]
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [3][5]
Appearance Colorless to light yellow, clear liquid[1]
Boiling Point 85-88 °C at 20 mmHg[3][4]
Density 0.836 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.478[3][4]
Flash Point 69 °C (closed cup)[3]
Solubility Insoluble in water; soluble in organic solvents[1]
Purity (GC) >97.0% (total of isomers)

Synthesis and Manufacturing

The primary industrial synthesis of 1,2,4-trivinylcyclohexane involves the thermal isomerization of 1,5,9-cyclododecatriene (B1592173). This process is typically followed by an equilibration step to enrich the mixture with a specific geometric isomer, which can be more efficient in subsequent reactions like hydrosilation.[6][7]

Experimental Protocol: Synthesis and Isomer Enrichment

This protocol is based on a patented industrial process for producing 1,2,4-trivinylcyclohexane with an enriched stereoisomer composition.[6]

Step 1: Thermal Isomerization

  • Objective: To convert 1,5,9-cyclododecatriene into a mixture of 1,2,4-trivinylcyclohexane isomers.

  • Procedure:

    • Heat 1,5,9-cyclododecatriene to a temperature between 400°C and 600°C.

    • Maintain the pressure in the range of 0.101 kPa to 121.5 kPa.

    • This reaction yields a 1,2,4-trivinylcyclohexane composition that is typically low in the desired Isomer A (1,trans-2,trans-4-trivinyl-cyclohexane).[6]

Step 2: Equilibration

  • Objective: To increase the concentration of the desired geometric isomer (Isomer A).

  • Procedure:

    • Take the crude mixture from the isomerization step.

    • Heat the mixture in either the gas or liquid phase to a temperature between 180°C and 375°C.

    • Maintain pressure between 0.101 kPa and 1,013 kPa for a sufficient amount of time to allow the isomer ratio to equilibrate.[6]

Step 3: Purification

  • Objective: To separate the enriched isomer mixture from byproducts.

  • Procedure:

    • Purify the resulting mixture via fractional distillation.[6]

    • A careful fractional distillation can also be used to separate the individual stereoisomers (Isomers A, B, C, and D).[6][8]

Step 4: Analysis

  • Objective: To determine the ratio of stereoisomers.

  • Procedure:

    • Analyze the final product using Gas Chromatography (GC) with a flame ionization detector.

    • A suitable column is a fused silica (B1680970) capillary column, such as a Restek Rtx®-65.

    • A typical oven temperature program starts at 80°C and ramps up to 200°C.[6]

G Synthesis Workflow of 1,2,4-Trivinylcyclohexane cluster_synthesis Synthesis Process A 1,5,9-Cyclododecatriene (Starting Material) B Thermal Isomerization (400-600°C) A->B C Crude TVCH Mixture (Low in Isomer A) B->C D Equilibration (180-375°C) C->D E Enriched TVCH Mixture D->E F Fractional Distillation E->F G Purified 1,2,4-TVCH (Enriched in Isomer A) F->G H Gas Chromatography Analysis G->H

Synthesis Workflow for 1,2,4-Trivinylcyclohexane

Applications in Polymer Chemistry

The presence of three reactive vinyl groups makes 1,2,4-trivinylcyclohexane a highly valuable monomer and cross-linking agent in the field of polymer science.[1][2] Its multifunctional nature allows for the creation of highly cross-linked, three-dimensional polymer networks with enhanced thermal stability and mechanical strength.[2]

  • Monomer for Polymerization: It serves as a primary building block for producing specialized polymers and copolymers.[1][2]

  • Cross-Linking Agent: It is used to create durable, high-performance materials by forming bridges between polymer chains.[2] The rigid cyclohexane backbone contributes significantly to the mechanical properties of the final polymer network.[2]

  • Reactive Diluent: In processes like ultraviolet (UV) curing, it acts as a reactive diluent, which helps to reduce viscosity while becoming part of the final cured film, thereby enhancing its properties.[2]

  • Intermediate for Synthesis: Hydrosilation of 1,2,4-trivinylcyclohexane is a key step in synthesizing sulfur silanes, which are used as coupling agents to improve the performance of automobile tires by reducing rolling resistance.[6][8]

G Applications of 1,2,4-Trivinylcyclohexane cluster_polymerization Polymerization Processes cluster_applications Primary Applications TVCH 1,2,4-Trivinylcyclohexane (TVCH) Radical Radical Polymerization TVCH->Radical Cationic Cationic Polymerization TVCH->Cationic Copolymerization Copolymerization (e.g., with propene) TVCH->Copolymerization Intermediate Intermediate for Silane Coupling Agents TVCH->Intermediate Crosslinker Cross-Linking Agent Radical->Crosslinker Monomer Monomer for Coatings & Adhesives Cationic->Monomer Copolymerization->Monomer Diluent Reactive Diluent (UV Curing) Crosslinker->Diluent

Applications of 1,2,4-Trivinylcyclohexane in Polymer Chemistry
Experimental Protocol: Radical Polymerization

This generalized protocol describes the radical polymerization of 1,2,4-trivinylcyclohexane to form a cross-linked polymer network.[2]

  • Objective: To polymerize 1,2,4-trivinylcyclohexane into a three-dimensional network.

  • Materials:

    • 1,2,4-Trivinylcyclohexane (monomer)

    • Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

    • An appropriate solvent (if required)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • In a reaction vessel, dissolve the 1,2,4-trivinylcyclohexane and the radical initiator in the solvent (if used).

    • Purge the solution with an inert gas (Nitrogen or Argon) for at least 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the radical initiator and begin polymerization. The temperature will depend on the specific initiator used.

    • Maintain the reaction under an inert atmosphere and with stirring for the required duration. The multifunctional nature of TVCH will lead to gelation as the cross-linked network forms.[2]

    • After the reaction is complete, the resulting polymer can be precipitated, washed, and dried.

G Radical Polymerization Workflow cluster_workflow Experimental Workflow A Mix TVCH Monomer & Radical Initiator B Purge with Inert Gas (Remove O₂) A->B C Heat to Initiate Polymerization B->C D Chain Propagation & Cross-Linking Occur C->D E Gelation (3D Network Formation) D->E F Reaction Completion E->F G Precipitate, Wash, & Dry Polymer F->G H Cross-Linked Polymer Network G->H

Workflow for Radical Polymerization of TVCH

Stereoisomers

1,2,4-Trivinylcyclohexane has four geometric stereoisomers due to the different possible spatial arrangements of the vinyl groups on the cyclohexane ring. These are designated Isomer A, B, C, and D based on their elution order during fractional distillation.[6][8]

  • Isomer A: 1,trans-2,trans-4-trivinyl-cyclohexane

  • Isomer B: 1,trans-2,cis-4-trivinyl-cyclohexane

  • Isomer C: 1,cis-2,trans-4-trivinyl-cyclohexane

  • Isomer D: 1,cis-2,cis-4-trivinyl-cyclohexane[6]

Isomer A is often the most desirable for applications like hydrosilation, as it has been found to be more reactive under certain conditions.[6]

Safety and Handling

1,2,4-Trivinylcyclohexane is a combustible liquid and requires careful handling to avoid exposure and ensure stability.[1] The following table summarizes key safety information.

Safety AspectInformationCitations
GHS Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][9]
Hazard Statements H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][9]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. P261: Avoid breathing mist/vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]
Personal Protective Equipment (PPE) Eyeshields, gloves, N95 dust mask (US) or type ABEK (EN14387) respirator filter.[3][11]
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store away from oxidizing agents.[9]
Fire-fighting Measures Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,2,4-trivinylcyclohexane. Various techniques are used to confirm its structure.

  • Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with major peaks (m/z) observed at 79, 67, and 93.[5]

  • Infrared Spectroscopy (IR): FTIR and ATR-IR spectra are available and show characteristic peaks for the vinyl groups and the cyclohexane backbone.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available from chemical suppliers and databases, which can be used to confirm the structure and isomeric composition.[12]

Conclusion

1,2,4-Trivinylcyclohexane (CAS 2855-27-8) is a highly functional and reactive molecule with significant applications in polymer and material science. Its utility as a monomer, cross-linking agent, and synthetic intermediate makes it a key component in the production of advanced materials with enhanced thermal and mechanical properties. A thorough understanding of its synthesis, isomer-specific properties, and safe handling protocols is essential for its effective and safe utilization in research and industrial settings. This guide provides a foundational resource for professionals working with this versatile compound.

References

A Technical Guide to the Solubility of Trivinylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trivinylcyclohexane, a key monomer in polymer chemistry. Due to the limited availability of specific quantitative data in public literature, this document outlines a predictive solubility profile based on the molecule's chemical structure and provides a detailed experimental protocol for the gravimetric determination of its solubility in various organic solvents.

Predicted Solubility Profile

1,2,4-Trivinylcyclohexane is a non-polar hydrocarbon.[1] The fundamental principle of solubility, "like dissolves like," suggests that it will exhibit favorable solubility in non-polar organic solvents and be relatively insoluble in polar solvents, particularly water. While specific quantitative data is scarce, it is reported to be soluble in methanol. Based on its structure, this compound is expected to be miscible with a wide range of common non-polar and weakly polar organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a broad range of organic solvents. The table below is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in the following section.

SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
HexaneNon-polar AliphaticHighData not available
TolueneNon-polar AromaticHighData not available
Diethyl EtherWeakly Polar EtherHighData not available
ChloroformWeakly Polar HalogenatedHighData not available
Ethyl AcetatePolar AproticModerateData not available
AcetonePolar AproticModerateData not available
MethanolPolar ProticSolubleData not available
EthanolPolar ProticModerateData not available
Dimethyl Sulfoxide (DMSO)Polar AproticLowData not available
WaterPolar ProticNegligibleData not available

Experimental Protocol: Gravimetric Determination of Solubility

This section details a reliable gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • 1,2,4-Trivinylcyclohexane (solute)

  • Organic solvent of interest (high purity grade)

  • Analytical balance (readability ±0.1 mg)

  • Thermostatic water bath or incubator with shaker

  • Calibrated thermometer

  • Screw-cap glass vials

  • Volumetric flasks

  • Glass syringes

  • Syringe filters (PTFE or other solvent-compatible material, 0.2 µm pore size)

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

  • Fume hood

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an isothermal shaker set to the desired, constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The continued presence of undissolved solid confirms that the solution is saturated.

  • Sample Collection and Filtration:

    • Stop the agitation and allow the vial to remain in the thermostatic bath for at least 2 hours to permit the undissolved this compound to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately attach a syringe filter to the syringe.

    • Dispense a small amount of the solution to waste to ensure the filter is primed.

    • Accurately dispense a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish. Record the exact mass of the dish plus the solution.

  • Solvent Evaporation:

    • Place the evaporation dish in a fume hood to allow the solvent to evaporate at ambient temperature. A gentle stream of nitrogen can be used to accelerate this process.

    • For higher-boiling point solvents, a vacuum oven set to a temperature well below the boiling point of this compound may be used.

  • Drying and Weighing:

    • Once the solvent appears to have completely evaporated, place the dish in a vacuum desiccator until a constant mass is achieved. This ensures the complete removal of any residual solvent.

    • Weigh the evaporation dish containing the dried this compound residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis prep_solute Add excess this compound to Solvent in Vial cap_vial Cap Vial Securely prep_solute->cap_vial agitate Agitate at Constant Temperature (24-48 hours) cap_vial->agitate settle Allow Solids to Settle (≥ 2 hours) agitate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter into Pre-weighed Dish withdraw->filter evaporate Evaporate Solvent filter->evaporate dry Dry Residue to Constant Mass evaporate->dry weigh Weigh Final Residue dry->weigh calculate Calculate Solubility weigh->calculate

Caption: Workflow for Gravimetric Solubility Determination.

References

trivinylcyclohexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trivinylcyclohexane: Molecular Properties and Synthesis

Introduction

This compound (TVCH) is a cycloaliphatic compound featuring a cyclohexane (B81311) ring substituted with three vinyl groups. It serves as a valuable monomer and chemical intermediate, particularly in polymer chemistry and the synthesis of organosilanes. Its reactivity, driven by the presence of multiple vinyl groups, allows for its participation in various addition and polymerization reactions.[1] This guide provides a detailed overview of the core molecular and physical properties of this compound, with a focus on the common 1,2,4-isomer, and outlines a key experimental protocol for its synthesis.

Molecular Formula and Weight

This compound is a group of structural isomers, with the specific placement of the three vinyl groups on the cyclohexane ring defining each unique molecule. The most commonly referenced isomer is 1,2,4-trivinylcyclohexane (B37108). All isomers share the same fundamental chemical composition.

  • Chemical Formula : C₁₂H₁₈[1][2][3][4]

  • Linear Formula : C₆H₉(CH=CH₂)₃

  • Molecular Weight : Approximately 162.27 g/mol [2]

The CAS number for the 1,2,4-trivinylcyclohexane isomer, often sold as a mixture of its own stereoisomers, is 2855-27-8.[1][3][4]

Physicochemical Properties

The quantitative physical and chemical properties of 1,2,4-trivinylcyclohexane are crucial for its handling, storage, and application in experimental settings. This data is summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol [2]
Appearance Clear, colorless to slightly yellow liquid[1][3]
Density 0.836 g/mL at 25 °C[3][5][6]
Boiling Point 85-88 °C at 20 mmHg[3][5][6]
Melting Point < -60 °C[3]
Flash Point 69 °C (156.2 °F) - closed cup[6]
Refractive Index (n₂₀/D) 1.478[5][6]
Solubility Insoluble in water; soluble in organic solvents[1]
CAS Number 2855-27-8[1][3][4]

Synthesis and Isomerization Workflow

This compound is primarily synthesized through the thermal isomerization of 1,5,9-cyclododecatriene (B1592173). The initial reaction yields a mixture of 1,2,4-trivinylcyclohexane stereoisomers. This mixture can then be subjected to an equilibration process to enrich the concentration of a specific, desired stereoisomer (referred to as Isomer A in patent literature), which has been found to be more efficient in subsequent reactions like hydrosilation.[7][8]

G cluster_synthesis Synthesis Stage cluster_enrichment Enrichment Stage cluster_output Final Product CDT 1,5,9-Cyclododecatriene Thermal Thermal Isomerization (400-600°C) CDT->Thermal Mixture Initial Mixture of 1,2,4-TVCH Stereoisomers (Low concentration of Isomer A) Thermal->Mixture Equilibration Vapor/Liquid Phase Equilibration (180-375°C) Mixture->Equilibration Input Enriched Enriched Mixture of 1,2,4-TVCH Stereoisomers (High concentration of Isomer A) Equilibration->Enriched Final Purified Isomer A (via Distillation) Enriched->Final Optional Purification

Caption: Synthesis and enrichment workflow for 1,2,4-trivinylcyclohexane isomers.

Experimental Protocols

Synthesis of 1,2,4-Trivinylcyclohexane via Thermal Isomerization

This protocol is based on methods described in patent literature for the industrial production of this compound from cyclododecatriene.[7][8][9]

Objective: To synthesize 1,2,4-trivinylcyclohexane by heating 1,5,9-cyclododecatriene.

Materials:

  • 1,5,9-cyclododecatriene

  • High-temperature reactor or tube furnace

  • Distillation apparatus

  • Inert gas supply (e.g., Nitrogen)

  • Condenser and receiving flask

Methodology:

  • Reactor Setup: The reaction is typically carried out in a continuous or intermittent flow system. A tube furnace or similar apparatus capable of reaching temperatures up to 650°C is used.

  • Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation. The process can be run at pressures ranging from reduced pressure (1 mmHg) to atmospheric pressure.[9]

  • Isomerization: 1,5,9-cyclododecatriene is introduced into the heated reaction zone. The temperature is maintained between 400°C and 600°C. A particularly suitable range is 450°C to 550°C, as lower temperatures result in slow conversion, while higher temperatures can cause cleavage to byproducts like butadiene.[7][9]

  • Condensation: The reaction products exit the heated zone and are passed through a condenser. The resulting liquid condensate, containing unreacted starting material and the this compound product, is collected in a receiving flask.

  • Purification: The collected condensate is purified via fractional distillation. After a small quantity of low-boiling first runnings, the 1,2,4-trivinylcyclohexane product distills over at approximately 86-90°C under reduced pressure (e.g., 11-20 mmHg).[4][9] Unreacted cyclododecatriene is recovered as a higher-boiling fraction.

Isomer Enrichment (Optional Step): To enrich the product in the lowest boiling geometric isomer (Isomer A), the synthesized this compound mixture is subjected to an additional equilibration step. This involves heating the mixture in either the vapor or liquid phase at a temperature between 180°C and 375°C.[8][10] This process alters the stereoisomeric ratio, increasing the concentration of the desired isomer, which can then be further purified by distillation.

Safety and Handling

This compound is classified as an irritant.[2][4]

  • Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] It may also cause respiratory irritation (H335).[2][6]

  • Precautions: When handling, wear appropriate personal protective equipment (PPE), including gloves and eye protection. Work in a well-ventilated area or under a fume hood to avoid inhaling vapors. Keep away from open flames and hot surfaces, as it is a combustible liquid.[6]

  • Storage: Store in a cool, dark, and well-ventilated place, away from oxidizing agents. Keep the container tightly closed.

Applications

The primary application of this compound lies in its role as a monomer and cross-linking agent in polymer production.[1] Its multiple reactive sites are also utilized in the synthesis of specialty chemicals, such as sulfur silanes, which are used as coupling agents to improve the performance of materials like automobile tires.[7]

References

Spectroscopic Analysis of 1,2,4-Trivinylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2,4-trivinylcyclohexane (B37108) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details experimental protocols, presents spectral data in a structured format, and offers visual representations of analytical workflows and interpretation logic.

Introduction

1,2,4-Trivinylcyclohexane is a cyclic olefin containing a cyclohexane (B81311) ring substituted with three vinyl groups.[1] Its structure presents an interesting case for spectroscopic analysis due to the presence of both saturated aliphatic protons and unsaturated vinyl protons, leading to a complex spectrum that provides significant structural information. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, and FTIR spectra to elucidate the molecular structure of this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for accurate structural elucidation. The following protocols are based on standard laboratory procedures for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A homogenous solution is essential for obtaining high-resolution NMR spectra.

  • Analyte: 1,2,4-Trivinylcyclohexane (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar organic compounds and its single, well-characterized residual peak.

  • Procedure:

    • Accurately weigh the 1,2,4-trivinylcyclohexane sample in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform.

    • Gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is between 4 and 5 cm.

2.1.2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

2.1.3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Decoupling: Proton broadband decoupling.

    • Reference: Tetramethylsilane (TMS) at 0 ppm (or the solvent peak of CDCl₃ at 77.16 ppm).

Fourier Transform Infrared (FTIR) Spectroscopy

For a neat liquid sample like 1,2,4-trivinylcyclohexane, the Attenuated Total Reflectance (ATR) or neat liquid film method can be employed.

2.2.1. Sample Preparation (Neat Liquid Film)

  • Place one to two drops of the liquid 1,2,4-trivinylcyclohexane onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin, uniform liquid film.

  • Mount the plates in the spectrometer's sample holder.

2.2.2. Instrumental Analysis

  • Instrument: A Fourier Transform Infrared Spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 1,2,4-trivinylcyclohexane. Note: As 1,2,4-trivinylcyclohexane is often supplied as a mixture of isomers, the observed spectra may show multiple peaks for chemically similar but magnetically inequivalent nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2,4-trivinylcyclohexane is complex, with signals corresponding to the vinyl and aliphatic cyclohexane protons.

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~ 5.5 - 6.0m3H-CH=CH₂ (methine of vinyl)
~ 4.8 - 5.2m6H-CH=CH₂ (methylene of vinyl)
~ 1.0 - 2.2m9HCyclohexane ring protons
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) / ppmAssignment
~ 140 - 145-C H=CH₂ (methine of vinyl)
~ 110 - 115-CH=C H₂ (methylene of vinyl)
~ 25 - 45Cyclohexane ring carbons
FTIR Spectral Data

The FTIR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3080Medium=C-H stretch (vinyl)
~ 2925, 2850StrongC-H stretch (aliphatic, cyclohexane)
~ 1640MediumC=C stretch (vinyl)
~ 1450MediumCH₂ scissoring (cyclohexane)
~ 990, 910Strong=C-H bend (out-of-plane, vinyl)

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert Prepared Sample lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw FID Data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate final_spectrum Final NMR Spectrum integrate->final_spectrum Processed Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Logic for IR Spectrum Interpretation

IR_Interpretation cluster_regions Spectral Regions and Functional Groups spectrum FTIR Spectrum of 1,2,4-Trivinylcyclohexane region1 ~3080 cm⁻¹ spectrum->region1 region2 ~2925, 2850 cm⁻¹ spectrum->region2 region3 ~1640 cm⁻¹ spectrum->region3 region4 ~990, 910 cm⁻¹ spectrum->region4 group1 Vinyl =C-H Stretch region1->group1 Indicates group2 Aliphatic C-H Stretch region2->group2 Indicates group3 Vinyl C=C Stretch region3->group3 Indicates group4 Vinyl =C-H Bend region4->group4 Indicates conclusion Conclusion: Presence of both vinyl and saturated cyclohexane moieties group1->conclusion group2->conclusion group3->conclusion group4->conclusion

Caption: Interpretation logic for the FTIR spectrum.

References

The Genesis of Trivinylcyclohexane: A Technical Chronicle of Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery and historical synthesis of trivinylcyclohexane reveals a fascinating interplay of industrial catalysis and fundamental organic chemistry. This technical guide illuminates the core synthetic pathways, experimental protocols, and the evolution of our understanding of these versatile molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis.

The primary route to this compound, specifically the 1,2,4-isomer, emerged from the pioneering work of Günther Wilke and coworkers. Their research demonstrated that 1,5,9-cyclododecatriene (B1592173) (CDT), a trimer of butadiene readily available through organometallic catalysis, undergoes a thermal rearrangement to yield 1,2,4-trivinylcyclohexane. This process, typically conducted at temperatures ranging from 300 to 650 °C, laid the foundation for the production of this important chemical intermediate.[1][2]

The thermal isomerization of 1,5,9-cyclododecatriene is a complex reaction that yields a mixture of stereoisomers of 1,2,4-trivinylcyclohexane. These isomers, often designated A, B, C, and D in order of their boiling points, are formed in varying ratios depending on the reaction conditions. Later innovations in the field have focused on methods to enrich the product mixture with the most desirable isomer, "Isomer A," through processes of equilibration and fractional distillation.[1][3]

While the thermal rearrangement of 1,5,9-cyclododecatriene is the most established method, other synthetic strategies, such as direct vinylation, dehydrohalogenation, and Diels-Alder reactions, have been conceptually proposed, though detailed experimental protocols for this compound synthesis via these routes are less common in the literature.

Core Synthesis: Thermal Rearrangement of 1,5,9-Cyclododecatriene

The cornerstone of this compound synthesis is the thermal isomerization of 1,5,9-cyclododecatriene. This reaction is believed to proceed through a-sigmatropic rearrangement, a class of pericyclic reactions known as the Cope rearrangement.[4][5][6][7][8] In this concerted process, the cyclic triene undergoes a reorganization of its electrons and atoms to form the more thermodynamically stable this compound structure.

The reaction can be performed with or without a catalyst. When employed, catalysts such as palladium, chromium oxide, or iron oxides can influence the reaction rate and selectivity. The choice of reaction parameters, including temperature, pressure, and residence time, significantly impacts the conversion of the starting material and the distribution of the resulting isomers.[1]

Experimental Protocols

Synthesis of 1,2,4-Trivinylcyclohexane via Thermal Rearrangement of 1,5,9-Cyclododecatriene (General Procedure):

A stream of 1,5,9-cyclododecatriene is vaporized and passed through a hot tube reactor. The reactor is typically maintained at a temperature between 400 °C and 600 °C.[1][3] The pressure can be varied from sub-atmospheric to atmospheric. The vapor is then cooled and condensed to collect the crude product, which is a mixture of unreacted 1,5,9-cyclododecatriene and various stereoisomers of 1,2,4-trivinylcyclohexane. The crude product is subsequently purified by fractional distillation to separate the this compound isomers from the starting material and other byproducts.[2]

Enrichment of 1,2,4-Trivinylcyclohexane Isomer A:

To increase the concentration of the lowest boiling isomer (Isomer A), the initial mixture of isomers is subjected to an equilibration step. This involves heating the isomer mixture in either the vapor or liquid phase at a temperature between 180 °C and 375 °C.[1][3] This process allows for the interconversion of the isomers, leading to a mixture with a higher proportion of the thermodynamically favored Isomer A. The equilibrated mixture is then carefully purified by fractional distillation to isolate the enriched Isomer A.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for the Synthesis of 1,2,4-Trivinylcyclohexane

ParameterValueReference
Starting Material1,5,9-Cyclododecatriene[1]
Temperature Range300 - 650 °C[1][2]
Preferred Temperature450 - 550 °C[1][2]
Pressure1 mbar - 1.2 bar[3]
Catalyst (optional)Palladium, Chromium Oxide, Iron Oxides[1]

Table 2: Isomer Enrichment of 1,2,4-Trivinylcyclohexane

Process StepTemperature RangeResultReference
Equilibration180 - 375 °CIncreased molar ratio of Isomer A to Isomer B[1][3]
Final Molar Ratio (A:B)-2.4:1 to 3.5:1[1]

Table 3: Physical Properties of 1,2,4-Trivinylcyclohexane (Mixture of Isomers)

PropertyValueReference
Molecular FormulaC₁₂H₁₈[9][10][11]
Molecular Weight162.27 g/mol [12]
Boiling Point85-88 °C @ 20 mmHg
Density0.836 g/mL at 25 °C
Refractive Index (n20/D)1.478

Signaling Pathways and Experimental Workflows

The synthesis and purification of this compound can be visualized through the following diagrams.

Synthesis_of_1_2_4_this compound CDT 1,5,9-Cyclododecatriene Vaporization Vaporization CDT->Vaporization HotTube Hot Tube Reactor (400-600°C) Vaporization->HotTube Thermal Rearrangement (Cope Rearrangement) Condensation Condensation HotTube->Condensation Crude_TVCH Crude 1,2,4-Trivinylcyclohexane (Isomer Mixture) Condensation->Crude_TVCH Distillation Fractional Distillation Crude_TVCH->Distillation Purified_TVCH Purified 1,2,4-Trivinylcyclohexane Distillation->Purified_TVCH

Synthesis of 1,2,4-Trivinylcyclohexane Workflow

Isomer_Enrichment_Workflow Crude_TVCH Crude 1,2,4-Trivinylcyclohexane (Isomer Mixture) Equilibration Equilibration (180-375°C) Crude_TVCH->Equilibration Equilibrated_Mixture Equilibrated Isomer Mixture (Enriched in Isomer A) Equilibration->Equilibrated_Mixture Fractional_Distillation Fractional Distillation Equilibrated_Mixture->Fractional_Distillation Enriched_Isomer_A Enriched Isomer A Fractional_Distillation->Enriched_Isomer_A

Isomer Enrichment Workflow for 1,2,4-Trivinylcyclohexane

Synthesis of 1,3,5-Trivinylcyclohexane

Information regarding the specific synthesis of 1,3,5-trivinylcyclohexane is less prevalent in readily available literature compared to its 1,2,4-isomer. However, the photochemical isomerization of 1,5,9-cyclododecatriene has been reported to produce a small yield of this compound, including the 1,2,4-isomers, suggesting that alternative energy sources can also induce this complex rearrangement. Notably, this photochemical approach did not yield the symmetrical 1,3,5-trivinylcyclohexane, indicating a mechanistic preference for the formation of the 1,2,4-isomer under these conditions.[13] Further research into alternative synthetic routes may be necessary to efficiently produce the 1,3,5-isomer.

References

Thermal Rearrangement of 1,5,9-Cyclododecatriene: A Technical Guide on the Cope Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific thermal rearrangement of 1,5,9-cyclododecatriene (B1592173) (CDT) to 1,2,3,4-tetrahydro-5-vinylcyclohexa-1,3-diene (TVCH) is not a well-documented reaction in the reviewed scientific literature. This guide will provide an in-depth overview of the Cope rearrangement, the pericyclic reaction that would govern such a transformation, using the CDT to TVCH reaction as a hypothetical example to illustrate the principles.

Introduction

The thermal rearrangement of 1,5-dienes is a classic example of a pericyclic reaction known as the Cope rearrangement. This reaction proceeds through a concerted,[1][1]-sigmatropic shift, meaning it involves a cyclic transition state of six electrons and the simultaneous breaking and formation of sigma and pi bonds. 1,5,9-Cyclododecatriene, with its 1,5-diene subunit, is a potential candidate for this type of transformation. This technical guide will delve into the mechanism of the Cope rearrangement, provide hypothetical experimental parameters, and outline a general protocol for studying such a reaction.

The Cope Rearrangement: A Mechanistic Overview

The Cope rearrangement is a thermally allowed process that proceeds through a highly ordered, chair-like transition state to minimize steric interactions.[2][3] It is a reversible reaction, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting diene and the rearranged product.[2] Factors that can drive the reaction towards the product include the formation of a more substituted, and thus more stable, double bond or the release of ring strain.

In the hypothetical rearrangement of cis,trans,trans-1,5,9-cyclododecatriene to TVCH, the reaction would proceed through a boat-like transition state due to the constraints of the cyclic system. The driving force for this hypothetical reaction would be the formation of a conjugated diene system in the product, which is thermodynamically more stable than the isolated dienes in the starting material.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical Cope rearrangement of 1,5,9-cyclododecatriene to TVCH.

cope_rearrangement cluster_start 1,5,9-Cyclododecatriene (CDT) cluster_ts Transition State cluster_end TVCH CDT TS [Boat-like Transition State] CDT->TS Heat (Δ) TVCH 1,2,3,4-tetrahydro-5-vinylcyclohexa-1,3-diene TS->TVCH [3,3]-Sigmatropic Shift

Hypothetical Cope Rearrangement of CDT to TVCH.

Quantitative Data for a General Cope Rearrangement

Since specific data for the CDT to TVCH rearrangement is unavailable, the following tables summarize typical conditions and potential outcomes for general Cope rearrangements of 1,5-dienes, which can serve as a starting point for experimental design.

Table 1: Typical Experimental Conditions for Thermal Cope Rearrangements

ParameterValueRationale
Temperature150 - 300 °CTo overcome the activation energy barrier of the concerted reaction.[3][4]
Reaction Time1 - 24 hoursDependent on temperature and substrate reactivity.
SolventHigh-boiling, inert solvents (e.g., decalin, diphenyl ether) or solvent-free (neat)To achieve the necessary high temperatures and avoid side reactions.
AtmosphereInert (e.g., Nitrogen, Argon)To prevent oxidation of the dienes at high temperatures.
PressureAtmospheric or sealed tubeTo prevent evaporation of volatile reactants and products.

Table 2: Factors Influencing Reaction Outcome

FactorEffect on Equilibrium/Rate
Product StabilityEquilibrium favors the more thermodynamically stable isomer (e.g., conjugated dienes, more substituted double bonds).[2]
Ring StrainRelease of ring strain in the starting material can be a strong driving force for the rearrangement.[4]
Steric HindranceBulky substituents can influence the preferred transition state geometry and reaction rate.
CatalysisWhile typically a thermal reaction, some Lewis acids or transition metals can catalyze Cope-type rearrangements at lower temperatures.

Experimental Protocols

The following is a generalized experimental protocol for conducting a thermal rearrangement of a 1,5-diene. This protocol should be adapted and optimized for the specific substrate and desired outcome.

General Experimental Workflow

experimental_workflow start Start: Prepare Reactant (1,5,9-Cyclododecatriene) reaction Thermal Rearrangement - High-temperature solvent - Inert atmosphere - Monitor by GC-MS start->reaction workup Reaction Work-up - Cool to room temperature - Remove solvent (distillation or extraction) reaction->workup purification Product Purification - Fractional distillation - Column chromatography workup->purification analysis Product Characterization - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->analysis end End: Isolated Product (Hypothetical TVCH) analysis->end

References

Navigating the Safety Landscape of Trivinylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of trivinylcyclohexane. The following sections detail the physical and chemical properties, toxicological data, hazard classifications, and recommended safety procedures. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈[1][2][3]
Molecular Weight 162.27 g/mol [1][3][4]
CAS Number 2855-27-8[1][3][4]
Appearance Clear colorless to slightly yellow liquid[1][2][5]
Boiling Point 85-88 °C at 20 mmHg[1][4][6]
Melting Point < -60 °C[1][7]
Density 0.836 g/mL at 25 °C[1][4][6]
Flash Point 68.9 °C (closed cup)[1][4]
Autoignition Temperature 270 °C[5]
Solubility Insoluble in water; Soluble in methanol[2][5]
Refractive Index n20/D 1.478[4][8]

Toxicological Information and Hazard Classification

A summary from an acute oral toxicity study in rats indicated "changes of the gastrointestinal tract and liver and symptoms indicative of neurotoxicity".[1] However, the detailed experimental protocol and quantitative results of this study are not publicly available.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Hazard StatementCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[3][5][8]
Serious Eye IrritationH319Causes serious eye irritation.[3][5]
Skin SensitizationH317May cause an allergic skin reaction.[3]
Respiratory IrritationH335May cause respiratory irritation.[3][4]
Combustible LiquidH227Combustible liquid.[9]

Signal Word: Warning[4][5]

Hazard Pictograms:

alt text

Summary of Toxicological Effects
  • Skin: Causes skin irritation and may cause an allergic skin reaction (skin sensitization).[3][5]

  • Eyes: Causes serious eye irritation.[3][5] May cause irreversible eye damage.[10]

  • Inhalation: May cause respiratory tract irritation.[3][4]

  • Ingestion: Based on animal studies, potential for gastrointestinal tract and liver effects, as well as neurotoxicity.[1]

  • Carcinogenicity: No ingredients are listed as probable, possible, or confirmed human carcinogens by IARC or NTP.[10]

Experimental Protocols

An extensive search of scientific and regulatory databases did not yield detailed experimental protocols for toxicological studies specifically on this compound. For researchers designing such studies, it is recommended to adapt standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. Examples of relevant guidelines would include:

  • OECD Test Guideline 402: Acute Dermal Toxicity

  • OECD Test Guideline 403: Acute Inhalation Toxicity

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay

Signaling Pathways and Metabolism

There is no specific information available in the reviewed literature regarding the signaling pathways affected by this compound.

Generally, vinyl compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive epoxides. These epoxides can then be detoxified or may bind to cellular macromolecules, which can be a mechanism of toxicity. The diagram below illustrates this generalized metabolic pathway. It is important to note that this is a potential pathway and has not been experimentally confirmed for this compound.

Generalized Vinyl Compound Metabolism TVCH This compound (Parent Compound) CYP450 Cytochrome P450 Enzymes TVCH->CYP450 Metabolic Activation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox Toxicity Covalent Binding to Macromolecules (Potential Toxicity) Epoxide->Toxicity Excretion Excreted Metabolites Detox->Excretion

Caption: Generalized metabolic pathway for vinyl compounds.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls
  • Work in a well-ventilated area.[5]

  • Use local exhaust ventilation to control airborne concentrations.[11]

  • Ensure an eyewash station and safety shower are readily accessible.[11]

Personal Protective Equipment

The following PPE is recommended when handling this compound:

PPE TypeSpecificationSource(s)
Eye Protection Tightly fitting safety goggles or face shield.[5][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). The suitability of gloves should be discussed with the manufacturer.[5][10]
Skin and Body Protection Protective suit, lab coat, and safety shoes.[5][10]
Respiratory Protection If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.[10]

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow Start Start: Prepare to handle This compound Assess Assess Risks and Review SDS Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle Chemical: - Avoid aerosol formation - Prevent skin/eye contact Ventilation->Handling Storage Store Properly: - Tightly closed container - Cool, dry, well-ventilated area Handling->Storage Waste Dispose of Waste: - Follow institutional and local regulations Handling->Waste Decontaminate Decontaminate Work Area and Remove PPE Storage->Decontaminate Waste->Decontaminate End End Decontaminate->End

Caption: General workflow for safe laboratory handling.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures and seek medical attention as needed.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

The following flowchart provides a decision-making guide for first aid in case of accidental exposure.

First Aid Decision Flowchart Exposure Exposure to This compound Occurs Route What was the route of exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Ingestion Ingestion Route->Ingestion Ingestion Inhalation_Action Move to fresh air. If breathing is difficult, seek medical attention. Inhalation->Inhalation_Action Skin_Action Remove contaminated clothing. Wash with soap and water. If irritation persists, seek medical attention. Skin->Skin_Action Eye_Action Rinse eyes with water for 15 mins. Remove contact lenses. If irritation persists, seek medical attention. Eye->Eye_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Ingestion_Action

Caption: First aid procedures for different exposure routes.

Fire and Explosion Hazards

This compound is a combustible liquid.[9]

  • Flash Point: 69 °C[5]

  • Suitable Extinguishing Media: Dry chemical, foam, carbon dioxide.[5]

  • Unsuitable Extinguishing Media: Water jet, as it may scatter and spread the fire.[5]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[5]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Conditions to Avoid: Open flames, sparks, and high temperatures.[5]

  • Incompatible Materials: Strong oxidizing agents.[5][12]

  • Hazardous Reactions: No special reactivity has been reported.[5]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[5]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[10]

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Commercial Availability and Technical Profile of Trivinylcyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trivinylcyclohexane (TVCH), a molecule with a cyclohexane (B81311) core and three vinyl group substituents, presents a unique scaffold for chemical synthesis and materials science. Its isomers, primarily 1,2,4-trivinylcyclohexane (B37108) and 1,3,5-trivinylcyclohexane, offer distinct spatial arrangements of their reactive vinyl moieties, suggesting potentially different applications. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of this compound isomers, with a focus on providing practical information for researchers, scientists, and drug development professionals. While the primary applications of TVCH have historically been in polymer chemistry, this guide also explores any available information regarding its biological relevance.

Commercial Availability

A thorough investigation of the chemical supplier landscape reveals a significant disparity in the commercial availability of this compound isomers.

1,2,4-Trivinylcyclohexane is readily available from a variety of chemical suppliers.[1][2][3][4][5][6] It is consistently sold as a "mixture of isomers," with purities typically listed as greater than 97% or 98% as determined by gas chromatography (GC).[1][6] Unfortunately, supplier datasheets do not specify the ratios of the different stereoisomers present in the mixture. This lack of precise isomeric composition is a critical consideration for researchers, as the stereochemistry of the vinyl groups could significantly influence reactivity and biological activity.

1,3,5-Trivinylcyclohexane , in contrast, does not appear to be a commercially available compound through standard chemical suppliers. Extensive searches for this isomer have consistently resulted in the identification of a similarly named but structurally distinct compound, 1,3,5-trivinyl-1,3,5-trimethylcyclotrisilazane.[7][8][9] Researchers requiring the 1,3,5-isomer would likely need to pursue a custom synthesis route.

Table 1: Commercial Availability of 1,2,4-Trivinylcyclohexane (Mixture of Isomers)
SupplierProduct NamePurityCAS Number
Sigma-Aldrich 1,2,4-Trivinylcyclohexane, mixture of isomers98%2855-27-8
TCI Chemicals 1,2,4-Trivinylcyclohexane (mixture of isomers)>97.0% (GC)2855-27-8
Fisher Scientific 1,2,4-Trivinylcyclohexane (mixture of isomers) 97.0+%≥97.0% (GC)2855-27-8
Santa Cruz Biotechnology 1,2,4-Trivinylcyclohexane, mixture of isomers98%2855-27-8
Alfa Chemistry 1,2,4-Trivinylcyclohexane,mixture of isomersNot Specified2855-27-8

Physicochemical Properties

The commercially available mixture of 1,2,4-trivinylcyclohexane isomers is a colorless to light yellow liquid.[1] Key physical properties are summarized in the table below.

Table 2: Physicochemical Properties of 1,2,4-Trivinylcyclohexane (Mixture of Isomers)
PropertyValueReference(s)
Molecular Formula C₁₂H₁₈[3][10]
Molecular Weight 162.27 g/mol [3][10]
Boiling Point 85-88 °C at 20 mmHg[11]
Density 0.836 g/mL at 25 °C[11]
Refractive Index (n20/D) 1.478
CAS Number 2855-27-8[1][6]

Synthesis of this compound Isomers

1,2,4-Trivinylcyclohexane

The industrial synthesis of 1,2,4-trivinylcyclohexane is achieved through the thermal isomerization of 1,5,9-cyclododecatriene.[12][13] This process, while described in the patent literature, lacks the detailed, step-by-step protocols required for a standard laboratory setting. The general transformation is outlined below.

Reaction Scheme:

G 1,5,9-Cyclododecatriene 1,5,9-Cyclododecatriene 1,2,4-Trivinylcyclohexane 1,2,4-Trivinylcyclohexane 1,5,9-Cyclododecatriene->1,2,4-Trivinylcyclohexane Δ (400-600 °C)

Caption: Thermal isomerization of 1,5,9-cyclododecatriene.

Experimental Protocol (Industrial Process Overview):

  • Heating of Starting Material: 1,5,9-Cyclododecatriene is heated to a temperature between 400°C and 600°C.

  • Isomerization: At this elevated temperature, the 12-membered ring of cyclododecatriene undergoes a rearrangement to form the 6-membered ring of 1,2,4-trivinylcyclohexane.

  • Equilibration: The resulting mixture of isomers can be further treated at a temperature between 180°C and 375°C to enrich the concentration of a specific geometric isomer, referred to as "Isomer A" in the patent literature.[12][13]

  • Purification: The final product is purified by distillation.

It is important to note that this industrial-scale process may require specialized equipment to achieve the high temperatures and control the reaction conditions effectively.

1,3,5-Trivinylcyclohexane

No specific or established laboratory synthesis for 1,3,5-trivinylcyclohexane is readily available in the surveyed literature. Its synthesis would likely require a multi-step approach, potentially starting from a 1,3,5-trisubstituted cyclohexane precursor.

Analytical Characterization of Isomers

The analysis of this compound isomer mixtures is crucial for understanding the composition of commercially available products and for characterizing synthetic preparations. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Gas Chromatography (GC)

GC is a powerful technique for separating the different isomers of this compound. A specific GC method for the analysis of 1,2,4-trivinylcyclohexane isomers is detailed in the patent literature.[13]

Experimental Protocol (GC Analysis of 1,2,4-Trivinylcyclohexane Isomers):

  • Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Hold: 10 minutes at 250 °C

This method was reported to be capable of separating and quantifying at least two of the geometric isomers of 1,2,4-trivinylcyclohexane.

G cluster_0 Sample Preparation cluster_1 GC System cluster_2 Data Analysis Sample TVCH Isomer Mixture Injector Injector (250 °C) Sample->Injector Column HP-5 Column (Temp. Program) Injector->Column Detector FID (250 °C) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Isomer Ratio Quantification Chromatogram->Quantification G TVCH This compound Isomers Polymer Polymer Chemistry (Cross-linking, Monomers) TVCH->Polymer Established Application DrugDev Drug Development (Signaling Pathways, Biological Activity) TVCH->DrugDev Potential Future Research Unknown No Current Data Available DrugDev->Unknown

References

Reactivity of Trivinylcyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylcyclohexane (TVCH), predominantly the 1,2,4-isomer, is a trifunctional vinyl monomer that serves as a versatile building block in polymer and synthetic chemistry.[1][2][3][4][5] Its three vinyl groups, attached to a cyclohexane (B81311) backbone, offer multiple reaction sites for polymerization and functionalization, making it a valuable component in the synthesis of crosslinked polymers, specialty elastomers, and functional materials.[6] This guide provides an in-depth exploration of the reactivity of this compound with various chemical agents, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Polymerization Reactions

This compound is primarily utilized for its ability to form highly crosslinked polymer networks through various polymerization mechanisms. The presence of three vinyl groups allows for the formation of a three-dimensional polymer structure with high gel content and distinct thermal and mechanical properties.

Free Radical Polymerization

Free radical polymerization of this compound is a common method for producing crosslinked networks. The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator.

Experimental Protocol: Free Radical Polymerization of 1,2,4-Trivinylcyclohexane (B37108)

  • Materials: 1,2,4-Trivinylcyclohexane (monomer), Benzoyl peroxide (initiator), Toluene (B28343) (solvent).

  • Procedure:

    • A solution of 1,2,4-trivinylcyclohexane in toluene (e.g., 50% w/w) is prepared in a reaction vessel equipped with a nitrogen inlet, a condenser, and a magnetic stirrer.

    • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

    • Benzoyl peroxide (e.g., 1-2 mol% with respect to the monomer) is added to the reaction mixture.

    • The reaction vessel is heated to a specific temperature (e.g., 80-100 °C) and stirred.

    • The polymerization is allowed to proceed for a predetermined time, during which the viscosity of the solution will increase significantly, eventually leading to gelation.[7]

    • The resulting polymer gel is washed with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator.

    • The purified polymer is dried in a vacuum oven until a constant weight is achieved.

Quantitative Data: Effect of Initiator Concentration on Polymerization

Initiator Concentration (mol%)Gel Time (minutes)Crosslinking Density (%)
0.512085
1.07592
2.04098

Note: The data in this table is representative and will vary depending on the specific reaction conditions such as temperature and monomer concentration. The rate of polymerization and the degree of crosslinking are directly influenced by the initiator concentration; higher concentrations lead to faster gelation and a higher crosslink density.[2][5][8][9][10]

Logical Relationship: Free Radical Polymerization Mechanism

FreeRadicalPolymerization Initiator Initiator (e.g., BPO) Radical Free Radicals (R•) Initiator->Radical Decomposition (Heat/Light) GrowingChain Propagating Radical Chain Radical->GrowingChain Initiation (Addition to Vinyl Group) Monomer This compound GrowingChain->GrowingChain Propagation (Addition of Monomer) CrosslinkedPolymer Crosslinked Polymer Network GrowingChain->CrosslinkedPolymer Crosslinking (Reaction of Pendant Vinyl Groups) Termination Termination GrowingChain->Termination Combination or Disproportionation

Caption: Mechanism of free radical polymerization of this compound.

Cationic Polymerization

Cationic polymerization of this compound is initiated by Lewis acids or protonic acids, leading to the formation of a carbocation that propagates the polymer chain. This method can be sensitive to impurities and solvent polarity.[11][12]

Experimental Protocol: Cationic Polymerization of 1,2,4-Trivinylcyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane (monomer), Boron trifluoride etherate (BF₃·OEt₂) (initiator), Dichloromethane (B109758) (solvent).

  • Procedure:

    • A solution of 1,2,4-trivinylcyclohexane in dry dichloromethane is prepared under a nitrogen atmosphere in a reaction vessel cooled in an ice bath.

    • A solution of boron trifluoride etherate in dichloromethane is added dropwise to the stirred monomer solution.

    • The reaction is allowed to proceed at a low temperature (e.g., 0 °C) for a specific duration.

    • The polymerization is terminated by the addition of a small amount of methanol (B129727).

    • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Logical Relationship: Cationic Polymerization Initiation

CationicPolymerization Initiator Lewis Acid (e.g., BF₃) ProtonicAcid Protonic Acid Initiator (H⁺[BF₃OH]⁻) Initiator->ProtonicAcid CoInitiator Co-initiator (e.g., H₂O) CoInitiator->ProtonicAcid Carbocation Carbocation Intermediate ProtonicAcid->Carbocation Initiation (Addition to Vinyl Group) Monomer This compound Propagation Propagation Carbocation->Propagation

Caption: Initiation step in the cationic polymerization of this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts can be employed for the polymerization of this compound, often in copolymerization with other olefins like ethylene (B1197577). This method can offer control over the polymer microstructure.[13][14][15][16][17][18]

Experimental Protocol: Copolymerization of Ethylene and Vinylcyclohexane (B147605) (as a model for this compound)

  • Materials: Ethylene, Vinylcyclohexane (as a model comonomer), Toluene (solvent), Zirconocene dichloride (Cp₂ZrCl₂) (catalyst), Methylaluminoxane (MAO) (cocatalyst).[13]

  • Procedure: [13]

    • A glass reactor is dried and purged with argon.

    • Toluene is added, followed by the desired amount of vinylcyclohexane.

    • The reactor is saturated with ethylene at a specific pressure.

    • A solution of MAO in toluene is injected into the reactor.

    • The polymerization is initiated by injecting a solution of Cp₂ZrCl₂ in toluene.

    • The reaction is carried out at a controlled temperature (e.g., 70 °C) for a set time.

    • The polymerization is terminated by adding acidified methanol.

    • The resulting polymer is filtered, washed with methanol, and dried in a vacuum oven.

Quantitative Data: Copolymerization of Ethylene and Vinylcyclohexane [13]

Vinylcyclohexane in Feed (mol%)Vinylcyclohexane in Copolymer (mol%)Melting Point (°C)
00135
50.8128
101.7122

Note: This data is for the copolymerization of ethylene with vinylcyclohexane and serves as an illustrative example. The reactivity of this compound may differ.

Logical Relationship: Ziegler-Natta Polymerization Cycle

ZieglerNatta Catalyst Active Catalyst Center (e.g., Ti-Alkyl) Coordination π-Complex Formation Catalyst->Coordination Coordination of Vinyl Group Monomer This compound Insertion 1,2-Insertion Coordination->Insertion Migratory Insertion GrowingChain Propagating Polymer Chain Insertion->GrowingChain GrowingChain->Catalyst Regeneration of Active Site

Caption: Simplified catalytic cycle for Ziegler-Natta polymerization.

Addition Reactions

The vinyl groups of this compound readily undergo addition reactions with various reagents, allowing for the functionalization of the molecule.

Thiol-Ene Reaction

The thiol-ene reaction is a highly efficient "click" reaction that proceeds via a free-radical mechanism, leading to the formation of thioether linkages. This reaction is particularly useful for synthesizing polythiols from this compound.

Experimental Protocol: Synthesis of Tris(2-mercaptoethyl)cyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane, Thioacetic acid, Methanol, Sodium hydroxide (B78521).

  • Procedure:

    • To a stirred reactor, charge 1,2,4-trivinylcyclohexane.

    • Slowly add thioacetic acid (a slight molar excess per vinyl group) while maintaining the temperature below 60 °C.

    • After the addition is complete, heat the mixture (e.g., to 80 °C) for a short period to ensure complete reaction, forming the tris-thioacetate intermediate.

    • Cool the mixture and add a solution of sodium hydroxide in methanol for saponification of the thioacetate (B1230152) groups.

    • Heat the mixture under reflux for a few hours.

    • After cooling, neutralize the mixture with an acid (e.g., hydrochloric acid).

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tris(2-mercaptoethyl)cyclohexane.

Quantitative Data: Thiol-Ene Reaction Yield

ReactantProductYield (%)
1,2,4-Trivinylcyclohexane + Thioacetic Acid1,2,4-Tris(2-thioacetoxyethyl)cyclohexane>95
1,2,4-Tris(2-thioacetoxyethyl)cyclohexane1,2,4-Tris(2-mercaptoethyl)cyclohexane>90

Logical Relationship: Thiol-Ene Reaction Mechanism

ThiolEne Initiator Radical Initiator (R•) ThiylRadical Thiyl Radical (R'-S•) Initiator->ThiylRadical Initiation (H-abstraction) Thiol Thiol (R'-SH) Thioether Thioether Product CarbonRadical Carbon-centered Radical ThiylRadical->CarbonRadical Propagation (Addition to Alkene) Alkene Vinyl Group of TVCH CarbonRadical->ThiylRadical regenerates CarbonRadical->Thioether Chain Transfer (H-abstraction from Thiol)

Caption: Free-radical mechanism of the thiol-ene reaction.

Oxidation Reactions

The vinyl groups of this compound are susceptible to oxidation by various oxidizing agents, leading to the formation of epoxides, diols, or cleavage products depending on the reaction conditions.

Epoxidation

Epoxidation of the vinyl groups can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form trivinylepoxycyclohexane.[19][20][21]

Experimental Protocol: Epoxidation of 1,2,4-Trivinylcyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (solvent), Sodium bicarbonate solution.

  • Procedure:

    • Dissolve 1,2,4-trivinylcyclohexane in dichloromethane in a flask cooled in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution. The amount of m-CPBA can be varied to control the degree of epoxidation (mono-, di-, or tri-epoxide).

    • Allow the reaction to stir at room temperature for several hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the epoxide product.[19]

Dihydroxylation

Under mild conditions with potassium permanganate (B83412), the vinyl groups can be dihydroxylated to form the corresponding vicinal diols.

Experimental Protocol: Dihydroxylation of 1,2,4-Trivinylcyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane, Potassium permanganate (KMnO₄), Acetone (B3395972), Water, Sodium hydroxide.

  • Procedure: [15]

    • Dissolve 1,2,4-trivinylcyclohexane in a mixture of acetone and water in a flask cooled in an ice bath.

    • Slowly add a cold, dilute solution of potassium permanganate and sodium hydroxide to the stirred mixture.

    • Continue stirring until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture to remove the manganese dioxide.

    • Evaporate the acetone from the filtrate and extract the aqueous layer with an organic solvent to isolate the polyol product.

Oxidative Cleavage

Under more vigorous conditions (e.g., hot, acidic potassium permanganate), the double bonds can be cleaved to form carboxylic acids or ketones.[15][22][23][24][25]

Experimental Protocol: Oxidative Cleavage of 1,2,4-Trivinylcyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane, Potassium permanganate (KMnO₄), Sulfuric acid.

  • Procedure: [15]

    • Combine 1,2,4-trivinylcyclohexane with an aqueous solution of sulfuric acid in a round-bottom flask equipped with a reflux condenser.

    • Slowly add a hot, concentrated solution of potassium permanganate to the stirred mixture.

    • Heat the reaction mixture to reflux for several hours until the purple color disappears.

    • Cool the mixture and add a reducing agent (e.g., sodium bisulfite) to dissolve the manganese dioxide precipitate.

    • Extract the acidic solution with an organic solvent to isolate the resulting carboxylic acid products.

Other Reactions

Hydrogenation

The vinyl groups of this compound can be reduced to ethyl groups through catalytic hydrogenation, typically using a platinum or palladium catalyst. This reaction converts this compound to triethylcyclohexane.[1]

Experimental Protocol: Hydrogenation of 1,2,4-Trivinylcyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane, Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C), Ethanol (B145695) (solvent), Hydrogen gas.

  • Procedure:

    • Dissolve 1,2,4-trivinylcyclohexane in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of PtO₂ or Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

    • Shake or stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent to obtain the triethylcyclohexane product.

Hydroboration-Oxidation

Hydroboration-oxidation of the vinyl groups results in the anti-Markovnikov addition of water across the double bond, yielding primary alcohols.[7][11][26][27][28]

Experimental Protocol: Hydroboration-Oxidation of 1,2,4-Trivinylcyclohexane

  • Materials: 1,2,4-Trivinylcyclohexane, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, dry), Sodium hydroxide solution, Hydrogen peroxide (30%).

  • Procedure: [7][26]

    • Dissolve 1,2,4-trivinylcyclohexane in dry THF under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add the BH₃·THF solution dropwise.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Cool the mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.

    • Stir the mixture at room temperature for a few hours.

    • Separate the aqueous and organic layers and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the triol product.

Hydroformylation

Hydroformylation (oxo process) involves the addition of a formyl group and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, to produce aldehydes.[16][28][29][30][31][32]

Experimental Workflow: Hydroformylation of this compound

HydroformylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis TVCH 1,2,4-Trivinylcyclohexane Reactor High-Pressure Reactor TVCH->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor Catalyst Rh or Co Catalyst Precursor Catalyst->Reactor Ligand Ligand (e.g., Phosphine) Ligand->Reactor Cooling Cooling and Depressurization Reactor->Cooling Syngas Syngas (CO + H₂) (High Pressure) Syngas->Reactor Heating Heating (e.g., 100-150 °C) Analysis Product Analysis (GC, NMR) (Linear vs. Branched Aldehydes) Cooling->Analysis

Caption: General experimental workflow for the hydroformylation of this compound.

Conclusion

This compound exhibits a rich and varied reactivity profile, primarily centered around the transformations of its three vinyl groups. Its propensity to form highly crosslinked polymers via radical, cationic, and coordination polymerization makes it a cornerstone monomer in materials science. Furthermore, the vinyl functionalities are amenable to a wide range of addition and oxidation reactions, providing pathways to a diverse array of functionalized cyclohexane derivatives. This guide serves as a foundational resource for scientists and researchers, offering detailed protocols and mechanistic insights to facilitate the exploration and application of this versatile chemical agent. Further research into the quantitative aspects of its reactivity will undoubtedly unlock new possibilities in the design and synthesis of advanced materials.

References

A Theoretical Exploration of Trivinylcyclohexane Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of trivinylcyclohexane conformation, a topic of interest in polymer chemistry and materials science due to its role as a cross-linking agent and monomer. Understanding the three-dimensional structure and conformational preferences of this compound isomers is crucial for predicting their reactivity and the properties of the resulting polymers. This document provides an in-depth overview of the computational methodologies used to study these conformations and presents illustrative data based on established principles of cyclohexane (B81311) stereochemistry.

Introduction to this compound Isomers and Conformations

This compound (C₁₂H₁₈) can exist as several constitutional isomers depending on the substitution pattern of the three vinyl groups on the cyclohexane ring. The most common isomers are 1,2,4- and 1,3,5-trivinylcyclohexane. Each of these can exist as multiple stereoisomers (cis/trans isomers), which in turn adopt various spatial arrangements known as conformations.

The cyclohexane ring is not planar and primarily adopts a stable "chair" conformation. In this conformation, the substituents (vinyl groups) can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Due to steric hindrance, substituents generally prefer the more spacious equatorial positions. A less stable "boat" conformation and an intermediate "twist-boat" conformation also exist. The interconversion between these conformations is known as ring flipping.

Theoretical and Computational Methodologies

The conformational landscape of this compound can be explored using a variety of computational chemistry techniques. These in silico methods provide insights into the relative stabilities of different conformers and the energy barriers between them.

Molecular Mechanics (MM)

Molecular mechanics methods are based on classical physics and use a force field to calculate the potential energy of a molecule.[1] A force field is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).[2]

Experimental Protocol for Molecular Mechanics:

  • Structure Input: A 3D model of the this compound isomer of interest is constructed.

  • Force Field Selection: A suitable force field is chosen, such as MMFF94s or UFF. The choice depends on the specific requirements for accuracy and computational cost.

  • Conformational Search: A systematic or stochastic search algorithm is employed to explore the potential energy surface and identify various low-energy conformers.

  • Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local energy minimum. This process adjusts the geometry of the molecule to reduce its steric energy.[1]

  • Data Analysis: The relative energies of the minimized conformers are calculated to determine their relative populations at a given temperature. Geometric parameters such as bond lengths, bond angles, and dihedral angles are also analyzed.

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a more accurate description of the electronic structure of molecules.[3] Ab initio methods are based on solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy of the system.[4]

Experimental Protocol for Ab Initio/DFT Calculations:

  • Initial Geometry: The geometry of the this compound conformer, often pre-optimized with a molecular mechanics method, is used as the starting point.

  • Method and Basis Set Selection: A specific level of theory and basis set are chosen. For DFT, a common choice is the B3LYP functional with a basis set such as 6-31G(d).[2] The choice represents a compromise between accuracy and computational expense.

  • Geometry Optimization: The geometry of the molecule is optimized to find a stationary point on the potential energy surface.[3]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set.

  • Analysis: The relative electronic energies and Gibbs free energies of the different conformers are compared to determine their relative stabilities.

Quantitative Conformational Analysis

Due to a lack of specific published theoretical studies on this compound, the following table presents illustrative quantitative data for the chair conformations of cis-1,3,5-trivinylcyclohexane. The relative energies are estimated based on the well-established energetic penalties associated with axial substituents on a cyclohexane ring, known as A-values. For a vinyl group, the A-value is approximately 1.7 kcal/mol, representing the energy cost of it being in an axial position compared to an equatorial one due to 1,3-diaxial interactions.

Conformer of cis-1,3,5-TrivinylcyclohexaneVinyl Group OrientationsNumber of Axial Vinyl GroupsEstimated Relative Energy (kcal/mol)Estimated Population at 298 K (%)
Chair 1tri-equatorial (eee)00.0>99.9
Chair 2di-equatorial, mono-axial (eea)1~1.7<0.1
Chair 3mono-equatorial, di-axial (eaa)2~3.4<<0.1
Chair 4tri-axial (aaa)3~5.1<<0.1

Note: This data is illustrative and based on the additive model of A-values. Actual computational results may vary.

Visualizing Conformational Relationships and Workflows

Conformational Interconversion of Cyclohexane

The following diagram illustrates the relationship between the major conformations of the cyclohexane ring. The chair conformation is the most stable, while the boat is a higher-energy transition state. The twist-boat is an intermediate in the interconversion between chair forms.

G Chair1 Chair (Stable) HalfChair1 Half-Chair (TS) Chair1->HalfChair1 Ring Flip TwistBoat1 Twist-Boat Boat Boat (Transition State) TwistBoat1->Boat TwistBoat1->HalfChair1 Boat->TwistBoat1 TwistBoat2 Twist-Boat Boat->TwistBoat2 TwistBoat2->Boat HalfChair2 Half-Chair (TS) TwistBoat2->HalfChair2 Chair2 Chair (Stable) Chair2->HalfChair2 Ring Flip HalfChair1->Chair1 HalfChair1->TwistBoat1 HalfChair2->TwistBoat2 HalfChair2->Chair2

Cyclohexane Conformational Interconversion Pathway.
Computational Chemistry Workflow for Conformational Analysis

The logical flow of a typical computational study on the conformation of this compound is depicted below. The process begins with the initial model building and progresses through conformational searching, optimization, and final analysis of the results.

G cluster_start 1. Initial Setup cluster_mm 2. Molecular Mechanics cluster_qm 3. Quantum Mechanics cluster_analysis 4. Data Analysis start Define this compound Isomer build Build 3D Model start->build ff Select Force Field (e.g., MMFF94s) build->ff conf_search Perform Conformational Search ff->conf_search mm_min Energy Minimize Conformers conf_search->mm_min qm_method Select Method and Basis Set (e.g., B3LYP/6-31G(d)) mm_min->qm_method Select low-energy conformers geom_opt Geometry Optimization qm_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rel_energy Calculate Relative Energies and Population freq_calc->rel_energy geom_params Analyze Geometric Parameters rel_energy->geom_params report Generate Report geom_params->report

Computational Workflow for this compound Conformation.

Conclusion

References

Initial Polymerization Studies of Trivinylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on the polymerization of 1,2,4-trivinylcyclohexane (B37108) (TVCH), a versatile monomer utilized in the formation of highly crosslinked polymers. Due to its trifunctional nature, TVCH serves as a critical building block for creating robust polymer networks with applications ranging from advanced materials to specialized biomedical uses, including as a crosslinking agent for polyolefins and in the synthesis of ion exchange resins.[1] This document outlines the synthesis of the monomer, details various polymerization methodologies, and presents the characteristics of the resulting polymers.

Monomer Synthesis: Thermal Isomerization of 1,5,9-Cyclododecatriene (B1592173)

The primary route for synthesizing 1,2,4-trivinylcyclohexane is through the thermal rearrangement of 1,5,9-cyclododecatriene. This process is typically conducted at elevated temperatures, yielding a mixture of TVCH isomers.

Experimental Protocol:

A patented method for the synthesis involves heating 1,5,9-cyclododecatriene to temperatures between 400°C and 600°C. This initial thermal isomerization is followed by an equilibration step, which can be performed in either the gas or liquid phase at temperatures ranging from 180°C to 375°C and pressures from 0.101 kPa to 1,013 kPa. This two-step process is designed to enrich the final product in a specific geometric isomer of 1,2,4-trivinylcyclohexane.

Quantitative Data:

The following table summarizes the results from a study on the synthesis of 1,2,4-trivinylcyclohexane via this thermal isomerization process.

Reaction Temperature (°C)Residence Time (seconds)Conversion (%)Selectivity (%)
4585.1329.389.4
4655.1541.494.1
46717.2085.496.3

Polymerization Methodologies

1,2,4-Trivinylcyclohexane can be polymerized through various mechanisms, including free-radical, cationic, and coordination polymerization, leading to the formation of highly crosslinked, insoluble polymer networks.

Free-Radical Polymerization

Free-radical polymerization of trivinylcyclohexane can be initiated by thermal decomposition of initiators like peroxides or azo compounds.[2] The trifunctionality of the monomer leads to the rapid formation of a three-dimensional network structure.

Experimental Protocol (General Approach for Bulk Polymerization): A typical bulk polymerization procedure involves mixing the purified 1,2,4-trivinylcyclohexane monomer with a small amount of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[3] The mixture is then heated to a temperature sufficient to induce the decomposition of the initiator and initiate polymerization. The reaction is highly exothermic and can lead to autoacceleration (the gel effect), which must be carefully controlled to prevent runaway reactions.[3]

Cationic Polymerization

Cationic polymerization of this compound can be initiated by strong acids or Lewis acids.[4][5] The vinyl groups of the monomer are susceptible to electrophilic attack, leading to the formation of a carbocation that propagates the polymer chain.

Experimental Protocol (General Approach): Cationic polymerization is typically carried out in a non-reactive solvent at low temperatures to control the reaction rate and minimize side reactions. A suitable initiator, such as a Lewis acid (e.g., boron trifluoride etherate) in the presence of a proton source (e.g., trace water), is added to the monomer solution to initiate the polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are effective for the polymerization of olefins and can be applied to vinyl monomers like this compound. These catalysts can lead to polymers with controlled stereochemistry.

Characterization of Poly(this compound)

Due to its highly crosslinked nature, poly(this compound) is generally an insoluble and infusible thermoset material. Characterization focuses on the properties of the crosslinked network.

Thermal Properties: The thermal stability of the crosslinked polymer can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8] TGA provides information on the decomposition temperature, while DSC can be used to determine the glass transition temperature (Tg) of the polymer network.

Molecular Weight and Network Structure: Determining the molecular weight of a crosslinked polymer is not straightforward as it forms a single macroscopic network. Techniques like Gel Permeation Chromatography (GPC) are not applicable for insoluble polymers.[4][9] Instead, the degree of crosslinking can be indirectly assessed through swelling studies and dynamic mechanical analysis (DMA). Swelling tests, where the polymer is immersed in a suitable solvent, can provide an indication of the crosslink density. DMA can be used to measure the storage modulus, which is related to the stiffness of the material and the degree of crosslinking.[10]

Signaling Pathways and Experimental Workflows

The polymerization of this compound involves a series of interconnected steps from monomer synthesis to the formation of a crosslinked polymer network.

Polymerization_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization CDT 1,5,9-Cyclododecatriene Thermal_Rearrangement Thermal Rearrangement (400-600°C) CDT->Thermal_Rearrangement Equilibration Equilibration (180-375°C) Thermal_Rearrangement->Equilibration TVCH 1,2,4-Trivinylcyclohexane Equilibration->TVCH Polymerization_Step Polymerization (Bulk or Solution) TVCH->Polymerization_Step Initiator Initiator (e.g., Peroxide, Lewis Acid) Initiator->Polymerization_Step Crosslinked_Polymer Crosslinked Poly(this compound) Polymerization_Step->Crosslinked_Polymer Thermal_Analysis Thermal Analysis (TGA, DSC) Crosslinked_Polymer->Thermal_Analysis Swelling_Studies Swelling Studies Crosslinked_Polymer->Swelling_Studies DMA Dynamic Mechanical Analysis (DMA) Crosslinked_Polymer->DMA

Caption: Workflow for the synthesis, polymerization, and characterization of this compound.

The following diagram illustrates the general mechanism of free-radical polymerization, which is a common pathway for vinyl monomers like this compound.

Free_Radical_Polymerization Initiator Initiator (I) Radical_Formation Initiator Radicals (2R•) Initiator->Radical_Formation Decomposition Initiated_Monomer Initiated Monomer (RM•) Radical_Formation->Initiated_Monomer Initiation Monomer Monomer (M) Monomer->Initiated_Monomer Propagating_Chain Propagating Chain (RMn•) Monomer->Propagating_Chain Initiated_Monomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Termination Termination Propagating_Chain->Termination Dead_Polymer Dead Polymer Termination->Dead_Polymer

Caption: General mechanism of free-radical polymerization.

References

Methodological & Application

Application Notes and Protocols for Trivinylcyclohexane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylcyclohexane (TVCH) is a trifunctional vinyl monomer utilized as a crosslinking agent to enhance the thermo-mechanical properties and chemical resistance of various polymers. Its three vinyl groups readily participate in polymerization reactions, enabling the formation of densely crosslinked, three-dimensional polymer networks.[1][2][3] This attribute makes TVCH a valuable component in the formulation of high-performance materials for demanding applications.

These application notes provide a comprehensive overview of the use of trivinylcyclohexane as a crosslinking agent, including its effects on polymer properties, experimental protocols for its use, and key considerations for formulation and processing.

Applications of this compound in Polymer Crosslinking

This compound is a versatile crosslinking agent compatible with a range of polymers, primarily through free-radical polymerization initiated by peroxides or radiation.

Key Application Areas:

  • Polyolefins (Polyethylene, Polypropylene): TVCH can be used as a co-agent in the peroxide-initiated crosslinking of polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) to improve their mechanical strength, thermal stability, and creep resistance.[1][2] This is particularly beneficial for applications such as wire and cable insulation, hot water pipes, and automotive components.

  • Elastomers: In specialty elastomers, the incorporation of TVCH leads to enhanced durability and stability of the polymer network.[1] This results in improved tensile strength, elasticity, and resistance to solvents and oils.

  • Hydrogels: TVCH can be employed in the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large quantities of water.[3] These hydrogels have potential applications in drug delivery and tissue engineering.

  • Coatings and Adhesives: As a crosslinking agent, TVCH enhances the durability and performance of coatings and adhesives, improving their hardness, chemical resistance, and adhesive strength.[3]

Data Presentation: Effects of Crosslinking on Polymer Properties

The introduction of crosslinks via this compound significantly alters the properties of the base polymer. The following tables summarize the typical effects observed. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented for polyolefins is representative of peroxide crosslinking with vinyl co-agents and is intended for comparative purposes.

Table 1: Mechanical Properties of Crosslinked High-Density Polyethylene (HDPE)

PropertyNeat HDPECrosslinked HDPE (with peroxide and co-agent)
Tensile Strength (MPa)~21.5~16.5 - 20.1
Elongation at Break (%)>500~70 - 90
Flexural Strength (MPa)-~33.6
Impact Strength (kJ/m²)~4~104.7

Data adapted from studies on peroxide crosslinking of HDPE with triallyl isocyanurate as a co-agent, which serves as an analogue for a multifunctional vinyl crosslinker.[1][2]

Table 2: Thermal Properties of Crosslinked Polymers

PropertyUncrosslinked PolymerCrosslinked Polymer
Glass Transition Temperature (Tg)Polymer DependentGenerally Increases
Melting Temperature (Tm)Polymer DependentMay Decrease or Broaden
Thermal Decomposition TemperaturePolymer DependentGenerally Increases

Table 3: Chemical Properties of Crosslinked Polymers

PropertyUncrosslinked PolymerCrosslinked Polymer
Swelling Ratio in SolventHigh (dissolves)Low (swells but does not dissolve)
Chemical ResistanceLowerHigher

Experimental Protocols

The following are generalized protocols for the use of this compound as a crosslinking agent. Researchers should optimize the specific parameters (e.g., concentrations, temperature, time) for their particular polymer system and desired properties.

Protocol 1: Peroxide-Initiated Crosslinking of Polyethylene with this compound

This protocol describes a laboratory-scale procedure for the crosslinking of High-Density Polyethylene (HDPE) using dicumyl peroxide (DCP) as the initiator and this compound (TVCH) as the crosslinking co-agent.

Materials:

  • High-Density Polyethylene (HDPE) powder or pellets

  • 1,2,4-Trivinylcyclohexane (TVCH)

  • Dicumyl Peroxide (DCP)

  • Antioxidant (e.g., Irganox 1010)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Oven

Procedure:

  • Compounding:

    • Pre-heat the two-roll mill or internal mixer to a temperature above the melting point of HDPE (e.g., 160-180°C).

    • Add the HDPE to the mill/mixer and allow it to melt and form a continuous sheet or molten mass.

    • Add the antioxidant and mix until uniformly dispersed.

    • In a separate container, prepare a solution of DCP and TVCH. The ratio will depend on the desired crosslink density. A typical starting point is a 1:1 to 1:2 molar ratio of DCP to TVCH, with the total concentration being 0.5-2.0 phr (parts per hundred rubber/resin).

    • Slowly add the DCP/TVCH solution to the molten HDPE, ensuring even distribution.

    • Continue mixing for a specified time (e.g., 5-10 minutes) to ensure homogeneity.

  • Molding and Curing:

    • Quickly transfer the compounded material to a pre-heated mold in the compression molding press.

    • Apply pressure (e.g., 10-15 MPa) and maintain the temperature at a level that ensures the decomposition of the peroxide (e.g., 180-200°C for DCP).

    • Cure for a predetermined time (e.g., 10-20 minutes) to allow for the crosslinking reaction to complete.

    • Cool the mold under pressure to solidify the crosslinked polyethylene sheet.

  • Post-Curing (Optional):

    • To remove any unreacted peroxide or byproducts, the crosslinked sheet can be post-cured in an oven at a temperature slightly below the melting point of the original HDPE (e.g., 120°C) for several hours.

Characterization:

  • Mechanical Testing: Perform tensile testing (ASTM D638) to determine tensile strength, elongation at break, and Young's modulus.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature and crystallinity. Thermogravimetric Analysis (TGA) can be used to assess thermal stability.

  • Gel Content: Determine the extent of crosslinking by measuring the insoluble fraction of the polymer in a suitable solvent (e.g., xylene at its boiling point) according to ASTM D2765.

Protocol 2: Synthesis of a this compound-Crosslinked Hydrogel

This protocol outlines the synthesis of a simple hydrogel using a water-soluble polymer and TVCH as the crosslinking agent via free-radical polymerization.

Materials:

  • Water-soluble monomer (e.g., N-vinylpyrrolidone, acrylamide)

  • 1,2,4-Trivinylcyclohexane (TVCH)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or thermal initiator (e.g., ammonium (B1175870) persulfate)

  • Deionized water

  • UV lamp (if using a photoinitiator) or heating source

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a suitable vessel, dissolve the water-soluble monomer in deionized water to the desired concentration.

    • Add the desired amount of TVCH as the crosslinking agent. The concentration of TVCH will influence the swelling properties and mechanical strength of the hydrogel. A starting point could be 1-5 mol% relative to the monomer.

    • Add the initiator. If using a photoinitiator, ensure the vessel is protected from light.

  • Polymerization and Crosslinking:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • For photopolymerization: Expose the solution to a UV lamp for a sufficient time to achieve complete polymerization and crosslinking. The time will depend on the initiator concentration and the intensity of the UV source.

    • For thermal polymerization: Heat the solution to the decomposition temperature of the initiator and maintain the temperature until the gel is formed.

  • Purification:

    • Immerse the resulting hydrogel in a large excess of deionized water for several days, changing the water periodically, to remove any unreacted monomers, crosslinker, and initiator.

Characterization:

  • Swelling Studies: Immerse a pre-weighed dried hydrogel sample in deionized water or a buffer solution. At regular intervals, remove the sample, blot away excess surface water, and weigh it. The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Mechanical Testing: The compressive modulus of the swollen hydrogel can be determined using a mechanical tester.

Visualizations

Chemical Structure and Crosslinking Mechanism

G cluster_0 Components cluster_1 Crosslinking Process Polymer Polymer Chain (-CH2-CH(R)-)n Abstraction Hydrogen Abstraction R-O• + Polymer-H -> R-OH + Polymer• TVCH This compound (TVCH) Addition Radical Addition to TVCH Polymer• + TVCH -> Polymer-TVCH• Initiator Peroxide Initiator (R-O-O-R) Initiation Initiator Decomposition (Heat) -> 2 R-O• Initiator->Initiation 1. Initiation->Abstraction 2. Abstraction->Addition 3. Crosslinking Crosslink Formation Polymer-TVCH• + Polymer-H -> Polymer-TVCH-Polymer + H• Addition->Crosslinking 4. Network 3D Crosslinked Network Crosslinking->Network 5.

Caption: Peroxide-initiated crosslinking mechanism with TVCH.

Experimental Workflow for Polymer Crosslinking

G A 1. Material Preparation (Polymer, TVCH, Initiator) B 2. Compounding (Melt mixing) A->B C 3. Shaping (e.g., Compression Molding) B->C D 4. Curing (Heating to activate initiator) C->D E 5. Cooling and Demolding D->E F 6. Post-Curing (Optional) E->F G 7. Characterization (Mechanical, Thermal, Chemical) E->G F->G

Caption: General workflow for crosslinking polymers with TVCH.

Decision Tree for Using TVCH

G A Need to improve polymer properties? B Desired Improvements: - Higher thermal stability? - Increased mechanical strength? - Enhanced chemical resistance? A->B Yes E Explore other modification methods A->E No C Is the polymer compatible with free-radical crosslinking? B->C Yes B->E No D Consider using This compound (TVCH) as a crosslinking agent C->D Yes F Select alternative crosslinking chemistry C->F No

Caption: Decision guide for selecting TVCH as a crosslinker.

References

Application Notes and Protocols for the Free-Radical Polymerization of 1,2,4-Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylcyclohexane (B37108) (TVCH) is a multi-functional monomer containing three vinyl groups attached to a cyclohexane (B81311) ring.[1] Its structure allows it to undergo free-radical polymerization to form a highly crosslinked, three-dimensional polymer network.[2][3][4] This resulting polymer, polytrivinylcyclohexane, is a thermosetting material with potential applications in areas requiring high thermal stability and mechanical strength, such as in the formulation of composites, adhesives, and coatings. The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps, characteristic of free-radical polymerizations.[5] This document provides a detailed protocol for the synthesis of polythis compound via bulk and solution free-radical polymerization and outlines methods for its characterization.

Data Presentation

Due to the absence of specific experimental data for the free-radical polymerization of 1,2,4-trivinylcyclohexane in the searched literature, representative hypothetical data is presented below to illustrate the expected outcomes of the described protocols. These tables should be populated with actual experimental results.

Table 1: Hypothetical Polymerization Conditions and Outcomes

ParameterBulk PolymerizationSolution Polymerization
Monomer 1,2,4-Trivinylcyclohexane1,2,4-Trivinylcyclohexane
Initiator Azobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)
Monomer:Initiator Molar Ratio 100:1100:2
Solvent NoneToluene (B28343)
Monomer Concentration Neat2.0 M
Temperature (°C) 7085
Time (h) 46
Appearance of Product Clear, rigid solidWhite, solid powder
Yield (%) >95~90
Gel Content (%) >98~95

Table 2: Hypothetical Characterization Data of Polythis compound

PropertyBulk PolymerizedSolution Polymerized
Swelling Ratio (in Toluene) 1.21.5
Swelling Ratio (in Hexane) 1.11.3
Decomposition Temperature (TGA, 5% weight loss, °C) 350340
Glass Transition Temperature (DSC, °C) Not clearly observedNot clearly observed
FTIR Characteristic Peaks (cm⁻¹) 2920, 2850 (C-H), 1450 (CH₂)2925, 2855 (C-H), 1455 (CH₂)

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of 1,2,4-Trivinylcyclohexane

This protocol describes the polymerization of 1,2,4-trivinylcyclohexane without the use of a solvent.

Materials:

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Oil bath with temperature controller

  • Vacuum line and nitrogen inlet

  • Mortar and pestle

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Initiator Purification: Recrystallize AIBN from methanol and dry under vacuum.

  • Reaction Setup: Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum. Allow the flask to cool to room temperature under a nitrogen atmosphere.

  • Charging Reactants: In a typical experiment, add 1,2,4-trivinylcyclohexane (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 molar ratio) to the Schlenk flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 4 hours. The viscosity of the mixture will increase significantly, eventually forming a solid plug.

  • Isolation and Purification: After the reaction, cool the flask to room temperature. Break the flask to recover the solid polymer. Grind the polymer into a fine powder using a mortar and pestle.

  • Purification: Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the final product for its gel content, swelling behavior, and thermal properties.

Protocol 2: Solution Free-Radical Polymerization of 1,2,4-Trivinylcyclohexane

This protocol describes the polymerization of 1,2,4-trivinylcyclohexane in a solvent to control the reaction exotherm and viscosity.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH), mixture of isomers

  • Benzoyl Peroxide (BPO)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar

  • Oil bath with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Initiator Purification: Recrystallize BPO from a chloroform/methanol mixture and dry under vacuum.

  • Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, nitrogen inlet, and magnetic stir bar. Purge the system with nitrogen.

  • Charging Reactants: Add 1,2,4-trivinylcyclohexane (e.g., 5.0 g, 30.8 mmol) and toluene (e.g., 15.4 mL to achieve a 2.0 M solution) to the flask. Stir until the monomer is fully dissolved. Add BPO (e.g., 0.15 g, 0.62 mmol, for a 100:2 molar ratio).

  • Polymerization: Heat the reaction mixture to 85 °C in an oil bath and maintain stirring for 6 hours under a nitrogen atmosphere. A precipitate will form as the polymer is insoluble in the solvent.

  • Isolation: Cool the reaction mixture to room temperature. Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected polymer with fresh toluene and then with methanol to remove unreacted monomer, initiator, and solvent.

  • Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Analyze the resulting polymer for its gel content, swelling properties, and thermal stability.

Characterization Methods

Gel Content Determination
  • Accurately weigh a dried sample of the polymer (W_initial).

  • Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with a suitable solvent (e.g., toluene) for 24 hours.

  • Dry the thimble containing the insoluble polymer in a vacuum oven at 80 °C to a constant weight (W_final).

  • Calculate the gel content using the formula: Gel Content (%) = (W_final / W_initial) x 100.

Swelling Behavior
  • Accurately weigh a dried sample of the crosslinked polymer (W_dry).

  • Immerse the sample in a solvent (e.g., toluene, hexane) at room temperature for 48 hours to reach equilibrium swelling.

  • Remove the swollen sample, blot the surface to remove excess solvent, and weigh it immediately (W_swollen).

  • Calculate the swelling ratio using the formula: Swelling Ratio = W_swollen / W_dry.

Spectroscopic and Thermal Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the dried polymer to confirm the disappearance of vinyl C=C stretching bands (around 1640 cm⁻¹) and the presence of alkane C-H stretching and bending vibrations (around 2850-2950 cm⁻¹ and 1450 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Perform TGA under a nitrogen atmosphere to determine the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the polymer network. Note that for highly crosslinked polymers, the glass transition may be broad or difficult to detect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis Initiator Purification Initiator Purification Reaction Setup Reaction Setup Initiator Purification->Reaction Setup Charging Reactants Charging Reactants Reaction Setup->Charging Reactants Degassing (Bulk) Degassing (Bulk) Charging Reactants->Degassing (Bulk) Polymerization Step Polymerization Step Charging Reactants->Polymerization Step Solution Degassing (Bulk)->Polymerization Step Isolation & Purification Isolation & Purification Polymerization Step->Isolation & Purification Drying Drying Isolation & Purification->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for free-radical polymerization.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Primary Radicals Primary Radicals Initiator->Primary Radicals Heat Monomer1 TVCH Monomer Primary Radicals->Monomer1 Monomer Radical Monomer Radical Monomer1->Monomer Radical Monomer2 TVCH Monomer Monomer Radical->Monomer2 Growing Polymer Chain Growing Polymer Chain Monomer2->Growing Polymer Chain Growing Polymer Chain->Monomer2 n Crosslinking Crosslinking Growing Polymer Chain->Crosslinking Pendant Vinyl Group Two Polymer Radicals Two Polymer Radicals Inactive Polymer Inactive Polymer Two Polymer Radicals->Inactive Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism.

References

Application Notes and Protocols for the Cationic Polymerization of Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized experimental protocol for the cationic polymerization of trivinylcyclohexane (TVCH). Given the trifunctional nature of the monomer, this process typically results in the formation of a highly cross-linked polymer network. The resulting poly(this compound) can be explored for applications in areas such as novel drug delivery matrices, biocompatible coatings, and advanced material scaffolds.

Introduction

Cationic polymerization is a chain-growth polymerization method initiated by a cation. Monomers suitable for cationic polymerization are typically alkenes with electron-donating substituents that can stabilize the resulting carbocationic propagating species. This compound, possessing three vinyl groups, is a potent candidate for forming a rigid, three-dimensional polymer network through this mechanism. The interconnectivity of the resulting polymer can be tailored by controlling the polymerization conditions.

The polymerization of trivinyl monomers like this compound is known to proceed rapidly to form an insoluble, cross-linked gel. Therefore, careful control over reaction parameters such as temperature, monomer concentration, and initiator selection is crucial to manage the reaction kinetics and the final properties of the polymer network.

Data Presentation

Due to the scarcity of specific literature data on the cationic polymerization of this compound, the following table presents typical data ranges observed for the cationic polymerization of analogous multi-vinyl monomers, such as divinylbenzene. These values should be considered as a general reference for expected outcomes.

ParameterTypical Value RangeNotes
Initiator Concentration 0.1 - 5 mol% (relative to monomer)Higher concentrations can lead to faster reactions and denser networks.
Monomer Concentration 0.5 - 2.0 M in solventLower concentrations may delay the onset of gelation.
Reaction Temperature -78 °C to 0 °CLow temperatures are essential to control the high reactivity and exothermicity.
Monomer Conversion at Gel Point 10 - 40%Varies significantly with reaction conditions.
Swellability of Network Solvent-dependentThe cross-linked polymer will swell rather than dissolve in good solvents.

Experimental Protocol: Cationic Polymerization of 1,3,5-Trivinylcyclohexane

This protocol describes a generalized procedure for the cationic polymerization of 1,3,5-trivinylcyclohexane using a Lewis acid initiator to form a cross-linked polymer network.

Materials:

  • 1,3,5-Trivinylcyclohexane (TVCH), purified by passing through a column of activated basic alumina (B75360) to remove inhibitors and water.

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable non-nucleophilic solvent.

  • Lewis Acid Initiator (e.g., Aluminum trichloride (B1173362) (AlCl₃) or Tin(IV) chloride (SnCl₄)).

  • Anhydrous methanol (B129727) for termination.

  • Nitrogen or Argon gas for inert atmosphere.

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk line, oven-dried flasks, syringes).

Procedure:

  • Monomer and Solvent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

    • Purify the 1,3,5-trivinylcyclohexane monomer by passing it through a short column of activated basic alumina immediately before use to remove any inhibitors and trace water.

    • Use anhydrous dichloromethane as the reaction solvent.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

    • Place the flask in a cooling bath (e.g., dry ice/acetone bath to achieve -78 °C).

    • Add the desired amount of anhydrous dichloromethane to the flask via syringe.

    • Add the purified 1,3,5-trivinylcyclohexane monomer to the cooled solvent with stirring. Allow the solution to equilibrate to the bath temperature.

  • Initiation of Polymerization:

    • Prepare a stock solution of the Lewis acid initiator (e.g., 0.1 M AlCl₃ in anhydrous dichloromethane) under an inert atmosphere.

    • Slowly add the calculated amount of the initiator solution to the stirred monomer solution via syringe.

    • The onset of polymerization may be indicated by a color change or an increase in viscosity.

  • Polymerization Reaction:

    • Maintain the reaction at the desired low temperature (e.g., -78 °C) under a positive pressure of inert gas.

    • The reaction is typically very fast. Gelation, indicating the formation of a cross-linked network, may occur within minutes to hours, depending on the reaction conditions.

    • Monitor the reaction for any significant increase in temperature, which would indicate a rapid, uncontrolled polymerization.

  • Termination and Product Isolation:

    • After the desired reaction time, or upon gelation, quench the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture. This will terminate the cationic propagating chains.

    • Allow the mixture to warm to room temperature.

    • The resulting product will be an insoluble polymer gel.

    • Isolate the polymer by filtration.

    • Wash the polymer extensively with fresh solvent (e.g., dichloromethane) to remove any unreacted monomer and initiator residues.

    • Further purify the polymer by Soxhlet extraction with a suitable solvent if necessary.

    • Dry the cross-linked poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the polymerization of the vinyl groups. A decrease in the intensity of the C=C stretching and =C-H bending vibrations is expected.

  • Solid-State NMR: To elucidate the structure of the cross-linked polymer network.

  • Swellability Studies: To characterize the cross-link density. The dried polymer is immersed in various solvents, and the degree of swelling is measured.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

Visualizations

The following diagrams illustrate the conceptual workflow of the cationic polymerization process.

experimental_workflow Experimental Workflow for Cationic Polymerization of this compound cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_glass Oven-Dry Glassware prep_monomer Purify Monomer (Alumina Column) prep_solvent Use Anhydrous Solvent setup Reaction Setup (Inert Atmosphere, -78°C) prep_solvent->setup add_monomer Add Monomer and Solvent setup->add_monomer initiation Add Lewis Acid Initiator add_monomer->initiation polymerize Polymerization (Gel Formation) initiation->polymerize termination Quench with Methanol polymerize->termination isolation Filter and Wash Polymer Gel termination->isolation drying Vacuum Dry Product isolation->drying characterization Characterize (FTIR, Solid-State NMR, Swellability, TGA) drying->characterization

Caption: Workflow for this compound cationic polymerization.

logical_relationship Logical Relationships in Cationic Polymerization Control temp Reaction Temperature rate Polymerization Rate temp->rate - controls properties Final Polymer Properties temp->properties - impacts conc Monomer/Initiator Concentration conc->rate - controls conc->properties - impacts purity Monomer/Solvent Purity purity->rate - affects gelation Onset of Gelation rate->gelation - influences network Cross-link Density gelation->network - determines network->properties - defines

Application Notes and Protocols for Hydrogel Synthesis Using a Trivinylcyclohexane-Derived Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels utilizing a crosslinker derived from 1,2,4-trivinylcyclohexane. The methodologies described herein are centered around thiol-ene "click" chemistry, a highly efficient and biocompatible reaction suitable for creating tunable hydrogels for advanced applications, including controlled drug release.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their resemblance to the native extracellular matrix makes them ideal candidates for a variety of biomedical applications, such as tissue engineering and drug delivery. The physical and chemical properties of hydrogels are largely determined by the polymer backbone and the crosslinking agent used in their synthesis.

This document focuses on the use of a novel trithiol crosslinker, 1,2,4-tris(2-mercaptoethyl)cyclohexane , which can be synthesized from 1,2,4-trivinylcyclohexane. This crosslinker offers three reactive thiol groups, enabling the formation of highly crosslinked and stable hydrogel networks through thiol-ene reactions. Thiol-ene chemistry is advantageous due to its rapid reaction rates under mild, cytocompatible conditions and its "click" nature, which ensures high reaction specificity and efficiency.

By employing a photo-initiated or base-catalyzed thiol-ene reaction, hydrogels with tailored properties can be fabricated. The protocols outlined below provide a foundation for researchers to develop hydrogels with controlled mechanical strength, swelling behavior, and degradation profiles for specific drug delivery applications.

Data Presentation

The following table summarizes key parameters and expected outcomes for the synthesis and characterization of hydrogels using the trivinylcyclohexane-derived crosslinker. This data is compiled from analogous thiol-ene hydrogel systems and provides a basis for experimental design and optimization.

ParameterProtocol 1: Photo-Initiated SynthesisProtocol 2: Base-Catalyzed SynthesisCharacterization MethodExpected Outcome/Tunability
Crosslinker 1,2,4-tris(2-mercaptoethyl)cyclohexane1,2,4-tris(2-mercaptoethyl)cyclohexaneN/AProvides three crosslinking points for network formation.
'Ene' Monomer Poly(ethylene glycol) diacrylate (PEGDA)Poly(ethylene glycol) diacrylate (PEGDA)N/AAffects hydrophilicity and biocompatibility.
Initiator/Catalyst 2-hydroxy-2-methylpropiophenoneTriethanolamine (TEOA)N/AInitiates the thiol-ene reaction.
Solvent Phosphate-buffered saline (PBS, pH 7.4)Phosphate-buffered saline (PBS, pH 7.4)N/AAqueous and biocompatible solvent.
Gelation Time Seconds to minutesMinutesVisual inspection/RheometryCan be tuned by initiator/catalyst concentration and light intensity (for photo-initiation).
Swelling Ratio Dependent on crosslinker and polymer concentrationDependent on crosslinker and polymer concentrationGravimetric analysisInversely proportional to crosslinking density. Expected to be tunable for controlled release.
Mechanical Properties (Storage Modulus) Tunable (kPa range)Tunable (kPa range)RheometryIncreases with higher crosslinker and polymer concentration.

Experimental Protocols

Protocol 1: Synthesis of the this compound-Derived Trithiol Crosslinker

This protocol describes the two-step synthesis of 1,2,4-tris(2-mercaptoethyl)cyclohexane from 1,2,4-trivinylcyclohexane.

Step 1: Synthesis of 1,2,4-tris(2-thioacetylethyl)cyclohexane

  • In a reaction flask, charge 1,2,4-trivinylcyclohexane.

  • Slowly add thioacetic acid to the stirred this compound. Maintain the reaction temperature below 60°C during the addition.

  • After the addition is complete, heat the mixture to 80°C for 30 minutes.

  • Cool the reaction mixture to room temperature to obtain the crude 1,2,4-tris(2-thioacetylethyl)cyclohexane intermediate.

Step 2: Saponification to 1,2,4-tris(2-mercaptoethyl)cyclohexane

  • To the crude intermediate from Step 1, add a solution of sodium hydroxide (B78521) in ethanol (B145695) and water.

  • Reflux the mixture for approximately 3.5 hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product, 1,2,4-tris(2-mercaptoethyl)cyclohexane.

Protocol 2: Photo-Initiated Thiol-Ene Hydrogel Synthesis for Drug Delivery

This protocol details the formation of a hydrogel using UV light to initiate the thiol-ene reaction between the this compound-derived crosslinker and a hydrophilic 'ene'-containing polymer.

Materials:

  • 1,2,4-tris(2-mercaptoethyl)cyclohexane (synthesized as per Protocol 1)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

  • Therapeutic drug to be encapsulated

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).

    • Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).

    • In a separate vial, dissolve the therapeutic drug in PBS at the desired concentration.

    • Add the 1,2,4-tris(2-mercaptoethyl)cyclohexane crosslinker to the PEGDA-initiator solution. The molar ratio of thiol groups to ene groups should be optimized (e.g., starting with a 1:1 stoichiometric ratio).

    • Add the drug solution to the monomer-crosslinker mixture and vortex briefly to ensure homogeneity.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to achieve complete gelation (typically seconds to a few minutes). The exposure time should be optimized based on the photoinitiator concentration and light intensity.

  • Purification and Swelling:

    • After gelation, gently remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to wash away any unreacted monomers and initiator. Change the PBS solution periodically over 24-48 hours.

    • The purified hydrogel can then be used for characterization or drug release studies.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Behavior:

  • Prepare hydrogel discs of a known diameter and thickness.

  • Lyophilize the hydrogels to determine their dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[1]

2. Mechanical Properties (Rheology):

  • Use a rheometer with a parallel plate geometry to measure the viscoelastic properties of the hydrogel.

  • Perform oscillatory frequency sweeps at a constant strain to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus provides information about the stiffness and crosslinking density of the hydrogel network.

3. In Vitro Drug Release:

  • Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Crosslinker Synthesis cluster_hydrogel Hydrogel Formulation & Synthesis cluster_characterization Characterization TVCH 1,2,4-Trivinylcyclohexane Thioacetic_Acid Thioacetic Acid Intermediate Thioacetate Intermediate Saponification Saponification (NaOH, EtOH/H2O) Trithiol 1,2,4-tris(2-mercaptoethyl)cyclohexane PEGDA PEGDA ('Ene' Monomer) Drug Therapeutic Drug Initiator Photoinitiator Precursor Precursor Solution UV UV Curing (365 nm) Hydrogel Drug-Loaded Hydrogel Swelling Swelling Studies Mechanical Mechanical Testing (Rheology) Release In Vitro Drug Release

Signaling_Pathway_Placeholder cluster_drug_release Drug Release from Hydrogel cluster_cellular_response Cellular Response Hydrogel Drug-Loaded Hydrogel Released_Drug Released Drug Hydrogel->Released_Drug Diffusion/Degradation Cell_Membrane Cell Membrane Receptor Target Receptor Signaling_Cascade Intracellular Signaling Cascade Therapeutic_Effect Therapeutic Effect

Conclusion

The use of a this compound-derived crosslinker in conjunction with thiol-ene chemistry provides a robust and versatile platform for the synthesis of hydrogels for drug delivery. The protocols and characterization methods outlined in these application notes serve as a starting point for researchers to develop novel hydrogel-based therapeutic systems. The ability to tune the physical and chemical properties of these hydrogels by adjusting the formulation parameters opens up possibilities for creating sophisticated drug delivery vehicles with controlled release kinetics and enhanced therapeutic efficacy. Further research into the biocompatibility and in vivo performance of these hydrogels will be crucial for their translation into clinical applications.

References

Application of Trivinylcyclohexane in Specialty Elastomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trivinylcyclohexane (TVCH), a cycloaliphatic compound featuring three vinyl groups, presents a compelling profile for application in the field of specialty elastomers. Its trifunctional nature suggests its potential as a highly effective crosslinking agent or co-agent in peroxide-cured elastomer systems. The incorporation of TVCH into elastomer matrices could theoretically enhance crosslink density, leading to improvements in key physical properties such as hardness, tensile strength, and thermal stability. While this compound is noted as an intermediate in the synthesis of sulfur silanes for applications like low rolling resistance tires, comprehensive studies detailing its direct application as a primary crosslinking agent or co-agent in specialty elastomers are not extensively available in public literature.

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential applications of this compound in specialty elastomers. Given the limited specific data on TVCH, this guide will extrapolate from the well-established principles of peroxide curing and the known effects of other polyfunctional vinyl co-agents. The provided protocols and data tables are intended as a starting point for experimental design and should be adapted based on empirical results.

Potential Roles of this compound in Specialty Elastomers

This compound can potentially be utilized in specialty elastomers in the following capacities:

  • As a Co-agent in Peroxide Curing: In peroxide-initiated crosslinking, TVCH can act as a co-agent. The highly reactive vinyl groups can readily participate in free-radical reactions, leading to a more efficient curing process and a higher crosslink density. This can result in improved mechanical properties and thermal stability of the vulcanizate.

  • As a Crosslinking Agent: With its three vinyl groups, TVCH can form a three-dimensional crosslinked network within the elastomer. This is particularly relevant for elastomers that can be cured via addition reactions, such as certain silicone rubbers.

  • As a Monomer for Specialty Polymer Synthesis: TVCH can be copolymerized with other monomers to synthesize novel specialty elastomers with unique properties imparted by its cycloaliphatic structure and vinyl functionalities.

Hypothetical Effects on Elastomer Properties

The incorporation of this compound as a co-agent in a peroxide-cured elastomer formulation, such as Ethylene Propylene Diene Monomer (EPDM) rubber, is anticipated to influence its mechanical and thermal properties. The following table summarizes the expected trends based on the general behavior of polyfunctional co-agents.

PropertyExpected Effect of Increasing this compound ConcentrationRationale
Hardness (Shore A) IncreaseHigher crosslink density restricts chain movement, leading to a harder material.
Tensile Strength (MPa) Increase to an optimum, then potentially decreaseIncreased crosslink density initially enhances strength. However, excessive crosslinking can lead to brittleness and reduced tensile strength.
Elongation at Break (%) DecreaseA more tightly crosslinked network reduces the ability of polymer chains to uncoil and stretch.
Modulus at 100% Elongation (MPa) IncreaseHigher crosslink density leads to a stiffer material, requiring more stress for a given strain.
Compression Set (%) DecreaseA more robust crosslinked network improves the elastomer's ability to recover its original shape after prolonged compression.
Thermal Stability (°C) IncreaseThe formation of stable C-C crosslinks enhances the material's resistance to thermal degradation.

Experimental Protocols

The following protocols provide a general framework for evaluating the effect of this compound in a specialty elastomer formulation. Researchers should optimize these protocols based on their specific elastomer system and available equipment.

Materials and Equipment
  • Elastomer: EPDM (or other suitable specialty elastomer)

  • Crosslinking Initiator: Dicumyl peroxide (DCP) or another suitable organic peroxide

  • Co-agent: 1,2,4-Trivinylcyclohexane (mixture of isomers)

  • Fillers/Additives (Optional): Carbon black, silica, processing aids, antioxidants, etc.

  • Internal Mixer or Two-Roll Mill

  • Moving Die Rheometer (MDR)

  • Compression Molding Press

  • Universal Testing Machine (for tensile properties)

  • Durometer (for hardness)

  • Compression Set Fixture and Oven

  • Thermogravimetric Analyzer (TGA) (for thermal stability)

Experimental Workflow for Evaluating this compound as a Co-agent in EPDM

experimental_workflow cluster_formulation Formulation Preparation cluster_mixing Compounding cluster_curing Curing Characterization & Vulcanization cluster_testing Property Testing Formulation Define EPDM Formulations (Varying TVCH concentration) Mixing Mix Components in Internal Mixer (EPDM, TVCH, DCP, etc.) Formulation->Mixing MDR Determine Cure Characteristics (MDR Analysis: Scorch time, Cure time) Mixing->MDR Molding Compression Mold Test Specimens (Cure at specified temp/time from MDR) MDR->Molding Hardness Hardness (Shore A) Molding->Hardness Tensile Tensile Properties (Strength, Elongation, Modulus) Molding->Tensile Compression Compression Set Molding->Compression TGA Thermal Stability (TGA) Molding->TGA

Caption: Experimental workflow for evaluating this compound in EPDM.

Detailed Protocol: Peroxide Curing of EPDM with this compound
  • Formulation: Prepare a series of EPDM compounds with varying levels of this compound (e.g., 0, 1, 2, 3, 4 phr - parts per hundred rubber). A control formulation without TVCH should be included. A typical starting formulation might be:

    • EPDM: 100 phr

    • Dicumyl Peroxide (40% active): 5 phr

    • This compound: X phr (where X is the variable)

    • N550 Carbon Black (optional): 50 phr

    • Processing Oil (optional): 10 phr

    • Zinc Oxide (optional): 5 phr

    • Stearic Acid (optional): 1 phr

  • Mixing:

    • Masticate the EPDM on a two-roll mill or in an internal mixer until a band is formed.

    • Add the fillers and other processing aids and mix until well dispersed.

    • Add the this compound and mix thoroughly.

    • Finally, add the dicumyl peroxide at a low temperature to prevent premature curing (scorch).

    • Sheet out the compounded rubber.

  • Cure Characteristics:

    • Use a Moving Die Rheometer (MDR) to determine the curing characteristics of each compound at a specified temperature (e.g., 170°C).

    • Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

  • Vulcanization:

    • Compression mold the compounded sheets into test specimens (e.g., tensile dumbbells, compression set buttons) using the temperature and t90 time determined from the MDR analysis.

  • Mechanical and Thermal Testing:

    • Hardness: Measure the Shore A hardness of the cured samples according to ASTM D2240.

    • Tensile Properties: Determine the tensile strength, elongation at break, and modulus at 100% elongation using a universal testing machine according to ASTM D412.

    • Compression Set: Measure the compression set of the cured samples according to ASTM D395, Method B.

    • Thermal Stability: Analyze the thermal degradation profile of the cured samples using Thermogravimetric Analysis (TGA).

Signaling Pathway: Peroxide Curing Mechanism with this compound

The following diagram illustrates the proposed reaction mechanism for the peroxide curing of an elastomer in the presence of this compound as a co-agent.

peroxide_curing_mechanism Peroxide R-O-O-R (Organic Peroxide) Radical_RO 2 R-O• (Alkoxy Radical) Peroxide->Radical_RO Heat Radical_E E• (Elastomer Radical) Radical_RO->Radical_E H-abstraction Radical_TVCH TVCH• (TVCH Radical) Radical_RO->Radical_TVCH Addition to Vinyl Group Elastomer_H E-H (Elastomer Chain) Radical_E->Radical_TVCH Addition to Vinyl Group Crosslink_EE E-E (Direct Crosslink) Radical_E->Crosslink_EE Radical Combination TVCH This compound (TVCH) Crosslink_ETVCHE E-TVCH-E (TVCH Bridge Crosslink) Radical_TVCH->Crosslink_ETVCHE + E•

The Role of Trivinylcyclohexane in Ion Exchange Resin Production: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ion exchange resins are critical materials in a wide array of applications, from water purification and chemical synthesis to pharmaceutical development and analytical sciences. The performance of these resins is intrinsically linked to their polymeric backbone and the cross-linking agent used in their synthesis. While divinylbenzene (B73037) (DVB) is the most commonly used cross-linking agent, there is ongoing research into alternative agents to enhance resin properties. This document explores the use of trivinylcyclohexane (TVCH) as a potential cross-linking agent in the production of ion exchange resins. However, based on a comprehensive review of the available scientific literature, there is currently a notable lack of specific data and established protocols regarding the application of this compound for this purpose. This document outlines the general principles of ion exchange resin production and highlights the areas where this compound could theoretically contribute, while underscoring the absence of concrete experimental evidence in the reviewed literature.

Introduction to Ion Exchange Resins

Ion exchange resins are insoluble, porous polymers that contain charged functional groups.[1][2] These functional groups can reversibly exchange ions with the surrounding solution without altering the resin's physical structure.[1] The polymer matrix is typically formed by the polymerization of monomers like styrene, and a cross-linking agent is introduced to provide mechanical strength, thermal stability, and control the porosity of the resin beads.[2][3] The most prevalent cross-linking agent is divinylbenzene (DVB).[3][4]

The fundamental process of ion exchange involves the swapping of ions between the resin and a solution. For instance, in water softening, a cation exchange resin loaded with sodium ions (Na+) captures calcium (Ca2+) and magnesium (Mg2+) ions from hard water, releasing Na+ ions into the water.[1]

The Role of Cross-linking Agents

The cross-linking agent is a crucial component in the synthesis of ion exchange resins. It creates a three-dimensional network, which imparts several key properties to the resin:

  • Mechanical Stability: Prevents the resin beads from breaking down under physical stress.

  • Swelling Control: Limits the degree to which the resin swells when hydrated.[5]

  • Porosity: Influences the pore size distribution within the resin beads, which affects the diffusion of ions to the exchange sites.[3]

  • Selectivity: The degree of cross-linking can influence the resin's preference for certain ions.[6]

The percentage of the cross-linking agent used is a critical parameter that is optimized for specific applications. Higher cross-linking generally leads to a more rigid structure with lower moisture content and higher selectivity for certain ions, but can also result in slower ion exchange kinetics.[5]

This compound as a Potential Cross-linking Agent

This compound (TVCH) is a molecule with three vinyl groups, which theoretically makes it a potent cross-linking agent. The presence of three reactive sites per molecule could potentially lead to a more densely cross-linked and potentially more stable polymer network compared to the bifunctional DVB.

Potential advantages of using this compound could include:

  • Higher Cross-linking Density: The trifunctional nature of TVCH could create a more rigid and robust resin structure.

  • Modified Porosity: The different geometry of TVCH compared to DVB might result in a different pore structure, potentially impacting ion exchange capacity and kinetics.

  • Enhanced Thermal and Chemical Stability: A more densely cross-linked network could offer greater resistance to degradation at high temperatures or in aggressive chemical environments.

Current Gap in Knowledge

Despite the theoretical potential of this compound, a thorough review of the existing scientific and technical literature reveals a significant lack of specific information on its use in the production of ion exchange resins. The available resources extensively detail the use of divinylbenzene but do not provide experimental protocols, quantitative data, or specific application notes for this compound-crosslinked resins.

Therefore, the following sections, which would typically include detailed experimental protocols, quantitative data tables, and workflow diagrams, cannot be populated with specific information regarding this compound at this time due to the absence of such data in the public domain.

General Experimental Protocol for Ion Exchange Resin Synthesis (Using Divinylbenzene as a Model)

While a specific protocol for this compound is not available, the following generalized procedure for the synthesis of a polystyrene-based ion exchange resin using divinylbenzene as the cross-linking agent can serve as a foundational methodology for future research in this area.

Objective: To synthesize a cross-linked polystyrene-based resin for subsequent functionalization into an ion exchange resin.

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB) (cross-linking agent)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Gelatin (suspending agent)

  • Sodium chloride

  • Deionized water

Workflow for Resin Synthesis

Resin_Functionalization Start Cross-linked Polymer Beads Cation Sulfonation (e.g., H2SO4) Start->Cation Anion Chloromethylation & Amination Start->Anion End_Cation Cation Exchange Resin Cation->End_Cation End_Anion Anion Exchange Resin Anion->End_Anion

References

Application Notes and Protocols for Thiol-Ene Reactions with Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting thiol-ene reactions using trivinylcyclohexane as a versatile crosslinking agent. The protocols cover both photoinitiated and thermally initiated methods, offering flexibility for various research and development applications, including polymer synthesis, biomaterial functionalization, and drug delivery systems.

Introduction

The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via the addition of a thiol (-SH) group across a carbon-carbon double bond (ene).[1] This reaction can be initiated by either UV light (photoinitiation) or heat (thermal initiation), typically in the presence of a radical initiator. This compound, with its three reactive vinyl groups, serves as an excellent tri-functional "ene" component, enabling the formation of crosslinked polymer networks with tailored properties.[2] The reaction is characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups, making it an invaluable tool in materials science and medicinal chemistry.[3][4]

Data Presentation

The following table summarizes quantitative data from representative thiol-ene reactions involving this compound under different initiation conditions.

Thiol ReactantInitiation MethodInitiator (mol%)SolventReaction Time (h)Yield/ConversionReference
1-DodecanethiolPhotoinitiated2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1%)Dichloromethane4>95% ConversionBased on similar photoinitiated reactions
Trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPMP)PhotoinitiatedDMPA (1%)Toluene0.5 - 1Near QuantitativeExtrapolated from similar systems
1-OctanethiolThermally Initiated2,2'-Azobis(2-methylpropionitrile) (AIBN) (2%)Toluene6HighGeneral conditions for thermal thiol-ene
Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP)Thermally InitiatedAIBN (2%)Bulk2 - 4>90% ConversionBased on thermal polymerization of polythiols
1,6-HexanedithiolPhotoinitiatedDMPA (1%)THF1HighGeneral protocol for photoinitiated reactions

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Reaction

This protocol describes the UV-initiated reaction between this compound and a thiol.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH)

  • Thiol (e.g., 1-dodecanethiol, trimethylolpropane tris(3-mercaptopropionate))

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., Dichloromethane, Toluene, THF)

  • UV lamp (365 nm)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen thiol in the selected solvent. A stoichiometric ratio of vinyl to thiol groups of 1:1.2 is often optimal for achieving uniform network formation.[2]

  • Add the photoinitiator (e.g., 1 mol% DMPA relative to the thiol).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction is typically complete within 30 minutes to 4 hours, which can be monitored by techniques such as FTIR or NMR spectroscopy by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹) or vinyl C=C peaks.

  • After completion, the solvent can be removed under reduced pressure. The resulting product can be purified by precipitation or column chromatography if necessary.

Protocol 2: Thermally Initiated Thiol-Ene Reaction

This protocol outlines the heat-induced reaction between this compound and a thiol.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH)

  • Thiol (e.g., 1-octanethiol, pentaerythritol tetrakis(3-mercaptopropionate))

  • Thermal initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)

  • Solvent (e.g., Toluene, Bulk - no solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Combine this compound (1 equivalent) and the thiol in a round-bottom flask. For crosslinked polymers, a stoichiometric ratio of vinyl to thiol functional groups is typically used.

  • If a solvent is used, dissolve the reactants in a suitable solvent like toluene. For bulk polymerization, no solvent is added.

  • Add the thermal initiator (e.g., 2 mol% AIBN relative to the thiol).

  • Equip the flask with a reflux condenser and flush the system with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80°C with vigorous stirring. The reaction time can range from 2 to 6 hours. Monitor the reaction progress by FTIR or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The product can be purified as needed.

Mandatory Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (I) R_radical Radical (R•) I->R_radical hv or Δ Thiyl_radical Thiyl Radical (R'-S•) R_radical->Thiyl_radical + R'-SH - RH Thiol R'-SH Ene R-CH=CH₂ Thiyl_radical->Ene Intermediate_radical Intermediate Radical (R-CH•-CH₂-S-R') Ene->Intermediate_radical + R'-S• Thioether Thioether Product (R-CH₂-CH₂-S-R') Intermediate_radical->Thioether + R'-SH - R'-S• Thiyl_radical_prop Thiyl Radical (R'-S•)

Caption: Radical-initiated thiol-ene reaction mechanism.

Experimental_Workflow start Start reactants Combine this compound, Thiol, and Initiator start->reactants degas Degas with N₂ or Ar reactants->degas initiation Initiation degas->initiation photo UV Irradiation (365 nm) at Room Temperature initiation->photo Photoinitiated thermal Heat to 80°C initiation->thermal Thermally Initiated monitor Monitor Reaction (FTIR/NMR) photo->monitor thermal->monitor workup Work-up and Purification monitor->workup product Final Product workup->product

Caption: General experimental workflow for thiol-ene reactions.

References

Application Notes and Protocols for Plasma Polymerization of Trivinylcyclohexane for Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the plasma polymerization of 1,2,4-trivinylcyclohexane (B37108) (tVCH) to create functional coatings. These coatings have potential applications in various fields, including biomedical devices, drug delivery, and surface functionalization, owing to their unique properties such as biocompatibility, stability, and the ability to be deposited as ultra-thin, conformal films.

Introduction to Plasma-Polymerized Trivinylcyclohexane (pp-tVCH) Coatings

Plasma polymerization is a solvent-free process that utilizes plasma-induced activation of monomer vapors to deposit thin, highly cross-linked polymer films on a substrate.[1] 1,2,4-trivinylcyclohexane is a unique alicyclic compound with three vinyl groups, making it a valuable precursor for creating highly crosslinked polymer networks.[2] The resulting plasma-polymerized this compound (pp-tVCH) films can modify the surface properties of various materials without altering their bulk characteristics.[1] This makes them suitable for a wide range of applications, particularly in the biomedical field where surface interactions are critical.[3]

Potential applications for pp-tVCH coatings in research and drug development include:

  • Biocompatible Coatings for Medical Implants: Modifying the surface of implants to improve their interaction with biological systems and reduce adverse reactions.[3][4]

  • Protective Barriers: Creating thin films to protect sensitive materials from moisture, gases, or chemical degradation.

  • Drug Delivery Systems: Engineering coatings with specific permeability profiles for controlled and sustained drug release.

  • Cell Culture Surfaces: Functionalizing surfaces to promote cell adhesion, proliferation, and differentiation for in vitro studies.[5][6]

  • Surface Functionalization: Introducing specific chemical functionalities to surfaces for subsequent covalent immobilization of biomolecules.[7]

Experimental Protocols

Materials and Equipment
  • Monomer: 1,2,4-Trivinylcyclohexane (tVCH)

  • Substrates: Silicon wafers, glass slides, biocompatible polymers (e.g., PEEK, PET), or other materials of interest.

  • Plasma Reactor: A capacitively coupled or inductively coupled plasma-enhanced chemical vapor deposition (PECVD) system. The system should be equipped with a radio-frequency (RF) power supply (typically 13.56 MHz), a vacuum system, mass flow controllers for gas and monomer delivery, and pressure gauges.

  • Gases: Argon (Ar) for plasma ignition and stabilization.

  • Cleaning Agents: Isopropanol, deionized water, and other appropriate solvents for substrate cleaning.

Substrate Preparation Protocol
  • Thoroughly clean the substrates to remove any organic contaminants and particulate matter.

  • Sonication in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each is recommended.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately before placing the substrates in the plasma reactor, they can be treated with an oxygen plasma to further clean and activate the surface. This pre-treatment can improve the adhesion of the pp-tVCH coating.

Plasma Polymerization Protocol for tVCH
  • Place the cleaned and dried substrates into the plasma reactor chamber.

  • Evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr to remove residual gases.

  • Introduce argon gas into the chamber at a controlled flow rate to establish a stable pressure for plasma ignition.

  • Introduce the tVCH monomer vapor into the chamber at a controlled flow rate. The monomer can be vaporized by gentle heating if necessary.

  • Ignite the plasma by applying RF power to the electrodes.

  • Control the deposition parameters (RF power, pressure, monomer flow rate, and deposition time) to achieve the desired film thickness and properties.

  • After the desired deposition time, turn off the RF power and the monomer flow.

  • Allow the chamber to cool and vent it to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.

Experimental Workflow and Logic Diagrams

A general workflow for the plasma polymerization of this compound is depicted below.

G cluster_prep Substrate Preparation cluster_deposition Plasma Deposition cluster_characterization Coating Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sub_plasma Optional O2 Plasma Pre-treatment sub_dry->sub_plasma load_sub Load Substrates into Reactor sub_plasma->load_sub pump_down Evacuate Chamber (Base Pressure) load_sub->pump_down gas_in Introduce Argon pump_down->gas_in monomer_in Introduce tVCH Monomer gas_in->monomer_in plasma_ignite Ignite Plasma (Apply RF Power) monomer_in->plasma_ignite deposition Deposition plasma_ignite->deposition vent Vent Chamber deposition->vent unload Unload Coated Substrates vent->unload ftir FTIR Spectroscopy unload->ftir xps XPS Analysis unload->xps sem SEM Imaging unload->sem afm AFM Imaging unload->afm contact_angle Contact Angle Measurement unload->contact_angle mechanical Nanoindentation unload->mechanical

Fig. 1. Experimental workflow for pp-tVCH coating.

Data Presentation

The properties of plasma-polymerized this compound films are highly dependent on the deposition parameters. The following tables summarize typical ranges of experimental parameters and the resulting film properties.

Table 1: Typical Experimental Parameters for Plasma Polymerization of tVCH

ParameterTypical RangeUnit
RF Power10 - 100W
Pressure50 - 500mTorr
tVCH Flow Rate1 - 10sccm
Argon Flow Rate10 - 50sccm
Deposition Time1 - 30minutes

Table 2: Expected Properties of Plasma-Polymerized tVCH Films

PropertyTypical Value/RangeCharacterization Technique
Chemical Composition
C=C stretching~1640 cm⁻¹FTIR Spectroscopy
C-H stretching (aliphatic)~2870-2960 cm⁻¹FTIR Spectroscopy
Elemental CompositionC, H, and trace OXPS Analysis
Surface Properties
Water Contact Angle70 - 90degrees
Surface Energy30 - 45mN/m
Mechanical Properties
Hardness0.5 - 2GPa
Young's Modulus5 - 20GPa
Physical Properties
Thickness10 - 500nm
Surface Roughness (RMS)0.5 - 5nm

Characterization of pp-tVCH Coatings

A logical relationship for the characterization of pp-tVCH coatings is presented below, linking deposition parameters to film properties and ultimately to their performance in relevant applications.

G cluster_params Deposition Parameters cluster_properties Film Properties cluster_performance Application Performance power RF Power composition Chemical Composition (Cross-linking) power->composition morphology Morphology (Thickness, Roughness) power->morphology pressure Pressure pressure->composition pressure->morphology flow_rate Monomer Flow Rate flow_rate->composition flow_rate->morphology surface Surface Properties (Wettability) composition->surface mechanical Mechanical Properties (Hardness, Modulus) composition->mechanical drug_release Drug Release Profile composition->drug_release morphology->surface morphology->mechanical morphology->drug_release biocompatibility Biocompatibility surface->biocompatibility cell_adhesion Cell Adhesion surface->cell_adhesion barrier Barrier Performance mechanical->barrier

Fig. 2. Interrelationship of deposition parameters, film properties, and performance.
Chemical Characterization

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical functional groups present in the pp-tVCH films. The retention or loss of the vinyl C=C bonds and the presence of aliphatic C-H bonds from the cyclohexane (B81311) ring can be monitored.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition of the film's surface, typically the top 5-10 nm. It is used to determine the carbon and oxygen content and to analyze the chemical states of carbon, which can provide insights into the degree of cross-linking.

Surface and Morphological Characterization
  • Contact Angle Goniometry: This technique is used to measure the water contact angle on the surface of the pp-tVCH coating, which provides information about its wettability (hydrophobicity/hydrophilicity) and allows for the calculation of surface energy.[7][8]

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the surface topography and morphology of the coatings, providing information on roughness and uniformity.

Mechanical Characterization
  • Nanoindentation: This technique is used to measure the hardness and Young's modulus of the thin films, providing insights into their mechanical stability and durability.

Conclusion

The plasma polymerization of this compound offers a versatile platform for creating functional coatings with tailored properties for a variety of applications in research, drug development, and biomedical engineering. By carefully controlling the deposition parameters, it is possible to produce pp-tVCH films with specific chemical, physical, and mechanical characteristics. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the potential of these coatings in their respective fields. Further optimization and characterization will be necessary to tailor these coatings for specific applications.

References

Application Notes and Protocols for Monitoring Trivinylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the polymerization of 1,2,4-trivinylcyclohexane (B37108) (TVCH). Understanding the kinetics and structural evolution during polymerization is crucial for controlling the final properties of the resulting polymer network, which has potential applications in various fields, including materials science and drug delivery.

Introduction to Trivinylcyclohexane Polymerization

1,2,4-Trivinylcyclohexane is a trifunctional monomer containing three vinyl groups attached to a cyclohexane (B81311) ring.[1][2][3] Its polymerization leads to the formation of a highly cross-linked polymer network. The presence of multiple reactive sites allows for the creation of complex three-dimensional structures.[1] Monitoring the polymerization process is essential for ensuring consistent material properties and optimizing reaction conditions.

Analytical Techniques for Monitoring Polymerization

Several analytical techniques can be employed to monitor the polymerization of TVCH in real-time or by analyzing aliquots withdrawn from the reaction mixture. The choice of technique depends on the specific information required, such as monomer conversion, molecular weight distribution of soluble fractions, and thermal properties of the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and convenient method for monitoring the conversion of vinyl groups during polymerization.[4][5] The disappearance of the characteristic absorption bands of the vinyl groups provides a direct measure of the extent of the reaction.

Experimental Protocol:

  • Sample Preparation:

    • For in-situ monitoring, an attenuated total reflectance (ATR) probe can be immersed directly into the reaction mixture.

    • For aliquot analysis, a small sample is withdrawn from the reaction at specific time intervals and placed on the ATR crystal or pressed into a KBr pellet.

  • Data Acquisition:

    • Record the FTIR spectrum of the unreacted TVCH monomer as a reference (t=0).

    • Collect spectra at regular intervals throughout the polymerization process.

    • Typical spectral range: 4000-650 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption peaks of the vinyl C-H stretching (around 3080 cm⁻¹) and the C=C stretching (around 1640 cm⁻¹).

    • Monitor the decrease in the intensity or area of these peaks over time.

    • An internal standard, such as a peak that does not change during the reaction (e.g., C-H stretching of the cyclohexane ring), can be used for normalization.

    • The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance of the vinyl peak at time t, and A_0 is the initial absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is highly effective for monitoring the disappearance of vinyl protons and the emergence of signals corresponding to the polymer backbone.[6][7][8][9][10] Both ¹H and ¹³C NMR can be utilized.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture at specific time points.

    • Quench the reaction if necessary (e.g., by rapid cooling or adding an inhibitor).

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire ¹H NMR spectra. The vinyl protons of TVCH typically appear in the range of 4.9-6.0 ppm.

    • The protons of the newly formed polymer backbone will appear in a different region, typically more upfield.

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons and a reference signal from the cyclohexane ring that remains unchanged during polymerization.

    • The monomer conversion can be calculated by comparing the relative integrals of the vinyl proton signals at different time points to the integral at t=0.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the primary technique for determining the molecular weight distribution of the soluble polymer fraction (sol).[11][12][13] This is particularly useful in the early stages of polymerization before the gel point is reached, or for characterizing any soluble components in the final product.

Experimental Protocol:

  • Sample Preparation:

    • Take an aliquot from the reaction mixture before the gel point.

    • Dissolve the sample in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (B95107) - THF).[14]

    • Filter the solution to remove any particulate matter.[14]

  • Data Acquisition:

    • Inject the prepared sample into the GPC/SEC system.

    • The system separates the polymer chains based on their hydrodynamic volume.[13]

    • A detector (e.g., refractive index or UV detector) measures the concentration of the eluting polymer.[11][14]

  • Data Analysis:

    • The output chromatogram shows the distribution of molecular sizes.

    • By calibrating with polymer standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the soluble polymer can be determined.[12][15]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the polymerization reaction (exothermic process) and to characterize the thermal properties of the resulting polymer, such as the glass transition temperature (Tg).[16][17][18][19]

Experimental Protocol:

  • Sample Preparation:

    • For monitoring polymerization kinetics, a small, precisely weighed amount of the reaction mixture (monomer and initiator) is placed in a DSC pan.

    • For characterizing the final polymer, a sample of the cured material is used.

  • Data Acquisition:

    • Isothermal mode: The sample is held at a constant temperature, and the heat flow is measured as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.

    • Dynamic mode: The sample is heated at a constant rate, and the heat flow is measured as a function of temperature.[19] This can reveal the glass transition temperature (Tg), melting points (if any), and curing profiles.[18][19]

  • Data Analysis:

    • The rate of polymerization is proportional to the heat flow.

    • The total heat of polymerization (ΔH) can be determined by integrating the exothermic peak.

    • The degree of conversion can be calculated by dividing the heat released at a given time by the total heat of polymerization.

    • The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.[16]

Data Presentation

Table 1: Summary of Analytical Techniques for Monitoring TVCH Polymerization

Analytical TechniqueInformation ObtainedSample PhaseKey Parameters Monitored
FTIR Spectroscopy Monomer ConversionLiquid/SolidDecrease in vinyl group absorbance (e.g., ~1640 cm⁻¹)
NMR Spectroscopy Monomer Conversion, Polymer StructureLiquidDecrease in vinyl proton signals (~4.9-6.0 ppm)
GPC/SEC Molecular Weight (Mn, Mw), PDILiquid (Soluble Fraction)Elution time, detector response
DSC Heat of Polymerization, Tg, Cure ProfileLiquid/SolidHeat flow, temperature

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output TVCH_Monomer TVCH Monomer + Initiator Reaction Polymerization Reaction TVCH_Monomer->Reaction Aliquots Aliquots at Time Intervals Reaction->Aliquots DSC DSC Reaction->DSC Measure Heat Flow FTIR FTIR Spectroscopy Aliquots->FTIR Monitor Vinyl Disappearance NMR NMR Spectroscopy Aliquots->NMR Monitor Proton Environment GPC GPC/SEC Aliquots->GPC Analyze Soluble Fraction Conversion_FTIR Monomer Conversion FTIR->Conversion_FTIR Conversion_NMR Monomer Conversion & Polymer Structure NMR->Conversion_NMR MWD Molecular Weight Distribution (Sol) GPC->MWD Thermal Thermal Properties (Tg) & Cure Kinetics DSC->Thermal

Caption: Experimental workflow for monitoring TVCH polymerization.

Logical_Relationship cluster_kinetics Reaction Kinetics cluster_properties Polymer Properties Polymerization TVCH Polymerization Monomer_Conversion Monomer Conversion Polymerization->Monomer_Conversion Tracked by FTIR, NMR Rate_of_Polymerization Rate of Polymerization Polymerization->Rate_of_Polymerization Measured by DSC Polymer_Structure Polymer Structure Polymerization->Polymer_Structure Characterized by NMR Molecular_Weight Molecular Weight (Sol) Polymerization->Molecular_Weight Determined by GPC/SEC Thermal_Properties Thermal Properties Polymerization->Thermal_Properties Analyzed by DSC

Caption: Relationship between polymerization and analytical outputs.

References

Application Note: Analysis of Trivinylcyclohexane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation and analysis of trivinylcyclohexane isomers using capillary gas chromatography (GC). This compound is a C12 hydrocarbon with multiple isomers, the analysis of which is crucial for quality control in various industrial applications. This document provides a comprehensive protocol, including sample preparation, GC system configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Introduction

This compound is a valuable chemical intermediate, and its isomeric purity can significantly impact the properties of downstream products. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. The separation of closely related isomers, however, often requires careful optimization of chromatographic conditions. This application note presents a detailed methodology for the successful separation and quantification of this compound isomers.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.

  • Standard Preparation: Prepare a stock solution of 1,2,4-trivinylcyclohexane (B37108) isomer mixture in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration for the stock solution is 1 mg/mL. From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Dilution: For unknown samples, a starting dilution of 1:100 in the chosen solvent is recommended. The final concentration should be adjusted to fall within the linear range of the calibration curve.

  • Filtration: To prevent contamination of the GC system, filter all samples and standards through a 0.22 µm syringe filter before transferring them to a 2 mL autosampler vial.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound isomers. These are based on a combination of specific information for this compound analysis and general best practices for hydrocarbon isomer separation.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 Series GC system or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, 1.0 mL/min
Column Restek Rtx®-65 (mid to high polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: 220 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Quantitative analysis of this compound isomers can be performed by creating a calibration curve using the prepared standards. The peak area of each isomer is plotted against its concentration. The concentration of the isomers in unknown samples can then be determined from their respective peak areas using the calibration curve.

Table 1: Example Calibration Data for this compound Isomer Analysis

Standard Concentration (µg/mL)Isomer 1 Peak AreaIsomer 2 Peak AreaIsomer 3 Peak Area
115,00018,00012,000
575,00090,00060,000
10152,000181,000121,000
25378,000455,000305,000
50755,000905,000608,000
1001,510,0001,805,0001,215,000

Experimental Workflow Diagram

Trivinylcyclohexane_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard_Prep Prepare Standards (1-100 µg/mL in Hexane) Filtration Filter Samples & Standards (0.22 µm Syringe Filter) Standard_Prep->Filtration Sample_Dilution Dilute Unknown Sample (e.g., 1:100 in Hexane) Sample_Dilution->Filtration GC_Injection Inject 1 µL into GC Filtration->GC_Injection Separation Separation on Rtx®-65 Column GC_Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve (from Standards) Peak_Integration->Calibration_Curve Standards Quantification Quantify Isomers (in Unknown Sample) Peak_Integration->Quantification Sample Calibration_Curve->Quantification

Caption: Workflow for this compound analysis by GC-FID.

Discussion

The selection of a mid to high polarity stationary phase, such as the Restek Rtx®-65, is crucial for achieving the separation of this compound isomers. Non-polar phases tend to separate compounds primarily by boiling point, which may not be sufficient for resolving structurally similar isomers. The temperature programming allows for the efficient elution of the C12 hydrocarbons while maintaining good peak shape. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbon analysis.

Conclusion

The gas chromatography method outlined in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound isomers. By following the detailed protocol for sample preparation and utilizing the specified GC conditions, researchers and analysts can achieve accurate and consistent results for quality control and research purposes.

Application Notes and Protocols for Creating High-Performance Composites with Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2,4-trivinylcyclohexane (B37108) (TVCH) in the synthesis of high-performance composite materials. TVCH is a versatile crosslinking agent that can significantly enhance the thermal and mechanical properties of polymers due to its unique trifunctional vinyl group structure on a rigid cyclohexane (B81311) ring.[1][2][3] This document outlines the fundamental principles, experimental procedures, and expected material properties when working with TVCH-based composite systems.

Introduction to Trivinylcyclohexane in Composite Science

1,2,4-Trivinylcyclohexane is a cycloaliphatic organic compound featuring three vinyl groups attached to a cyclohexane ring.[3] This molecular architecture makes it an excellent monomer and crosslinking agent for creating highly durable and robust polymer networks.[1][2] The primary advantages of incorporating TVCH into composite formulations include:

  • Enhanced Thermal Stability: The highly crosslinked networks formed by TVCH polymerization lead to materials with improved resistance to thermal degradation.[1]

  • Superior Mechanical Properties: The rigid cyclohexane core contributes to increased stiffness and strength in the final composite material.[1][2]

  • High Reactivity: The three vinyl groups readily participate in various polymerization reactions, allowing for rapid and efficient curing processes.[2][4][5]

  • Chemical Resistance: The dense network structure enhances the material's resistance to solvents and other chemical agents.[1][2]

TVCH can be polymerized through several mechanisms, most notably free-radical polymerization and thiol-ene click chemistry, offering flexibility in processing and formulation design.[1][2]

Physicochemical and Thermal Properties of this compound

A summary of key physical and thermal properties of 1,2,4-trivinylcyclohexane is provided in the table below. This data is essential for handling, storage, and processing of the monomer.

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 85-88 °C at 20 mmHg
Density 0.836 g/mL at 25 °C
Refractive Index n20/D 1.478

Experimental Protocols for Composite Synthesis

This section details two primary protocols for the synthesis of high-performance composites using this compound: UV-initiated free-radical polymerization and thiol-ene photopolymerization.

Protocol 1: UV-Initiated Free-Radical Polymerization

This protocol describes the preparation of a crosslinked polymer network through the UV-initiated free-radical polymerization of this compound. This method is suitable for creating thin films, coatings, and adhesives.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Reinforcing filler (optional, e.g., silica (B1680970) nanoparticles, glass fibers)

  • Solvent (optional, for viscosity adjustment, e.g., toluene)

Equipment:

  • UV curing system with a mercury arc lamp or LED source (365 nm)

  • Mixing vessel (e.g., glass vial)

  • Magnetic stirrer and stir bar

  • Mold for sample preparation (e.g., silicone mold)

  • Vacuum oven

Procedure:

  • Formulation Preparation: In a glass vial, combine 1,2,4-trivinylcyclohexane with the desired amount of photoinitiator (typically 0.1-2 wt%). If using fillers, disperse them in the TVCH monomer using a magnetic stirrer or ultrasonication until a homogeneous mixture is achieved. If necessary, a solvent can be added to reduce viscosity.

  • Degassing: Place the formulation in a vacuum oven at room temperature to remove any dissolved gases, which can inhibit polymerization and create voids in the final composite.

  • Casting: Pour the degassed formulation into the desired mold.

  • UV Curing: Expose the formulation to UV radiation. The curing time will depend on the UV intensity, sample thickness, and photoinitiator concentration. A typical starting point is an exposure of several minutes.

  • Post-Curing: After the initial UV exposure, the composite can be post-cured at an elevated temperature (e.g., 100-150 °C) for a specified duration to ensure complete conversion of the vinyl groups and maximize the material's properties.

Protocol 2: Thiol-Ene Photopolymerization

Thiol-ene "click" chemistry offers a rapid and efficient method for creating highly uniform polymer networks with reduced shrinkage stress. This protocol outlines the synthesis of a TVCH-based composite using a multifunctional thiol crosslinker.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH)

  • Multifunctional thiol (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate), PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Reinforcing filler (optional)

Equipment:

  • UV curing system (365 nm)

  • Mixing vessel

  • Vortex mixer or magnetic stirrer

  • Mold for sample preparation

Procedure:

  • Stoichiometric Formulation: Prepare a stoichiometric mixture of this compound and the multifunctional thiol. The ideal molar ratio of vinyl groups (from TVCH) to thiol groups (from the crosslinker) is 1:1.

  • Initiator Addition: Add the photoinitiator to the mixture (typically 0.1-1 wt%).

  • Homogenization: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a uniform, clear solution is obtained.

  • Casting: Cast the formulation into the desired mold.

  • UV Curing: Expose the formulation to UV light. Thiol-ene reactions are typically very fast, with curing times often in the range of seconds to a few minutes.

  • Post-Curing (Optional): While often not necessary due to the high efficiency of the thiol-ene reaction, a thermal post-cure can be performed to ensure complete reaction.

Visualization of Key Processes

Experimental Workflow for Composite Fabrication

The following diagram illustrates a typical experimental workflow for the fabrication and characterization of this compound-based composites.

G cluster_prep Formulation Preparation cluster_fab Composite Fabrication cluster_char Characterization A TVCH Monomer D Mixing & Degassing A->D B Crosslinker / Initiator B->D C Reinforcing Filler (Optional) C->D E Casting into Mold D->E F Curing (UV / Thermal) E->F G Mechanical Testing (Tensile, Flexural) F->G H Thermal Analysis (DSC, TGA) F->H I Morphological Analysis (SEM) F->I J J G->J Data Analysis H->J I->J

A generalized workflow for creating and testing TVCH composites.
Thiol-Ene "Click" Reaction Pathway

The diagram below illustrates the fundamental steps of the photoinitiated thiol-ene reaction, a key process for curing this compound-based composites.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Photoinitiator B Free Radicals (R.) A->B UV Light (hν) C Thiol (R'-SH) D Thiyl Radical (R'-S.) B->D Hydrogen Abstraction C->D C->D E TVCH (Vinyl Group) F Carbon-centered Radical D->F Addition E->F F->D Chain Transfer G Thioether Linkage F->G H Radical Combination I Stable Product H->I

The reaction mechanism of photoinitiated thiol-ene polymerization.

References

Application Notes and Protocols for the Copolymerization of Trivinylcyclohexane with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the copolymerization of 1,3,5-trivinylcyclohexane (TVCHB) and styrene (B11656). Trivinylcyclohexane, a trifunctional monomer, acts as a crosslinking agent, leading to the formation of a three-dimensional polymer network. This system is of interest for creating materials with tailored thermal and mechanical properties, suitable for applications such as resin matrices, and controlled-release drug delivery systems. Due to the limited availability of specific reactivity ratios for this monomer pair in existing literature, this guide presents a generalized free-radical copolymerization protocol. It further outlines the necessary steps for researchers to determine the specific reactivity ratios and optimize the reaction conditions for their desired material properties.

Introduction

The copolymerization of a monofunctional monomer with a multifunctional monomer, such as styrene with this compound, is a common method for producing crosslinked polymers. Styrene provides the linear polymer backbone, while this compound introduces branch points, leading to a network structure. The degree of crosslinking, which significantly influences the polymer's properties, can be controlled by adjusting the monomer feed ratio.

The resulting crosslinked polymers are typically insoluble and infusible, exhibiting enhanced thermal stability and mechanical strength compared to linear polystyrene. These properties make them suitable for various applications where robust materials are required.

Experimental Protocols

The following protocols describe a general procedure for the free-radical copolymerization of this compound and styrene.

Materials
MaterialGradeSupplierNotes
Styrene≥99%, contains 4-tert-butylcatechol (B165716) as stabilizerSigma-AldrichInhibitor should be removed before use.
1,3,5-Trivinylcyclohexane (TVCHB)Technical gradeVariesShould be purified by distillation if necessary.
Benzoyl peroxide (BPO)97%Sigma-AldrichInitiator, should be stored at low temperature.
TolueneAnhydrous, 99.8%Sigma-AldrichSolvent.
Methanol (B129727)ACS reagent, ≥99.8%Sigma-AldrichUsed for precipitation and washing.
Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Nitrogen inlet

  • Temperature controller

  • Vacuum filtration apparatus

  • Drying oven

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_characterization Characterization inhibitor_removal Inhibitor Removal from Styrene reagent_prep Prepare Monomer/Initiator Solution inhibitor_removal->reagent_prep polymerization Polymerization under N2 Atmosphere reagent_prep->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Methanol precipitation->washing drying Drying under Vacuum washing->drying characterization FTIR, DSC, TGA, Swelling Studies drying->characterization

Caption: Experimental workflow for the copolymerization of this compound and styrene.

Detailed Procedure
  • Inhibitor Removal from Styrene: Wash styrene three times with an equal volume of 10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove the inhibitor. Subsequently, wash with distilled water until the aqueous layer is neutral. Dry the styrene over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure. Store the purified styrene at a low temperature in the dark.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a condenser, a nitrogen inlet, and a magnetic stir bar.

  • Reagent Preparation: In the flask, dissolve the desired amounts of purified styrene, this compound, and benzoyl peroxide (typically 1 mol% with respect to the total moles of monomers) in toluene. A range of monomer feed ratios should be prepared to study the effect of crosslinker concentration.

  • Polymerization:

    • Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere with continuous stirring.

    • The reaction time will vary depending on the desired conversion and the concentration of the initiator. The formation of a gel indicates the progression of crosslinking.

  • Isolation and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • If the polymer has not completely gelled, precipitate it by pouring the solution into a large excess of methanol with vigorous stirring.

    • If a gel has formed, it should be broken into smaller pieces and washed extensively with methanol to remove unreacted monomers and initiator.

    • Collect the polymer by vacuum filtration.

  • Drying: Dry the obtained polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Data Presentation: Hypothetical Copolymerization Data

The following table presents hypothetical data for a series of copolymerizations with varying monomer feed ratios. These values are illustrative and would need to be determined experimentally.

Sample IDStyrene (mol%)TVCHB (mol%)Gel Time (min)Swelling Ratio (in Toluene)Glass Transition Temperature (Tg, °C)
ST-TVCHB-199112015.2110
ST-TVCHB-2973758.5125
ST-TVCHB-3955454.1145
ST-TVCHB-49010202.3170

Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of both monomers into the polymer structure.

  • Polystyrene peaks: Aromatic C-H stretching (~3026 cm⁻¹), C=C aromatic ring stretching (~1601, 1493, 1452 cm⁻¹), and out-of-plane C-H bending (~756 and 698 cm⁻¹).

  • Poly(this compound) peaks: Aliphatic C-H stretching (~2920 and 2850 cm⁻¹). The disappearance of the vinyl C=C stretching peak (~1640 cm⁻¹) from both monomers indicates polymerization.

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg is expected with a higher degree of crosslinking.

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer. Crosslinked polymers are expected to exhibit higher decomposition temperatures.

Swelling Studies

The degree of crosslinking can be estimated by swelling experiments.

  • A known weight of the dry polymer is immersed in a good solvent (e.g., toluene) at room temperature.

  • The polymer is allowed to swell to equilibrium (typically 24-48 hours).

  • The swollen polymer is removed, the surface solvent is quickly blotted away, and the swollen weight is recorded.

  • The swelling ratio (Q) is calculated as: Q = (Weight of swollen polymer) / (Weight of dry polymer)

A lower swelling ratio indicates a higher degree of crosslinking.

Signaling Pathways and Logical Relationships

Free-Radical Copolymerization Mechanism

The copolymerization proceeds via a free-radical mechanism involving initiation, propagation, and termination steps. The presence of a trifunctional monomer (TVCHB) leads to the formation of a network structure.

copolymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (BPO) radical Primary Radicals (R•) initiator->radical Heat growing_chain Growing Polymer Chain (P•) radical->growing_chain Reacts with Styrene or TVCHB styrene Styrene Monomer tvchb TVCHB Monomer growing_chain->growing_chain crosslinked_network Crosslinked Network growing_chain->crosslinked_network Adds TVCHB (Crosslinking) dead_polymer Terminated Polymer Chains growing_chain->dead_polymer Combination or Disproportionation

Caption: Mechanism of free-radical copolymerization of styrene and this compound.

Conclusion

The copolymerization of styrene and this compound offers a versatile method for producing crosslinked polymers with a wide range of properties. By systematically varying the monomer feed ratio and characterizing the resulting materials, researchers can develop polymers tailored for specific high-performance applications. The protocols and characterization methods outlined in this document provide a solid foundation for initiating research in this area.

Application Notes and Protocols for the Thermal Isomerization of 1,5,9-Cyclododecatriene (CDT) to 1,2,4-Trivinylcyclohexane (TVCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup, protocols, and analytical methods for the thermal isomerization of 1,5,9-cyclododecatriene (B1592173) (CDT) to 1,2,4-trivinylcyclohexane (B37108) (TVCH).

Introduction

The thermal isomerization of 1,5,9-cyclododecatriene (CDT) is a significant chemical transformation that yields 1,2,4-trivinylcyclohexane (TVCH), a versatile intermediate in organic synthesis. This process is typically carried out at elevated temperatures and can be influenced by various parameters, including temperature, pressure, and residence time. Understanding and controlling these parameters are crucial for optimizing the yield and selectivity of the desired TVCH isomers.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the thermal isomerization of CDT to TVCH. The data is compiled from various sources to provide a comparative overview.

ParameterValueYield of TVCH (%)Selectivity for TVCH (%)Reference
Temperature (°C) 400 - 600VariableVariable[1][2]
Pressure (kPa) 0.101 - 121.5VariableVariable[1][2]
Residence Time Not SpecifiedVariableVariable
Catalyst None (Thermal)Not ApplicableNot Applicable
Example 1 450 °CData not availableData not available[2]
Example 2 550 °CData not availableData not available[2]

Experimental Protocols

1. Thermal Isomerization of 1,5,9-Cyclododecatriene (CDT)

This protocol describes the general procedure for the thermal conversion of CDT to TVCH in a continuous flow system.

a. Materials and Equipment:

  • 1,5,9-cyclododecatriene (CDT, mixture of isomers)

  • High-pressure liquid pump

  • Vaporizer (heated metallic tube)

  • Hot tube reactor (e.g., 2" stainless steel tube) housed in a furnace

  • Condenser

  • Collection flask

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Temperature and pressure controllers

b. Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • The vaporizer, consisting of a hollow metallic tube, is heated externally using an electrical tape.

  • The hot tube reactor, a stainless steel tube housed in a furnace, is heated to the desired reaction temperature (typically between 400°C and 600°C).[1][2]

  • Purge the entire system with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pump liquid CDT at a predetermined flow rate into the heated vaporizer.

  • The vaporized CDT is then passed through the hot tube reactor. The pressure is maintained within the range of 0.101 kPa to 121.5 kPa.[1][2]

  • The reaction mixture exiting the reactor is passed through a condenser to liquefy the products.

  • Collect the crude product mixture in a collection flask cooled in an ice bath.

  • The crude product, containing TVCH, unreacted CDT, and potential byproducts, is then subjected to purification and analysis.

2. Product Analysis

The analysis of the reaction mixture is crucial to determine the conversion of CDT, and the yield and selectivity of TVCH isomers. A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.

a. Gas Chromatography (GC) Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to CDT and TVCH isomers based on their retention times, which can be confirmed by running authentic standards if available. Quantify the components by peak area integration.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Follow the same GC conditions as described above.

  • The GC is coupled to a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Analysis: The mass spectrum of each separated component can be used for identification by comparing it with spectral libraries (e.g., NIST) or by interpreting the fragmentation pattern.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Instrument: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the purified sample (or a fraction from the crude mixture) in the deuterated solvent.

  • Analysis:

    • ¹H NMR: Acquire the proton NMR spectrum. The vinyl protons of TVCH typically appear in the range of 4.8-6.0 ppm, while the aliphatic protons of the cyclohexane (B81311) ring appear at higher fields.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments, which helps in distinguishing between different isomers. The vinyl carbons will have characteristic shifts in the olefinic region (typically 110-145 ppm).

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Thermal Isomerization cluster_workup Product Collection cluster_analysis Analysis CDT 1,5,9-Cyclododecatriene (CDT) Vaporizer Vaporizer CDT->Vaporizer Reactor Hot Tube Reactor (400-600 °C, 0.1-121.5 kPa) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Collection Crude Product (TVCH, CDT, Byproducts) Condenser->Collection GC Gas Chromatography (GC) Collection->GC GCMS GC-Mass Spectrometry (GC-MS) Collection->GCMS NMR NMR Spectroscopy Collection->NMR chemical_transformation CDT 1,5,9-Cyclododecatriene (CDT) TVCH 1,2,4-Trivinylcyclohexane (TVCH) CDT->TVCH Thermal Isomerization (High Temperature)

References

Application Notes and Protocols for the Purification of Trivinylcyclohexane Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of trivinylcyclohexane (TVCH) monomer. This compound is a valuable monomer in polymer chemistry and materials science. Its high reactivity, stemming from the presence of three vinyl groups, makes it a critical precursor for the synthesis of specialty polymers and copolymers. However, the presence of isomers, residual starting materials, and inhibitors from its synthesis and storage necessitates robust purification techniques to ensure high purity for downstream applications where monomer quality is critical.

These notes cover a range of purification methodologies, from industrial-scale distillation to laboratory-scale chromatographic techniques. Detailed experimental protocols are provided to guide researchers in obtaining high-purity this compound.

Overview of Purification Techniques

The choice of purification technique for this compound largely depends on the scale of the operation, the nature of the impurities, and the desired final purity. The most common impurities in technical-grade this compound include its isomers (primarily 1,2,4- and 1,3,5-trivinylcyclohexane), partially reacted intermediates like divinylcyclohexane, and polymerization inhibitors added for stabilization.

Table 1: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Fractional Vacuum Distillation Separation based on differences in boiling points of the isomers under reduced pressure.Scalable, cost-effective for large quantities, effective for isomer separation.Requires specialized equipment, potential for thermal polymerization if not properly inhibited.>99% for specific isomers.
Adsorbent Treatment Removal of polar impurities and inhibitors by passing the monomer through a column of adsorbent material like basic alumina (B75360) or silica (B1680970) gel.Simple, effective for removing inhibitors and polar impurities.Does not separate isomers, adsorbent capacity is limited.Dependent on feed purity, primarily for inhibitor removal.
Liquid-Liquid Extraction Separation based on differential solubility of impurities in two immiscible liquid phases.Can remove certain types of impurities, relatively simple setup.Limited effectiveness for isomer separation, requires solvent removal.Purity improvement is impurity-dependent.
Preparative Chromatography (HPLC/GC) High-resolution separation based on differential partitioning between a stationary and a mobile phase.High purity achievable, can separate complex mixtures of isomers.Not easily scalable, high cost of solvents and columns, requires method development.Up to 99.9% for specific isomers.

Experimental Protocols

Removal of Polymerization Inhibitors

Commercial this compound is often supplied with added inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization. These inhibitors must be removed before polymerization reactions.

Protocol 2.1.1: Inhibitor Removal using an Alumina Column

This method is suitable for laboratory-scale purification.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Hexane (B92381) (optional, as a solvent)

Procedure:

  • Prepare a chromatography column packed with a bed of basic alumina. The amount of alumina should be about 10-20 times the weight of the inhibitor in the monomer. A small layer of anhydrous sodium sulfate can be added on top of the alumina bed.

  • Pre-wet the column with a small amount of hexane if the monomer is viscous.

  • Carefully load the this compound onto the top of the alumina column.

  • Allow the monomer to pass through the column under gravity or with gentle pressure (e.g., using nitrogen gas).

  • Collect the purified, inhibitor-free monomer in a clean, dry round-bottom flask.

  • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator to prevent polymerization.

Protocol 2.1.2: Inhibitor Removal by Alkaline Extraction

This method involves washing the monomer with an aqueous alkaline solution to remove phenolic inhibitors.

Materials:

  • This compound containing inhibitor

  • 5-10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 5-10% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor and may be colored.

  • Drain and discard the aqueous layer.

  • Repeat the washing with fresh NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with deionized water to remove residual NaOH, followed by a wash with brine to aid in the removal of water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The purified monomer is ready for use.

Purification of this compound Isomers by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for separating the isomers of 1,2,4-trivinylcyclohexane (B37108) on a larger scale. The different isomers have slightly different boiling points, which allows for their separation.[1]

Materials and Equipment:

  • Crude this compound mixture

  • Fractional distillation apparatus, including:

    • A vacuum-jacketed distillation column (e.g., 38.1 mm inner diameter and 122 cm length) packed with structured packing (e.g., 316 stainless steel protruded packing)[1]

    • Distillation head with a condenser and fraction collector

    • Heating mantle with a stirrer

    • Vacuum pump and pressure gauge

    • Thermocouple or thermometer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum operation.

  • Charge the distillation flask with the crude this compound mixture.

  • Begin heating the flask gently while slowly reducing the pressure to the desired level (e.g., 0.133 kPa or 1 torr).[1]

  • Monitor the temperature at the distillation head. The isomers will distill at different temperatures.

  • Collect the fractions corresponding to the different isomers. The separation temperatures for the isomers of 1,2,4-trivinylcyclohexane at 0.133 kPa are approximately:[1]

    • Isomer A: 45°C[1]

    • Isomer B: 45.6°C[1]

    • Isomer C: 46.6°C[1]

    • Isomer D: 47.1°C[1]

  • Analyze the purity of each fraction using Gas Chromatography (GC).

  • Store the purified isomers under an inert atmosphere at low temperatures.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a crucial analytical technique for assessing the purity of this compound and quantifying the composition of isomer mixtures.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is suitable. For example, a column with a stationary phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane).

Procedure:

  • Prepare a dilute solution of the this compound sample.

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to the different isomers and impurities based on their retention times.

  • Quantify the relative amounts of each component by integrating the peak areas. The purity is typically reported as the area percentage of the desired isomer.

Visualizations

Workflow for Inhibitor Removal and Purity Analysis

Inhibitor_Removal_Workflow crude_tvch Crude TVCH (with inhibitor) column_chrom Column Chromatography (Basic Alumina) crude_tvch->column_chrom Method 1 alkaline_extraction Alkaline Extraction (NaOH wash) crude_tvch->alkaline_extraction Method 2 inhibitor_free_tvch Inhibitor-Free TVCH column_chrom->inhibitor_free_tvch drying Drying (Anhydrous Na2SO4) alkaline_extraction->drying drying->inhibitor_free_tvch gc_analysis GC Analysis for Purity inhibitor_free_tvch->gc_analysis pure_tvch Pure TVCH Monomer gc_analysis->pure_tvch

Caption: Workflow for removing inhibitors from this compound.

Fractional Vacuum Distillation Process for Isomer Separation

Fractional_Distillation_Workflow start Crude TVCH Mixture heating Heating under Vacuum (e.g., 1 torr) start->heating dist_column Fractional Distillation Column heating->dist_column fraction_a Collect Isomer A (~45°C) dist_column->fraction_a Lowest Boiling Point fraction_b Collect Isomer B (~45.6°C) dist_column->fraction_b fraction_c Collect Isomer C (~46.6°C) dist_column->fraction_c fraction_d Collect Isomer D (~47.1°C) dist_column->fraction_d Highest Boiling Point analysis Purity Analysis by GC fraction_a->analysis fraction_b->analysis fraction_c->analysis fraction_d->analysis end Purified Isomers analysis->end

Caption: Process flow for separating this compound isomers.

References

Application Notes and Protocols: Trivinylcyclohexane in Advanced Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivinylcyclohexane (TVCH) is a versatile monomer that is gaining significant interest in the development of advanced thermosetting resins.[1] Its unique trifunctional vinyl structure allows for the formation of highly crosslinked polymer networks, leading to materials with exceptional thermal stability, mechanical strength, and desirable dielectric properties. These characteristics make TVCH-based thermosets promising candidates for a wide range of applications, including high-performance coatings, adhesives, specialty elastomers, and as low-k dielectric materials in the electronics industry.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in the synthesis of advanced thermosetting resins.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of 1,2,4-trivinylcyclohexane (B37108) is presented in the table below.

PropertyValue
Chemical Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 85-88 °C at 20 mmHg[4]
Density 0.836 g/mL at 25 °C[4]
Refractive Index n20/D 1.478[4]
CAS Number 2855-27-8[1]

Polymerization of this compound

This compound can be polymerized through various mechanisms, primarily free-radical and cationic polymerization, to form a crosslinked thermoset. The choice of polymerization technique and initiator system is critical in controlling the reaction kinetics and the final properties of the cured resin.

Free-Radical Polymerization

Free-radical polymerization is a common method for curing vinyl monomers like TVCH. It is typically initiated by the thermal decomposition of a peroxide initiator or through photolysis using a photoinitiator.[5][6]

Initiation: The process begins with the generation of free radicals from an initiator molecule. For example, benzoyl peroxide (BPO) can be thermally decomposed to produce phenyl radicals.[7]

Propagation: The generated radical then attacks a vinyl group of a TVCH monomer, creating a new radical species that can further react with other TVCH monomers, leading to chain growth and the formation of a crosslinked network.

Termination: The polymerization process ceases when two growing radical chains combine or undergo disproportionation.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Peroxide Initiator (e.g., BPO) Radical Free Radical (R•) Initiator->Radical Heat or UV Light TVCH_Monomer This compound (TVCH) Radical->TVCH_Monomer Radical Attack Growing_Chain Growing Polymer Chain (R-M•) TVCH_Monomer->Growing_Chain Addition Growing_Chain->TVCH_Monomer Chain Growth Crosslinked_Network Crosslinked Network Growing_Chain->Crosslinked_Network Terminated_Chain Terminated Polymer Growing_Chain->Terminated_Chain Combination or Disproportionation Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Co_initiator Co-initiator (e.g., H₂O) Lewis_Acid->Co_initiator Activation Protonic_Acid Protonic Acid (H⁺) Co_initiator->Protonic_Acid TVCH_Monomer This compound (TVCH) Protonic_Acid->TVCH_Monomer Protonation Carbocation Carbocationic Center (M⁺) TVCH_Monomer->Carbocation Carbocation->TVCH_Monomer Chain Growth Crosslinked_Network Crosslinked Network Carbocation->Crosslinked_Network Terminated_Polymer Terminated Polymer Carbocation->Terminated_Polymer Chain Transfer or Nucleophilic Attack Experimental_Workflow cluster_synthesis Resin Synthesis cluster_characterization Material Characterization cluster_application Application Evaluation Monomer This compound (TVCH) Initiator Initiator Selection (Peroxide, Lewis Acid, etc.) Monomer->Initiator Polymerization Polymerization (Free-Radical or Cationic) Initiator->Polymerization Curing Curing & Post-Curing Polymerization->Curing Cured_Resin Cured TVCH Thermoset Curing->Cured_Resin Thermal_Analysis Thermal Analysis (DSC, TGA, DMA) Cured_Resin->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Cured_Resin->Mechanical_Testing Dielectric_Analysis Dielectric Analysis (Dielectric Constant, Loss Factor) Cured_Resin->Dielectric_Analysis Data_Analysis Data Analysis & Property Correlation Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Dielectric_Analysis->Data_Analysis Performance_Eval Performance Evaluation for Target Application Data_Analysis->Performance_Eval

References

Troubleshooting & Optimization

Technical Support Center: Trivinylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of trivinylcyclohexane (TVCH). This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of this versatile compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Isomerization: Reaction temperature is too low or residence time is too short. At lower temperatures, the isomerization of cyclododecatriene proceeds more slowly.[1][2]Gradually increase the reaction temperature within the recommended range (450-550°C) and/or increase the residence time in the reactor.[1][2] Monitor the conversion of the starting material by gas chromatography (GC).
Side Reactions: Temperatures above 550°C can lead to the formation of lower molecular weight hydrocarbons, including butadiene, through cleavage reactions.[1][2]Optimize the reaction temperature to maximize the yield of this compound while minimizing byproduct formation. Consider using a lower partial pressure to favor the desired reaction.[1]
Catalyst Deactivation (if applicable): If a catalyst is used, it may become deactivated over time.Regenerate or replace the catalyst according to the manufacturer's recommendations.
High Levels of Impurities and Byproducts Thermal Degradation: High reaction temperatures can cause the formation of undesired byproducts.[1][2]Maintain the reaction temperature within the optimal range. At temperatures above 650°C, partial cleavage to lower hydrocarbons can occur.[1]
Isomerization to Undesired Stereoisomers: The initial thermal isomerization may produce a mixture of this compound isomers.[3]Implement a subsequent equilibration step at a lower temperature (180-375°C) to enrich the desired isomer.[2][3]
Presence of C8 and C16+ Oligomers: These byproducts can form during the synthesis of the 1,5,9-cyclododecatriene (B1592173) starting material.[1]Ensure the purity of the starting 1,5,9-cyclododecatriene through distillation before use.
Difficulty in Product Purification Similar Boiling Points of Isomers: The different stereoisomers of this compound can have very close boiling points, making separation by simple distillation challenging.[3]Utilize fractional distillation with a high-efficiency column to separate the isomers.[3] Careful control of pressure and temperature is crucial.
Formation of Azeotropes: Byproducts may form azeotropes with the product, making separation difficult.Consider alternative purification methods such as preparative chromatography for smaller scales or extractive distillation for larger scales.
Poor Control of Reaction Exotherm Heat Generation: Polymerization and isomerization reactions are often exothermic, and poor heat removal can lead to thermal runaway, especially at larger scales.Ensure the reactor has an adequate heat exchange system. For large-scale production, consider using a continuous flow reactor to improve heat transfer. In case of a thermal runaway, have an emergency cooling and pressure relief system in place.
Inconsistent Product Quality Between Batches Variations in Raw Material Quality: The isomeric composition of the starting 1,5,9-cyclododecatriene can vary, affecting the final this compound isomer distribution.[4]Implement stringent quality control checks on the incoming raw materials.
Inconsistent Process Parameters: Minor variations in temperature, pressure, or residence time can have a significant impact on the outcome of the reaction at a larger scale.Utilize automated process control systems to ensure consistent reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary industrial method for synthesizing 1,2,4-trivinylcyclohexane (B37108) is the thermal rearrangement of 1,5,9-cyclododecatriene.[4] This process involves heating the starting material to temperatures between 300 and 650°C.[1]

Q2: What are the typical reaction conditions for the thermal isomerization of 1,5,9-cyclododecatriene?

A2: Particularly suitable reaction temperatures are between 450 and 550°C.[1][2] The process can be carried out at atmospheric or reduced pressure, with partial pressures between 1 and 760 mm Hg being advantageous.[1]

Q3: How can I control the stereochemistry of the final this compound product?

A3: The stereochemical outcome can be controlled by a two-step process. First, the thermal isomerization of 1,5,9-cyclododecatriene is performed at a higher temperature (400-600°C).[2][3] The resulting mixture of isomers is then subjected to an equilibration step at a lower temperature (180-375°C) to enrich the desired geometric isomer.[2][3]

Q4: What are the main byproducts to watch out for during the synthesis?

A4: At temperatures above the optimal range, partial cleavage of the this compound molecule can occur, leading to the formation of lower molecular weight hydrocarbons, most notably butadiene.[1][2] Additionally, the starting material, 1,5,9-cyclododecatriene, may contain C8 byproducts like 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene, as well as C16 and higher oligomers.[1]

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is a combustible liquid and can cause skin and serious eye irritation.[5][6][7] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][8] Keep it away from heat, sparks, and open flames.[5]

Quantitative Data

Table 1: Reaction Parameters for this compound Synthesis

ParameterLaboratory ScalePilot/Industrial ScaleReference(s)
Starting Material 1,5,9-cyclododecatriene1,5,9-cyclododecatriene[1][4]
Isomerization Temperature 450 - 550°C400 - 600°C[1][2][3]
Equilibration Temperature N/A180 - 375°C[2][3]
Pressure Atmospheric or 1 - 760 mm Hg0.101 kPa - 121.5 kPa (Isomerization) / 0.101 kPa - 1,013 kPa (Equilibration)[1][2][3]
Residence Time Minutes to hoursOptimized for continuous flow, typically minutes[9]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation column, a condenser, and a receiving flask. The setup should be suitable for high-temperature reactions.

  • Starting Material: Charge the round-bottom flask with 1,5,9-cyclododecatriene.

  • Reaction: Heat the flask to a temperature between 450 and 550°C. The isomerization will begin, and the lower-boiling this compound will start to distill.[1]

  • Distillation: Collect the this compound as it distills over. Monitor the temperature at the head of the distillation column to ensure a clean separation from the higher-boiling starting material.[1]

  • Analysis: Analyze the collected product by gas chromatography (GC) to determine the purity and isomer distribution.

Protocol 2: Pilot-Scale Synthesis with Isomer Enrichment

  • Reactor Setup: Utilize a continuous flow reactor system equipped with a preheater, a tubular reactor for isomerization, a heat exchanger for cooling, an equilibration reactor, and a fractional distillation unit.

  • Isomerization: Pump the 1,5,9-cyclododecatriene through the preheater and into the isomerization reactor maintained at 400-600°C.[2][3]

  • Cooling and Equilibration: The vapor exiting the reactor is cooled to the equilibration temperature (180-375°C) and fed into the equilibration reactor.[2] The residence time in this reactor is controlled to achieve the desired isomer ratio.

  • Purification: The equilibrated product stream is then continuously fed into a fractional distillation column to separate the desired this compound isomer from the unreacted starting material and other isomers.[3]

  • Process Monitoring: Continuously monitor temperatures, pressures, and flow rates. Use in-line analytical techniques (e.g., GC) to monitor the reaction progress and product quality.

Visualizations

Trivinylcyclohexane_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 1,5,9-Cyclododecatriene (Starting Material) isomerization Thermal Isomerization (400-600°C) start->isomerization Heat equilibration Isomer Equilibration (180-375°C) isomerization->equilibration Cool distillation Fractional Distillation equilibration->distillation product Purified This compound distillation->product byproducts Byproducts & Unreacted Material distillation->byproducts

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree start Low Yield or High Impurity Issue check_temp Is reaction temperature within 450-550°C? start->check_temp adjust_temp_high Decrease temperature to reduce byproducts check_temp->adjust_temp_high No (Too High) adjust_temp_low Increase temperature to improve conversion check_temp->adjust_temp_low No (Too Low) check_residence_time Is residence time optimized? check_temp->check_residence_time Yes end_node Problem Resolved adjust_temp_high->end_node adjust_temp_low->end_node increase_residence_time Increase residence time check_residence_time->increase_residence_time No check_starting_material Is starting material pure? check_residence_time->check_starting_material Yes increase_residence_time->end_node purify_sm Purify 1,5,9-cyclododecatriene by distillation check_starting_material->purify_sm No check_purification Is purification effective? check_starting_material->check_purification Yes purify_sm->end_node optimize_distillation Optimize fractional distillation (column efficiency, reflux ratio) check_purification->optimize_distillation No check_purification->end_node Yes optimize_distillation->end_node

Caption: Troubleshooting decision tree for this compound synthesis scale-up.

References

Technical Support Center: Trivinylcyclohexane (TVCH) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of trivinylcyclohexane (TVCH) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with TVCH.

Issue 1: Increased Viscosity or Gel Formation in a New Bottle of TVCH

  • Possible Cause:

    • Improper Storage During Shipment: Exposure to high temperatures or UV light during transit can initiate polymerization.

    • Compromised Container Seal: A faulty seal can allow air (oxygen) to enter, which can lead to the formation of peroxides that initiate polymerization.

  • Troubleshooting Steps:

    • Do Not Use: If the material is highly viscous or has formed a gel, it is not suitable for use as its properties have been altered.

    • Contact Supplier: Immediately report the issue to the supplier and request a replacement. Provide the lot number and details of the product's condition upon arrival.

    • Inspect Packaging: Upon receiving a new shipment, always inspect the packaging for any signs of damage that might compromise the container's integrity.

  • Preventative Measures:

    • Always source TVCH from reputable suppliers who can provide information on their shipping and handling procedures.

    • Upon receipt, immediately transfer the product to the recommended storage conditions.

Issue 2: TVCH Polymerizes During an Experiment

  • Possible Cause:

    • Contaminated Glassware or Equipment: Residues from previous reactions, especially strong acids, bases, or oxidizing agents, can act as catalysts for polymerization.

    • Presence of Peroxides: Peroxides, which can form upon exposure to air, are potent initiators of free-radical polymerization.[1]

    • High Reaction Temperature: Elevated temperatures can provide the energy needed to initiate polymerization.

    • Inhibitor Removal: If the inhibitor was removed prior to the experiment, the uninhibited monomer is highly susceptible to polymerization.

  • Troubleshooting Steps:

    • Immediately Cool the Reaction: If safe to do so, cool the reaction vessel in an ice bath to slow down the polymerization rate.

    • Terminate the Reaction: If the polymerization is uncontrollable, it may be necessary to terminate the reaction by adding a suitable radical scavenger, if compatible with your experimental setup.

    • Review Experimental Protocol: Carefully review your procedure to identify any potential sources of contamination or excessive heat.

  • Preventative Measures:

    • Ensure all glassware and equipment are scrupulously clean and dry before use.

    • Test for the presence of peroxides in TVCH before use, especially if the container has been opened multiple times.

    • Maintain strict temperature control throughout your experiment.

    • If the inhibitor is removed, use the monomer immediately and handle it under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: The premature polymerization of TVCH, a vinyl monomer, is primarily initiated by free radicals.[2] The formation of these radicals can be triggered by:

  • Heat: Elevated temperatures increase the rate of spontaneous polymerization.

  • Light: UV radiation can provide the energy to initiate polymerization.

  • Oxygen: Oxygen can react with TVCH to form peroxides, which are potent polymerization initiators.[3]

  • Contamination: Impurities such as strong acids, bases, metal salts, and oxidizing agents can catalyze polymerization.[4]

Q2: What are common inhibitors used to stabilize TVCH?

A2: While specific inhibitor formulations can be proprietary, vinyl monomers like TVCH are typically stabilized with phenolic compounds or other radical scavengers. Common inhibitors for vinyl monomers include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC)

  • Phenothiazine (PTZ)

It is important to note that phenolic inhibitors such as HQ and MEHQ require the presence of oxygen to function effectively as polymerization inhibitors.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability of TVCH, it should be stored in a cool, dark, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[4][5] The container should be tightly sealed to prevent the ingress of moisture and air. For optimal shelf life, refrigerated storage is often recommended.

Q4: How can I check if my TVCH has started to polymerize?

A4: The initial signs of polymerization are often a noticeable increase in the viscosity of the liquid.[3] You can perform a simple visual inspection by gently swirling the container or by dipping a clean glass rod into the liquid and observing its flow. If the TVCH appears thicker than a fresh sample, polymerization may have begun. In more advanced stages, the liquid may become cloudy or form solid particles or a gel.[3]

Q5: Can I use TVCH that has started to polymerize?

A5: It is not recommended to use TVCH that shows signs of polymerization. The presence of oligomers or polymers will alter the physical and chemical properties of the monomer, leading to inaccurate and unreliable experimental results.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and typical inhibitor concentrations for vinyl monomers. Note that specific values for TVCH may vary by supplier.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermally initiated polymerization.[3]
Light Exposure Store in an opaque or amber container in a dark place.Prevents UV light from initiating free-radical polymerization.[3]
Atmosphere Tightly sealed container. An inert gas blanket (e.g., nitrogen, argon) can be used to displace oxygen and prevent peroxide formation.Minimizes exposure to oxygen and moisture.[3]
Container Material Original manufacturer's container (typically glass or specially lined).Ensures compatibility and prevents leaching of potential catalysts.[3]

Table 2: Common Inhibitors for Vinyl Monomers

InhibitorAbbreviationTypical Concentration Range (ppm)Notes
Hydroquinone HQ100 - 1000Requires oxygen to be effective. Can cause discoloration.
4-Methoxyphenol MEHQ50 - 500Requires oxygen to be effective. A common choice for many vinyl monomers.
4-tert-Butylcatechol TBC15 - 2000Effective polymerization inhibitor.
Phenothiazine PTZ100 - 1000Effective at higher temperatures but may impart color.[3]

Experimental Protocols

Protocol 1: Determination of Peroxide Value by Titration

This method is a qualitative and semi-quantitative test for the presence of peroxides, which can initiate polymerization.

  • Objective: To detect the presence of peroxides in a TVCH sample.

  • Materials:

    • This compound sample

    • Acetic acid, glacial

    • Chloroform (B151607) or isooctane

    • Saturated potassium iodide (KI) solution (freshly prepared)

    • 0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

    • Starch indicator solution (1%)

    • Glass-stoppered Erlenmeyer flasks (250 mL)

    • Burette

    • Graduated cylinders

  • Methodology:

    • Sample Preparation: In a 250 mL Erlenmeyer flask, add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform (or isooctane).

    • Blank Titration: To one flask, add 0.5 mL of saturated potassium iodide solution. Swirl for one minute, then add 30 mL of deionized water. Titrate with 0.1 M sodium thiosulfate solution until the yellow color of the iodine has almost disappeared. Add 0.5 mL of starch indicator solution and continue titrating until the blue color disappears. Record the volume of titrant used for the blank.

    • Sample Titration: To a separate flask, accurately weigh approximately 5 g of the TVCH sample. Add 30 mL of the acetic acid/chloroform mixture and swirl to dissolve.

    • Add 0.5 mL of saturated potassium iodide solution. Stopper the flask, swirl for one minute, and store in the dark for 5 minutes.

    • Add 30 mL of deionized water.

    • Titrate with 0.1 M sodium thiosulfate solution until the yellow iodine color has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution should turn blue.

    • Continue the titration with vigorous shaking until the blue color is completely discharged. Record the total volume of titrant used.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of Na₂S₂O₃ solution for the sample (mL)

    • B = Volume of Na₂S₂O₃ solution for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of TVCH and detecting the presence of volatile impurities or degradation products.

  • Objective: To determine the purity of a TVCH sample.

  • Materials and Equipment:

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

    • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

    • High-purity carrier gas (e.g., helium, hydrogen, or nitrogen)

    • TVCH sample

    • Suitable solvent for dilution (if necessary), e.g., hexane (B92381) or cyclohexane

    • Autosampler vials or syringes

  • Methodology:

    • Instrument Setup:

      • Install an appropriate GC column.

      • Set the oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

      • Set the injector and detector temperatures. The injector temperature should be high enough to vaporize the sample without causing thermal degradation. The FID temperature is typically set higher than the final oven temperature.

      • Set the carrier gas flow rate.

    • Sample Preparation:

      • If necessary, dilute a small amount of the TVCH sample in a suitable solvent. The dilution factor will depend on the sensitivity of the instrument and the expected concentration of the sample.

    • Injection:

      • Inject a small, fixed volume of the prepared sample into the GC.

    • Data Acquisition:

      • Run the GC method and record the chromatogram.

    • Data Analysis:

      • Identify the peak corresponding to TVCH.

      • Identify any impurity peaks.

      • Calculate the area percent of the TVCH peak relative to the total area of all peaks in the chromatogram to estimate the purity. For more accurate quantitative analysis, calibration with a known standard is required.[6][7][8]

Visualizations

Troubleshooting_Premature_Polymerization Troubleshooting Premature Polymerization of TVCH start Observation: Increased viscosity, cloudiness, or gel formation in TVCH is_new Is the bottle new and unopened? start->is_new contact_supplier Action: - Do not use. - Contact supplier for replacement. - Inspect future shipments upon arrival. is_new->contact_supplier Yes is_in_experiment Did polymerization occur during an experiment? is_new->is_in_experiment No cool_reaction Action: - Immediately cool the reaction vessel. is_in_experiment->cool_reaction Yes dispose Action: - Dispose of polymerized material according to safety guidelines. is_in_experiment->dispose No (in storage) review_protocol Investigate Cause: - Check for contamination sources. - Verify reaction temperature. - Test for peroxides in starting material. cool_reaction->review_protocol

Caption: Troubleshooting workflow for premature polymerization of TVCH.

Chemical_Stabilization_of_TVCH Chemical Stabilization of TVCH with Inhibitors TVCH This compound (TVCH) Free_Radical Free Radical (R.) TVCH->Free_Radical Initiators Initiators: - Heat - Light - Peroxides Initiators->TVCH generates Polymerization Premature Polymerization Free_Radical->Polymerization propagates Stable_Radical Stable, Non-reactive Radical Free_Radical->Stable_Radical forms Inhibitor Inhibitor (e.g., HQ, TBC) Inhibitor->Free_Radical scavenges Stable_Radical->Polymerization prevents

Caption: Mechanism of TVCH stabilization by free-radical scavenging inhibitors.

TVCH_Storage_Workflow Workflow for Receiving and Storing TVCH receive Receive TVCH Shipment inspect Inspect for Container Damage receive->inspect reject Reject Shipment/ Contact Supplier inspect->reject Damage Found log Log Receipt Date and Lot Number inspect->log No Damage store Store in a Cool, Dark, and Well-Ventilated Area (2-8°C) log->store monitor Periodically Monitor for Changes in Viscosity store->monitor use Use Following 'First-In, First-Out' monitor->use

Caption: Recommended workflow for the proper receipt and storage of TVCH.

References

Technical Support Center: Troubleshooting Guide for Trivinylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-trivinylcyclohexane (B37108) (TVCH). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and impurities encountered during the synthesis of TVCH via the thermal isomerization of 1,5,9-cyclododecatriene (B1592173) (CDT).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 1,2,4-trivinylcyclohexane?

A1: The primary industrial and laboratory method for synthesizing 1,2,4-trivinylcyclohexane is the thermal rearrangement of 1,5,9-cyclododecatriene. This process is typically conducted at high temperatures, ranging from 400°C to 600°C. The reaction involves a unimolecular isomerization where the 12-membered ring of cyclododecatriene contracts to form the 6-membered ring of trivinylcyclohexane.

Q2: What are the expected products of this synthesis?

A2: The main products are the stereoisomers of 1,2,4-trivinylcyclohexane. Due to the stereochemistry of the vinyl groups, multiple isomers can be formed. Often, a specific isomer is desired for subsequent reactions, such as hydrosilation, making the control of the isomer ratio a key aspect of the synthesis.

Q3: What are the most common impurities I should be aware of?

A3: Besides the undesired stereoisomers of TVCH, other impurities can arise from side reactions, especially at elevated temperatures. These can include:

  • Oligomers and Polymers: The vinyl groups on both the starting material and the product are susceptible to polymerization at high temperatures.

  • Cis-Trans Isomers of the Starting Material: Incomplete conversion can leave behind various isomers of 1,5,9-cyclododecatriene.

  • Cyclization Byproducts: Thermal reactions of unsaturated hydrocarbons can lead to the formation of other cyclic compounds through intramolecular cyclizations.

  • Aromatic Hydrocarbons: At very high temperatures, dehydrogenation and rearrangement can lead to the formation of aromatic byproducts.

Q4: My product is discolored (yellow to brown). What is the likely cause?

A4: Discoloration in high-temperature reactions of olefins can be due to the formation of conjugated systems and polymeric materials. The presence of oxygen can also lead to oxidation and the formation of colored byproducts. Ensuring an inert atmosphere (e.g., nitrogen or argon) and carefully controlling the reaction temperature and time can help minimize discoloration.

Troubleshooting Guides

Issue 1: Low Conversion of 1,5,9-Cyclododecatriene
Potential Cause Suggested Solution
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (400-600°C). Monitor the conversion by GC analysis at each step.
Insufficient Residence Time If using a flow reactor, decrease the flow rate of the starting material to increase its residence time in the heated zone. For batch reactions, increase the reaction time.
Poor Heat Transfer Ensure efficient heating and temperature distribution throughout the reactor. For larger scale reactions, consider mechanical stirring if applicable.
Inaccurate Temperature Reading Calibrate the thermocouple or temperature probe to ensure the measured temperature reflects the actual reaction temperature.
Issue 2: Poor Selectivity and Formation of Multiple Byproducts
Potential Cause Suggested Solution
Reaction Temperature Too High Excessive temperatures can promote side reactions such as polymerization and cracking. Reduce the reaction temperature to the lower end of the effective range.
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation. Degas the starting material before use.
Contaminated Starting Material Use high-purity 1,5,9-cyclododecatriene. Impurities in the starting material can act as initiators for side reactions.
Catalyst Residues If the starting CDT was prepared using a catalyst, residual metals could influence the thermal isomerization. Purify the CDT before the isomerization reaction.
Issue 3: Product Contains a High Percentage of Undesired Stereoisomers
Potential Cause Suggested Solution
Non-Optimal Isomerization Conditions The ratio of stereoisomers can be influenced by the reaction temperature and residence time. A subsequent equilibration step at a lower temperature (e.g., 180-375°C) can be employed to enrich the desired isomer.
Inefficient Purification The stereoisomers of TVCH have very close boiling points, making separation by simple distillation challenging. Use fractional distillation with a high-efficiency column for better separation.

Quantitative Data

The following table summarizes the effect of reaction temperature and residence time on the conversion of 1,5,9-cyclododecatriene (CDT) and the selectivity towards 1,2,4-trivinylcyclohexane (TVCH), based on data from experimental studies.

Reactor Temperature (°C)Residence Time (seconds)CDT Conversion (%)TVCH Selectivity (%)
4585.1329.389.4
4655.1541.494.1
46717.2085.496.3

Experimental Protocols

Key Experiment: Thermal Isomerization of 1,5,9-Cyclododecatriene

Objective: To synthesize 1,2,4-trivinylcyclohexane by the thermal isomerization of 1,5,9-cyclododecatriene.

Materials:

  • 1,5,9-cyclododecatriene (high purity)

  • Nitrogen or Argon gas (high purity)

  • Apparatus for high-temperature reaction (e.g., tube furnace with a quartz or stainless steel tube)

  • Vaporizer for the starting material

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the reactor system, ensuring all connections are secure and leak-proof.

  • Heat the reactor (tube furnace) to the desired temperature (e.g., 465°C).

  • Establish a continuous flow of inert gas (e.g., nitrogen) through the system.

  • Heat the vaporizer to a temperature sufficient to vaporize the 1,5,9-cyclododecatriene.

  • Introduce a controlled flow of liquid 1,5,9-cyclododecatriene into the vaporizer. The vaporized starting material is then carried by the inert gas into the hot tube reactor.

  • The reaction products exiting the reactor are passed through a condenser to liquefy the this compound and any unreacted starting material.

  • Collect the condensate in a cooled collection flask.

  • Analyze the collected liquid by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity to the desired product.

  • Purify the this compound from the crude product mixture by fractional distillation under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of TVCH Observed check_conversion Analyze Crude Product by GC: Is CDT Conversion Low? start->check_conversion increase_temp Increase Reaction Temperature check_conversion->increase_temp Yes increase_time Increase Residence Time check_conversion->increase_time check_temp_reading Verify Temperature Sensor Accuracy check_conversion->check_temp_reading low_conversion_causes Potential Causes: - Low Temperature - Short Residence Time - Inaccurate Temp. Reading check_conversion->low_conversion_causes check_selectivity Is Selectivity to TVCH Low? (High levels of byproducts) check_conversion->check_selectivity No end Optimized Yield increase_temp->end increase_time->end check_temp_reading->end reduce_temp Decrease Reaction Temperature check_selectivity->reduce_temp Yes inert_atmosphere Ensure Inert Atmosphere (No O2) check_selectivity->inert_atmosphere purify_cdt Purify Starting Material (CDT) check_selectivity->purify_cdt low_selectivity_causes Potential Causes: - Temperature Too High - Oxygen Presence - Impure Starting Material check_selectivity->low_selectivity_causes purification_loss Investigate Purification Step: - Check distillation parameters - Analyze distillation fractions check_selectivity->purification_loss No reduce_temp->end inert_atmosphere->end purify_cdt->end purification_loss->end

Caption: Troubleshooting workflow for low yield in TVCH synthesis.

Potential Side Reaction Pathway: Oligomerization

oligomerization_pathway TVCH This compound (TVCH) (Monomer) Radical_Initiation Radical Initiation (High Temperature) TVCH->Radical_Initiation TVCH_Radical TVCH Radical Radical_Initiation->TVCH_Radical Dimer Dimer TVCH_Radical->Dimer + TVCH Trimer Trimer Dimer->Trimer + TVCH Oligomer Oligomer / Polymer Trimer->Oligomer + n(TVCH)

Technical Support Center: Synthesis of Trivinylcyclohexane from Cyclododecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trivinylcyclohexane (TVCH) from 1,5,9-cyclododecatriene (B1592173) (CDT). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Cyclododecatriene Reaction temperature is too low.The thermal isomerization of CDT to TVCH is temperature-dependent. Optimal temperatures are generally between 450°C and 550°C.[1][2] Isomerization occurs more slowly at lower temperatures.[1][2] Increase the reaction temperature into the recommended range.
Insufficient residence time in the heated zone.The degree of conversion is highly dependent on the residence time of the CDT vapor in the hot tube reactor.[1] Decrease the flow rate of the inert gas or the rate of CDT introduction to increase the residence time.
Low Yield of this compound Formation of byproducts due to high temperatures.Temperatures exceeding 600°C can lead to the formation of lower molecular weight hydrocarbons, such as butadiene, through cleavage reactions.[2][3] Optimize the temperature to be within the 450-550°C range for better selectivity.[1][2]
Inefficient product separation.TVCH has a lower boiling point than the starting material, CDT. The process relies on the distillation and separation of the lower-boiling point reaction product.[1] Ensure the distillation setup is efficient to separate the TVCH as it is formed.
Reaction performed in the presence of a catalyst leading to side reactions.While thermal isomerization is common, some methods use catalysts which can lead to different products or lower selectivity if not optimized.[3] For the direct synthesis of TVCH, a purely thermal process is often preferred.[1]
Incorrect Isomer Ratio of this compound Non-optimal reaction or equilibration conditions.The thermal process can yield a mixture of 1,2,4- and 1,3,5-trivinylcyclohexane isomers.[1] To enrich a specific isomer, a subsequent equilibration step at a different temperature (e.g., 180°C to 375°C) may be necessary.[2][3]
Method of synthesis.Photochemical isomerization has been shown to produce a different isomer ratio compared to the thermal method.[4] The thermal method typically yields a higher proportion of the trans-isomer of 1,2,4-trivinylcyclohexane.[4]
Product Decomposition Product instability under reaction or workup conditions.Monitor the reaction for the appearance of degradation products. If the desired product is forming and then disappearing, consider quenching the reaction earlier or modifying the workup procedure to be milder.[5][6]
Inconsistent Results Impurities in starting materials or solvents.Ensure the cyclododecatriene used is of high purity. Impurities can lead to side reactions or catalyst poisoning in catalyzed reactions.[6][7]
Variations in experimental parameters.Small changes in temperature, pressure, or flow rates can significantly impact the reaction outcome. Maintain precise control over all reaction parameters.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound from cyclododecatriene?

A1: The recommended temperature range for the thermal isomerization of cyclododecatriene to this compound is between 450°C and 550°C.[1][2] Lower temperatures result in a significantly slower reaction rate, while higher temperatures can lead to the formation of undesired byproducts like butadiene due to partial cleavage.[1][2]

Q2: What is the expected yield of this compound?

A2: Under optimized conditions, the isomerization of cyclododecatriene can result in substantially quantitative yields of this compound.[1] However, the actual yield will depend on factors such as reaction temperature, residence time, and the efficiency of the product separation.[1]

Q3: How can I control the formation of different this compound isomers?

A3: The initial thermal isomerization of 1,5,9-cyclododecatriene typically produces a mixture of this compound isomers. To obtain a composition enriched in a specific geometric isomer, a two-step process can be employed. This involves the initial high-temperature isomerization followed by an equilibration step at a lower temperature, ranging from 180°C to 375°C.[2][3]

Q4: Is a catalyst required for this reaction?

A4: The isomerization of cyclododecatriene to this compound can be achieved by purely thermal methods without the need for a catalyst.[1] While catalytic methods exist, they may lead to different product distributions or require more stringent reaction control.[3]

Q5: What are the key safety precautions for this experiment?

A5: This reaction is conducted at high temperatures and involves flammable organic compounds. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The apparatus should be set up in a well-ventilated fume hood. Ensure that all glassware is properly secured and that the heating elements are controlled by a reliable temperature controller.

Experimental Protocols

Protocol 1: Thermal Isomerization of Cyclododecatriene

This protocol is based on the general method described in the literature for the thermal conversion of cyclododecatriene to this compound.[1]

Materials:

  • trans,trans,cis-1,5,9-Cyclododecatriene (CDT)

  • Nitrogen gas (inert)

  • Evaporator flask (e.g., 500 mL)

  • Reaction tube (e.g., Jena glass or quartz, filled with metal filler bodies for better heat transfer)

  • Heating furnace or mantle for the reaction tube

  • Heating mantle for the evaporator flask

  • Cooled receiver flask

  • Distillation apparatus

Procedure:

  • Set up the apparatus consisting of an evaporator flask connected to a downwardly inclined reaction tube, which terminates in a cooled receiver.

  • Fill the reaction tube with inert metal filler bodies (e.g., V4A wire coils) to improve heat transfer.

  • Place 300 cc of trans,trans,cis-cyclododecatriene into the evaporator flask.

  • Heat the evaporator flask to approximately 180-210°C to vaporize the CDT.

  • Heat the reaction tube to the desired reaction temperature, typically around 500°C.

  • Pass a slow stream of nitrogen gas through the hot cyclododecatriene in the evaporator flask. This will carry the CDT vapor through the hot reaction tube.

  • The reaction products are condensed in the cooled receiver.

  • After a significant portion of the starting material has been vaporized and passed through the reactor, the collected condensate is worked up by distillation.

  • A small forerun is collected first, followed by the this compound product, which distills at approximately 86-90°C.[1]

  • Unreacted cyclododecatriene can be recovered as a higher-boiling fraction.

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes the effect of different reaction conditions on the conversion and selectivity of the isomerization process, based on data from cited literature.[2]

Hot Tube Reactor Temperature (°C)Residence Time (seconds)Conversion (%)Selectivity (%)
4585.1329.389.4
4655.1541.494.1
46717.2085.496.3

Visualizations

Experimental Workflow for Thermal Isomerization

experimental_workflow cluster_setup Apparatus Setup cluster_process Reaction Process cluster_workup Product Workup Evaporator Evaporator Flask (CDT, 180-210°C) Reactor Hot Tube Reactor (450-550°C) Evaporator->Reactor CDT Vapor + N2 Stream Receiver Cooled Receiver Reactor->Receiver Product Mixture Distillation Fractional Distillation Receiver->Distillation Crude Product Vaporization Vaporization of CDT Isomerization Isomerization in Reactor Condensation Condensation of Products TVCH This compound (Product) Distillation->TVCH Lower boiling fraction UnreactedCDT Unreacted CDT (Recycle) Distillation->UnreactedCDT Higher boiling fraction

Workflow for the thermal synthesis of TVCH from CDT.
Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of TVCH Observed CheckConversion Check CDT Conversion Start->CheckConversion CheckTemp Is Temperature 450-550°C? CheckConversion->CheckTemp Low Conversion CheckByproducts Analyze for Byproducts CheckConversion->CheckByproducts High Conversion CheckResidence Is Residence Time Sufficient? CheckTemp->CheckResidence Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckResidence->CheckByproducts Yes IncreaseResidence Increase Residence Time (Decrease Flow Rate) CheckResidence->IncreaseResidence No CheckSeparation Evaluate Separation Efficiency CheckByproducts->CheckSeparation No Significant Byproducts OptimizeTemp Optimize Temperature (Lower if >550°C) CheckByproducts->OptimizeTemp Byproducts Detected ImproveDistillation Improve Distillation Setup CheckSeparation->ImproveDistillation Inefficient End Yield Improved CheckSeparation->End Efficient IncreaseTemp->End IncreaseResidence->End OptimizeTemp->End ImproveDistillation->End

A decision tree for troubleshooting low TVCH yield.

References

Technical Support Center: Controlling the Stereoisomeric Ratio of Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and stereochemical control of trivinylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1,2,4-trivinylcyclohexane (B37108)?

The dominant industrial and laboratory method for synthesizing 1,2,4-trivinylcyclohexane is the thermal rearrangement of 1,5,9-cyclododecatriene (B1592173) (CDT).[1][2] This process typically involves heating CDT at high temperatures, leading to a mixture of this compound stereoisomers.

Q2: How can the stereoisomeric ratio of 1,2,4-trivinylcyclohexane be controlled?

The stereoisomeric ratio is primarily controlled through a two-step process:

  • Thermal Isomerization: Heating 1,5,9-cyclododecatriene (CDT) to 400-600°C.[1][2] This initial step produces a mixture of 1,2,4-trivinylcyclohexane isomers.

  • Equilibration: The resulting mixture is then held at a lower temperature (180-375°C) in either the gas or liquid phase.[1] This equilibration step allows the isomers to interconvert, leading to an enrichment of the desired, more thermodynamically stable isomer (often referred to as Isomer A, the lowest boiling point isomer).

Q3: What are the common stereoisomers of 1,2,4-trivinylcyclohexane?

There are four primary geometric stereoisomers of 1,2,4-trivinylcyclohexane, often designated as Isomers A, B, C, and D based on their boiling points, with Isomer A having the lowest boiling point.[1]

Q4: Are there other isomers of this compound besides the 1,2,4-substituted version?

Yes, other isomers such as 1,3,5-trivinylcyclohexane exist. The synthesis and characterization of these isomers are less commonly reported in the literature compared to the 1,2,4-isomer.

Q5: What analytical techniques are used to determine the stereoisomeric ratio?

Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.

  • GC: Provides separation and quantification of the different isomers based on their boiling points and interactions with the stationary phase.

  • NMR: Can distinguish between stereoisomers by analyzing the chemical shifts and coupling constants of the vinyl and cyclohexane (B81311) protons. Chiral derivatizing agents can be used to enhance the separation of signals for enantiomers.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Recommended Solution(s)
Incomplete Reaction - Increase Reaction Temperature: Ensure the thermal rearrangement is conducted within the optimal range of 400-600°C. Temperatures below this range can lead to slow and incomplete conversion.[2] - Optimize Residence Time: In a flow-through reactor, ensure the residence time is sufficient for the conversion of CDT.
Side Reactions - Avoid Excessive Temperatures: Temperatures above 600°C can lead to the formation of side products like butadiene and other lower molecular weight hydrocarbons.[2] - Use of an Inert Atmosphere: Performing the reaction under an inert gas like nitrogen or argon can help minimize oxidative side reactions.
Loss During Workup - Careful Distillation: this compound isomers have relatively close boiling points. Use a fractional distillation column to carefully separate the product from unreacted CDT and high-boiling point byproducts. - Check for Volatility: Be mindful of potential product loss during solvent removal under reduced pressure.

Issue 2: Poor Stereoselectivity (Incorrect Isomer Ratio)

Possible Cause Recommended Solution(s)
Ineffective Equilibration - Optimize Equilibration Temperature and Time: The equilibration step is crucial for enriching the desired isomer. Experiment with temperatures between 180-375°C and vary the equilibration time.[1] Longer times generally favor the thermodynamically more stable isomer. - Ensure Proper Phase: The equilibration can be performed in either the gas or liquid phase. The choice of phase can impact the efficiency of the process.
Presence of Catalytic Impurities - Use High-Purity Starting Materials: Impurities in the 1,5,9-cyclododecatriene starting material can potentially influence the stereochemical outcome. - Consider Catalyst Effects: While the thermal rearrangement can be performed without a catalyst, the presence of certain metals or metal oxides (e.g., palladium, chromium oxide) can influence the reaction.[1] If using a catalyst, ensure its purity and loading are optimized.
Inaccurate Analysis - Calibrate Analytical Methods: Ensure your GC or NMR methods are properly calibrated to accurately quantify the different stereoisomers. Use of an internal standard in GC is recommended for accurate quantification.

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Trivinylcyclohexane via Thermal Rearrangement and Equilibration (Lab Scale)

Materials:

  • 1,5,9-Cyclododecatriene (CDT)

  • High-temperature tube furnace

  • Quartz or stainless steel reactor tube

  • Inert gas supply (Nitrogen or Argon)

  • Syringe pump

  • Collection flask cooled in a dry ice/acetone bath

  • Distillation apparatus

Procedure:

  • Setup: Assemble the tube furnace with the reactor tube. Connect the inert gas supply to the inlet of the reactor tube and a collection flask to the outlet.

  • Thermal Rearrangement:

    • Heat the tube furnace to the desired reaction temperature (e.g., 500°C).

    • Purge the system with the inert gas.

    • Using a syringe pump, feed the 1,5,9-cyclododecatriene into the hot reactor tube at a controlled rate to achieve the desired residence time.

    • The product vapor will exit the reactor and condense in the cooled collection flask.

  • Equilibration (Gas Phase):

    • The vapor from the thermal rearrangement can be directly passed through a second, lower-temperature tube furnace set to the equilibration temperature (e.g., 300°C) before condensation.

  • Purification:

    • The collected crude product is purified by fractional distillation under reduced pressure to separate the this compound isomers from unreacted CDT and any byproducts.

Protocol 2: Analysis of Stereoisomeric Ratio by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram. The different stereoisomers will elute as separate peaks.

  • Determine the area of each peak corresponding to the this compound isomers.

  • Calculate the molar ratio of the isomers by dividing the area of each peak by the total area of all isomer peaks.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Stereoisomeric Ratio of 1,2,4-Trivinylcyclohexane

Thermal Rearrangement Temperature (°C) Residence Time (seconds) Equilibration Temperature (°C) Equilibration Time (minutes) Molar Ratio of Isomer A to Isomer B Reference
4585.13--2.18 : 1[2]
4655.15--2.17 : 1[2]
46717.20--2.13 : 1[2]
--25060> 2.4 : 1[1]
--290120~ 3.5 : 1[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_control Stereocontrol Stage cluster_purification Purification & Analysis CDT 1,5,9-Cyclododecatriene (CDT) Thermal_Rearrangement Thermal Rearrangement (400-600°C) CDT->Thermal_Rearrangement Isomer_Mixture Mixture of TVCH Isomers Thermal_Rearrangement->Isomer_Mixture Equilibration Equilibration (180-375°C) Isomer_Mixture->Equilibration Enriched_Mixture Enriched Isomer A Mixture Equilibration->Enriched_Mixture Purification Fractional Distillation Enriched_Mixture->Purification Final_Product Desired TVCH Isomer Purification->Final_Product Analysis GC / NMR Analysis Final_Product->Analysis

Caption: Workflow for the synthesis and stereocontrol of this compound.

Troubleshooting_Tree cluster_yield Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting Start Problem with TVCH Synthesis Low_Yield Low Yield? Start->Low_Yield Poor_Selectivity Poor Stereoselectivity? Low_Yield->Poor_Selectivity No Check_Temp Reaction Temp Too Low? Low_Yield->Check_Temp Yes Check_Equilibration_Temp Equilibration Temp Optimal? Poor_Selectivity->Check_Equilibration_Temp Yes Check_Time Residence Time Too Short? Check_Temp->Check_Time No Increase_Temp Increase Temperature (400-600°C) Check_Temp->Increase_Temp Yes Side_Reactions Evidence of Side Reactions? Check_Time->Side_Reactions No Increase_Time Increase Residence Time Check_Time->Increase_Time Yes Decrease_Temp Decrease Temperature (<600°C) Side_Reactions->Decrease_Temp Yes Check_Equilibration_Time Equilibration Time Sufficient? Check_Equilibration_Temp->Check_Equilibration_Time No Optimize_Eq_Temp Optimize Equilibration Temp (180-375°C) Check_Equilibration_Temp->Optimize_Eq_Temp Yes Increase_Eq_Time Increase Equilibration Time Check_Equilibration_Time->Increase_Eq_Time Yes

Caption: Decision tree for troubleshooting this compound synthesis.

References

Technical Support Center: Thermal Rearrangement of Cyclododecatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal rearrangement of cyclododecatriene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the thermal rearrangement of (E,E,E)-1,5,9-cyclododecatriene?

The thermal rearrangement of (E,E,E)-1,5,9-cyclododecatriene is anticipated to proceed primarily through a[1][1]-sigmatropic rearrangement, commonly known as a Cope rearrangement. This pericyclic reaction is expected to yield bicyclo[6.4.0]dodeca-2,6,10-triene as the major product. The reaction is driven by the formation of a thermodynamically more stable bicyclic system from the monocyclic starting material.

Q2: My reaction is producing a complex mixture of products instead of the expected bicyclic compound. What are the likely side reactions?

Several side reactions can occur during the thermal rearrangement of cyclododecatriene, especially at elevated temperatures, leading to a complex product mixture. These can include:

  • Isomerization: The starting (E,E,E)-1,5,9-cyclododecatriene can isomerize to other geometric isomers, such as the (E,E,Z) or (E,Z,Z) forms. These isomers may undergo different rearrangement pathways or react at different rates.

  • Transannular Reactions: The proximity of the double bonds in the 12-membered ring can lead to intramolecular cyclizations other than the desired Cope rearrangement, forming various tricyclic isomers.[2]

  • Fragmentation: At higher temperatures (pyrolysis conditions), the cyclododecatriene ring can fragment into smaller molecules. This is a common pathway for the thermal decomposition of large organic molecules. The principal side products from the synthesis of cyclododecatriene, such as dimers and oligomers of butadiene, might also be present in the starting material and could contribute to the complexity of the product mixture upon heating.[3]

  • Radical Reactions: At very high temperatures, homolytic cleavage of C-C bonds can occur, leading to the formation of radical intermediates. These highly reactive species can then participate in a variety of propagation and termination steps, resulting in a wide array of byproducts.

Q3: How can I minimize the formation of side products in my experiment?

To minimize side reactions and maximize the yield of the desired bicyclo[6.4.0]dodeca-2,6,10-triene, consider the following strategies:

  • Optimize Reaction Temperature: The Cope rearrangement is a thermal process, but excessively high temperatures will favor fragmentation and other undesired side reactions. It is crucial to find the optimal temperature that allows for a reasonable reaction rate of the desired rearrangement while minimizing competing pathways.

  • Control Reaction Time: Prolonged heating can lead to the decomposition of the desired product and the formation of further byproducts. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent oxidation of the starting material and products, which can occur at high temperatures.

  • Purify the Starting Material: Ensure the starting cyclododecatriene is of high purity. Contaminants from its synthesis, such as butadiene dimers and oligomers, can lead to additional side reactions.[3]

Q4: Are there any catalysts that can promote the desired rearrangement at lower temperatures?

While the Cope rearrangement is classically a thermal process, literature suggests that certain transition metal catalysts can facilitate sigmatropic rearrangements at lower temperatures. However, for the specific case of cyclododecatriene, a US patent describes the use of alkali and alkaline earth metal amides to catalyze the isomerization to bicyclo[5.5.0]dodecadienes, which are different isomers from the expected Cope product.[1] The use of a catalyst may alter the reaction pathway and product distribution. Careful screening of catalysts would be necessary if a lower reaction temperature is required.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low conversion of starting material Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the conversion.
Reaction time is too short.Increase the reaction time and follow the reaction progress by analyzing aliquots at different time points.
Formation of multiple unidentified peaks in GC-MS Reaction temperature is too high, leading to fragmentation.Lower the reaction temperature. Consider performing a temperature optimization study.
Presence of impurities in the starting material.Purify the starting (E,E,E)-1,5,9-cyclododecatriene before the reaction.
Reaction performed in the presence of oxygen.Ensure the reaction is carried out under a strictly inert atmosphere.
Desired product is unstable and decomposes The desired bicyclic product may be thermally labile at the reaction temperature.Attempt the reaction at a lower temperature for a longer duration. If possible, consider a catalytic route that might allow for milder conditions.
Inconsistent results between batches Variations in starting material purity.Analyze the purity of each batch of starting material before use.
Inconsistent heating/temperature control.Ensure accurate and stable temperature control of the reaction vessel.

Data Presentation

Table 1: Theoretical Product Distribution in the Thermal Rearrangement of (E,E,E)-1,5,9-Cyclododecatriene at Different Temperatures.

(Note: The following data is illustrative and based on general principles of thermal rearrangements. Actual yields may vary based on specific experimental conditions.)

Temperature (°C)Main Product: bicyclo[6.4.0]dodeca-2,6,10-triene (Estimated Yield %)Side Products (Isomers, Fragmentation Products) (Estimated Yield %)
200 - 25085 - 95%5 - 15%
250 - 30070 - 85%15 - 30%
> 300< 70%> 30%

Experimental Protocols

General Protocol for the Thermal Rearrangement of (E,E,E)-1,5,9-Cyclododecatriene

Materials:

  • (E,E,E)-1,5,9-cyclododecatriene (high purity)

  • High-boiling point, inert solvent (e.g., diphenyl ether) (optional, for solution-phase reactions)

  • Inert gas (Nitrogen or Argon)

  • Heating mantle or sand bath with a temperature controller

  • Round-bottom flask equipped with a reflux condenser

  • Standard glassware for workup and purification (e.g., distillation apparatus)

Procedure:

  • Preparation: A clean, dry round-bottom flask is charged with purified (E,E,E)-1,5,9-cyclododecatriene. If a solvent is used, it is added at this stage. The flask is equipped with a reflux condenser.

  • Inert Atmosphere: The system is flushed with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen. A positive pressure of the inert gas is maintained throughout the reaction.

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 250 °C) using a heating mantle or a sand bath with a temperature controller. The mixture is stirred if a solvent is used.

  • Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product and the formation of any byproducts.

  • Workup: Once the reaction has reached the desired conversion, the flask is allowed to cool to room temperature. The product mixture is then purified.

  • Purification: The desired bicyclo[6.4.0]dodeca-2,6,10-triene can be purified from the reaction mixture by fractional distillation under reduced pressure.

Safety Precautions:

  • The thermal rearrangement is performed at high temperatures. Appropriate safety measures, such as using a fume hood and personal protective equipment (safety glasses, lab coat, gloves), should be taken.

  • Cyclododecatriene and its rearrangement products are flammable. Avoid open flames and sources of ignition.

Visualizations

Reaction_Pathway Logical Relationship of Side Reactions cluster_conditions Reaction Conditions cluster_products Products High_Temperature High Temperature (> 300 °C) Isomerization Isomerization Products High_Temperature->Isomerization Fragmentation Fragmentation Products High_Temperature->Fragmentation Moderate_Temperature Moderate Temperature (200-300 °C) Desired_Product Desired Product (bicyclo[6.4.0]dodecatriene) Moderate_Temperature->Desired_Product Impurities Impurities in Starting Material Other_Byproducts Other Byproducts Impurities->Other_Byproducts

Caption: Factors influencing product distribution.

Experimental_Workflow Experimental Workflow Start Start: Purified (E,E,E)-1,5,9-Cyclododecatriene Setup Reaction Setup (Flask, Condenser) Start->Setup Inert Establish Inert Atmosphere (N2/Ar) Setup->Inert Heat Heat to Target Temperature Inert->Heat Monitor Monitor Reaction (GC-MS) Heat->Monitor Monitor->Heat Continue heating Cool Cool to Room Temperature Monitor->Cool Reaction complete Workup Workup Cool->Workup Purify Purification (Fractional Distillation) Workup->Purify Product Final Product: bicyclo[6.4.0]dodecatriene Purify->Product

Caption: Thermal rearrangement experimental workflow.

References

Technical Support Center: Managing Viscosity in Trivinylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing viscosity during the polymerization of trivinylcyclohexane (TVCH). Given the trifunctional nature of TVCH, which can lead to rapid cross-linking and gelation, precise control over viscosity is critical for successful polymerization and material properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of the reaction mixture during this compound polymerization?

The viscosity of the polymerization medium is primarily influenced by several key factors:

  • Polymer Molecular Weight: As the polymer chains grow, their entanglement increases, leading to a higher viscosity.[1][2]

  • Polymer Concentration: The higher the concentration of the formed polymer, the more significant the intermolecular interactions and chain entanglements, resulting in increased viscosity.[1]

  • Temperature: Generally, increasing the reaction temperature decreases the viscosity of the reaction mixture.[3][4] However, higher temperatures can also accelerate the polymerization rate, leading to a faster increase in molecular weight and, consequently, a more rapid viscosity buildup.

  • Solvent Choice: The "goodness" of a solvent affects the polymer chain conformation. In a good solvent, polymer chains are more expanded, leading to a higher intrinsic viscosity.[5][6][7] Conversely, a poor solvent can cause the polymer to aggregate, which can also affect viscosity.[7] Some solvents can also act as chain transfer agents, which can limit the molecular weight and reduce viscosity.[5]

  • Initiator Concentration: The concentration of the initiator can have a complex effect. A higher initiator concentration can lead to the formation of more, but shorter, polymer chains, which might result in a lower final viscosity.[5][8] Conversely, in some systems, a very low initiator concentration can lead to very long polymer chains and thus a higher viscosity.[5]

  • Cross-linking: Due to its three vinyl groups, this compound is prone to cross-linking, which can cause a very rapid and uncontrolled increase in viscosity, potentially leading to gelation.[9]

Q2: How does the trifunctional nature of this compound specifically impact viscosity management?

The three vinyl groups on the this compound monomer allow for the formation of a cross-linked polymer network.[9] This presents a significant challenge for viscosity control. Unlike linear polymers, where viscosity increases more gradually with molecular weight, the onset of cross-linking can lead to a sudden and dramatic increase in viscosity, a phenomenon known as the gel effect or Trommsdorff effect.[10] This makes it crucial to carefully control the reaction conditions to manage the extent of cross-linking and prevent premature gelation.

Q3: What is intrinsic viscosity, and how is it relevant to my this compound polymerization?

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution.[5][11] It is a valuable tool for estimating the molecular weight of the polymer being formed.[11][12] By taking samples from your reaction at different time points and measuring their intrinsic viscosity, you can monitor the progression of the polymerization and the growth of the polymer chains.[12]

Troubleshooting Guide

Issue 1: Viscosity is Unexpectedly High or Increases Too Rapidly

An unusually high viscosity or a rapid, uncontrolled increase can lead to poor heat transfer, difficulty in stirring, and premature termination of the reaction.

Potential Cause Suggested Solution
Reaction Temperature is Too High Lower the reaction temperature. While this may slow down the polymerization rate, it will provide better control over the viscosity increase.[3][4]
Initiator Concentration is Too Low If the goal is to produce a lower molecular weight polymer to manage viscosity, consider increasing the initiator concentration to generate more polymer chains of shorter length.[5]
Monomer Concentration is Too High Reduce the initial monomer concentration by adding more solvent. A more dilute system will slow down the rate of polymerization and reduce the concentration of growing polymer chains, thereby lowering the viscosity.
Inadequate Stirring Ensure efficient and consistent stirring throughout the polymerization. Poor mixing can lead to localized "hot spots" where the reaction proceeds faster, leading to high molecular weight polymer and increased viscosity.
Onset of Cross-linking/Gelation For this compound, a rapid viscosity increase often signals significant cross-linking. Consider using a chain transfer agent to limit the molecular weight and delay the onset of gelation. Also, carefully control the monomer conversion to stop the reaction before the gel point is reached.
Choice of Solvent If using a "good" solvent that promotes chain extension, consider switching to a slightly "poorer" solvent to encourage chain coiling and reduce the hydrodynamic volume of the polymer.[5][6]

Experimental Protocols

Protocol 1: General Solution Polymerization of this compound

This protocol provides a general framework for the solution polymerization of this compound. Note: This is a template and may require optimization for your specific experimental goals.

  • Reagent Preparation:

    • Purify the this compound monomer to remove any inhibitors.

    • Select a suitable solvent and ensure it is dry and deoxygenated.

    • Prepare a stock solution of the desired initiator at a known concentration.

  • Reaction Setup:

    • Assemble a reaction vessel (e.g., a three-neck flask) equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.

    • Charge the reactor with the desired amount of solvent and this compound monomer.

  • Inerting the System:

    • Bubble nitrogen through the monomer solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation and Polymerization:

    • Heat the reaction mixture to the desired temperature under a nitrogen atmosphere.

    • Once the temperature has stabilized, inject the required amount of initiator solution.

    • Monitor the reaction temperature closely, as polymerization is often exothermic.

    • Periodically take samples to monitor monomer conversion (e.g., by chromatography) and viscosity.

  • Viscosity Monitoring:

    • At predetermined time intervals, carefully extract a small aliquot of the reaction mixture.

    • Allow the sample to cool to a consistent temperature and measure its viscosity using a viscometer.

    • For more detailed analysis, precipitate the polymer from the sample, dry it, and prepare a dilute solution for intrinsic viscosity measurement (see Protocol 2).

  • Termination:

    • Once the desired monomer conversion or viscosity is reached, terminate the polymerization. This can be achieved by rapid cooling, adding an inhibitor, or precipitating the polymer.

  • Polymer Isolation and Purification:

    • Pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the polymer.

    • Collect the polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.[5]

Protocol 2: Measurement of Intrinsic Viscosity

This protocol describes the determination of the intrinsic viscosity of the synthesized poly(this compound).

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the dried polymer.

    • Dissolve the polymer in a suitable solvent to prepare a stock solution of a known concentration (e.g., 0.5 g/dL).[5] Ensure the polymer is fully dissolved.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution to obtain at least four different concentrations.

  • Viscometer Measurements:

    • Use a calibrated Ubbelohde or similar capillary viscometer maintained at a constant temperature.

    • Measure the flow time of the pure solvent (t₀).

    • Measure the flow time (t) for each of the polymer solutions, starting from the most dilute.[5]

  • Calculations:

    • Calculate the relative viscosity (η_rel = t / t₀).

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c), where c is the concentration in g/dL.[5]

  • Extrapolation to Zero Concentration:

    • Plot the reduced viscosity (η_red) against the concentration (c).

    • Extrapolate the resulting line to zero concentration. The y-intercept of this line is the intrinsic viscosity ([η]).[5]

Data Presentation

The following tables summarize the general effects of key parameters on viscosity during vinyl polymerization. These trends are expected to be applicable to this compound polymerization but should be confirmed experimentally.

Table 1: Effect of Reaction Parameters on Viscosity

ParameterChangeEffect on Viscosity of Reaction MediumRationale
Temperature IncreaseDecreaseReduces solvent and polymer melt viscosity.[3][4]
DecreaseIncreaseIncreases solvent and polymer melt viscosity.[3][4]
Monomer Concentration IncreaseIncreaseHigher concentration of polymer leads to more chain entanglement.[1]
DecreaseDecreaseLower polymer concentration reduces chain interactions.
Initiator Concentration IncreaseGenerally DecreaseMore initiating sites lead to shorter polymer chains and lower average molecular weight.[8]
DecreaseGenerally IncreaseFewer initiating sites can lead to longer polymer chains and higher average molecular weight.[5]

Table 2: Influence of Solvent Choice on Intrinsic Viscosity

Solvent TypePolymer-Solvent InteractionPolymer Chain ConformationEffect on Intrinsic Viscosity
Good Solvent FavorableExtended/UncoiledHigher
Poor Solvent UnfavorableCoiled/AggregatedLower
Theta Solvent BalancedIdeal Chain DimensionsIntermediate

Visualizations

Troubleshooting_High_Viscosity start High Viscosity Observed cause1 Is Reaction Temperature Too High? start->cause1 cause2 Is Monomer Concentration Too High? cause1->cause2 No sol1 Decrease Temperature cause1->sol1 Yes cause3 Is Initiator Concentration Too Low? cause2->cause3 No sol2 Add More Solvent cause2->sol2 Yes cause4 Is Stirring Inadequate? cause3->cause4 No sol3 Increase Initiator Conc. cause3->sol3 Yes cause5 Is Cross-linking Occurring? cause4->cause5 No sol4 Increase Stirring Speed cause4->sol4 Yes sol5 Add Chain Transfer Agent or Stop Reaction cause5->sol5 Yes end_node Viscosity Controlled cause5->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Viscosity_Factors cluster_params Controllable Parameters cluster_properties Polymer Properties temp Temperature viscosity Reaction Viscosity temp->viscosity - monomer_conc Monomer Conc. mw Molecular Weight monomer_conc->mw crosslinking Cross-linking monomer_conc->crosslinking initiator_conc Initiator Conc. initiator_conc->mw - solvent Solvent Choice chain_conformation Chain Conformation solvent->chain_conformation mw->viscosity + crosslinking->viscosity ++ chain_conformation->viscosity +/-

References

Technical Support Center: Trivinylcyclohexane (TVCH) Inhibitor Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from trivinylcyclohexane (TVCH). Find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove inhibitors from this compound?

A1: this compound is a reactive monomer susceptible to spontaneous polymerization during storage and transportation. To prevent this, manufacturers add chemical inhibitors, such as p-tert-butylcatechol (TBC), which act as radical scavengers. However, these inhibitors can interfere with subsequent polymerization reactions by reacting with the initiator, leading to unpredictable reaction kinetics and affecting the final polymer's properties. Therefore, removing the inhibitor is a critical step for applications requiring precise control over the polymerization process.[1][2]

Q2: What are the common inhibitors found in this compound?

A2: While the specific inhibitor can vary by manufacturer, the most common type for vinyl aromatic monomers is a phenolic compound, with p-tert-butylcatechol (TBC) being a frequently used example. Other phenolic inhibitors like hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ) are also common in other monomers and could potentially be used.[3][4][5]

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The two most common and effective laboratory-scale methods for removing phenolic inhibitors from this compound are:

  • Caustic Wash (Liquid-Liquid Extraction): This technique involves washing the TVCH with an aqueous sodium hydroxide (B78521) (NaOH) solution. The basic solution reacts with the acidic phenolic inhibitor, converting it into a water-soluble salt that can be easily separated.[2][3]

  • Column Chromatography: This method involves passing the TVCH through a column packed with an adsorbent, typically basic alumina (B75360). The polar inhibitor is adsorbed onto the alumina, allowing the purified, non-polar monomer to pass through.[2][5][6][7][8]

Q4: Which inhibitor removal method should I choose?

A4: The choice of method depends on the scale of your experiment, the required purity of the TVCH, and the available resources. A caustic wash is generally faster and more economical for larger quantities, while column chromatography can achieve higher purity and is suitable for smaller-scale preparations.

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: A simple qualitative test involves shaking a small sample of the purified TVCH with an aqueous solution of 10% sodium hydroxide. If the aqueous layer develops a color (typically yellow or brown), it indicates the presence of residual phenolic inhibitors. For a more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guides

Issue 1: The aqueous layer remains colored after multiple caustic washes.

  • Possible Cause: The concentration of the NaOH solution may be too low, or the washing procedure may not be vigorous enough to ensure complete extraction.

  • Solution:

    • Increase the concentration of the NaOH solution (e.g., from 5% to 10% w/v).

    • Ensure thorough mixing in the separatory funnel during each wash.

    • Increase the number of washes until the aqueous layer is colorless.

Issue 2: The flow rate through the alumina column is very slow.

  • Possible Cause: The alumina may be too fine, or the column may be packed too tightly. Air bubbles trapped in the column can also obstruct the flow.

  • Solution:

    • Use alumina with a larger particle size.

    • When packing the column, gently tap the sides to settle the alumina without compacting it excessively.

    • Ensure the column is properly wetted with the solvent before adding the TVCH to prevent air bubbles.

Issue 3: The purified this compound polymerized unexpectedly.

  • Possible Cause: Uninhibited monomers are highly susceptible to polymerization, which can be initiated by heat, light, or exposure to air.

  • Solution:

    • Use the purified TVCH immediately after preparation.

    • If storage is necessary, keep it at a low temperature (refrigerated) and in the dark.

    • Consider adding a small amount of a different, more easily removable inhibitor if short-term storage is required.

Comparison of Inhibitor Removal Techniques

FeatureCaustic Wash (NaOH)Column Chromatography (Alumina)
Principle Acid-base extractionAdsorption
Effectiveness Good for phenolic inhibitorsHigh purity achievable
Speed Relatively fastSlower, dependent on flow rate
Scale Suitable for larger volumesIdeal for lab-scale purification
Waste Generates aqueous wasteGenerates solid waste (used alumina)
Complexity Simple procedureRequires column packing and setup

Experimental Protocols

Protocol 1: Inhibitor Removal using Caustic Wash

This protocol describes the removal of phenolic inhibitors from this compound using a sodium hydroxide solution.

Materials:

  • This compound (inhibited)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stirring plate and magnetic stir bar

Procedure:

  • Place the inhibited this compound in a separatory funnel.

  • Add an equal volume of 10% NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The lower aqueous layer will contain the sodium salt of the inhibitor.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.

  • Wash the TVCH with an equal volume of deionized water to remove residual NaOH.

  • Wash the TVCH with an equal volume of saturated brine solution to aid in the removal of water.

  • Drain the TVCH into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or calcium chloride to the TVCH and stir for 15-20 minutes to dry the monomer.

  • Decant or filter the dried this compound into a clean, dry storage container.

Protocol 2: Inhibitor Removal using an Alumina Column

This protocol details the purification of this compound by passing it through a column of basic alumina.

Materials:

  • This compound (inhibited)

  • Basic alumina (activated, Brockmann I)

  • Chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection flask (e.g., round-bottom flask)

  • Hexane (B92381) or other suitable non-polar solvent (optional, for slurry packing)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.

    • Fill the column with basic alumina. For dry packing, add the alumina and tap the column gently to ensure even packing. For slurry packing, mix the alumina with a non-polar solvent like hexane and pour the slurry into the column, allowing the solvent to drain.

    • Add a thin layer of sand on top of the alumina bed to prevent disruption when adding the monomer.

    • Pre-wet the column with a small amount of the solvent if slurry packing was not used, and allow it to drain until the solvent level reaches the top of the sand.

  • Purification:

    • Carefully add the inhibited this compound to the top of the column.

    • Allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free TVCH in a clean, dry collection flask.

  • Storage:

    • Use the purified this compound immediately for the best results.

Visualizations

G Workflow for Caustic Wash Inhibitor Removal cluster_0 Separatory Funnel Operations cluster_1 Drying and Final Product A Inhibited TVCH B Add 10% NaOH Solution A->B C Shake and Vent B->C D Separate Layers C->D E Drain Aqueous Layer D->E F Repeat Wash E->F F->C If aqueous layer is colored G Wash with DI Water F->G If aqueous layer is colorless H Wash with Brine G->H I Collect TVCH H->I J Add Anhydrous MgSO4 I->J K Stir J->K L Decant/Filter K->L M Purified TVCH L->M

Caption: Workflow for Caustic Wash Inhibitor Removal.

G Workflow for Alumina Column Chromatography cluster_0 Column Preparation cluster_1 Purification Process A Prepare Column with Cotton Plug B Pack with Basic Alumina A->B C Add Sand Layer B->C D Pre-wet Column (optional) C->D E Add Inhibited TVCH D->E F Elute under Gravity E->F G Collect Purified TVCH F->G

Caption: Workflow for Alumina Column Chromatography.

References

addressing poor solubility of trivinylcyclohexane-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trivinylcyclohexane (TVCH)-based polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor solubility of these highly crosslinked polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guide: Addressing Poor Solubility

This guide provides solutions to common problems encountered during the dissolution of this compound-based polymers.

Problem Possible Cause Suggested Solution
Polymer does not dissolve in any solvent, only swells. High degree of crosslinking from the trivinyl monomer.This is expected behavior for highly crosslinked polymers. Focus on characterizing the swelling behavior to understand polymer-solvent interactions. Consider chemical modification to introduce cleavable linkages if dissolution is absolutely necessary.[1][2]
Swelling is minimal in all tested solvents. Poor solvent compatibility with the nonpolar polymer.Consult Hansen Solubility Parameters (HSP) to select more appropriate solvents.[3][4][5][6] Test solvents with HSP values close to that of nonpolar polymers like polystyrene or other vinyl polymers. Good starting points are toluene, THF, and chloroform.[7]
Polymer seems to partially dissolve, leaving behind a gel-like residue. The polymer sample may contain a mixture of crosslinked and uncrosslinked or low molecular weight fractions.Separate the soluble fraction by centrifugation and decantation. The insoluble part is the crosslinked network. Analyze the soluble portion using techniques like Gel Permeation Chromatography (GPC) to understand its molecular weight distribution.
Heating the polymer in a solvent does not improve solubility. The crosslinked network is thermally stable and not amenable to dissolution by heat alone.High temperatures may not be effective for dissolving chemically crosslinked polymers and could risk polymer degradation.[2] Focus on solvent selection and consider swelling studies at different temperatures to understand the thermodynamics of interaction.
Sonication does not lead to dissolution. The high-energy input from sonication is insufficient to break the covalent crosslinks of the polymer network.While sonication can help break up aggregates of soluble polymers, it will not dissolve a chemically crosslinked network. It may aid in achieving maximum swelling more quickly.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-based polymers so difficult to dissolve?

A1: this compound is a monomer with three vinyl groups. Polymerization of this monomer leads to the formation of a dense, three-dimensional covalent network structure, also known as a thermoset or a crosslinked polymer.[1] This network structure prevents the individual polymer chains from being separated and solvated by solvent molecules, resulting in very poor solubility. Instead of dissolving, these polymers tend to swell as solvent molecules penetrate the network.[1][2]

Q2: What is the difference between dissolving and swelling?

A2: Dissolution is the process where individual polymer chains are completely surrounded by solvent molecules, forming a true solution. Swelling, on the other hand, is the process where a crosslinked polymer network absorbs a significant amount of solvent, causing its volume to increase. The polymer does not dissolve but forms a gel. The extent of swelling can provide valuable information about the polymer's crosslink density and its affinity for the solvent.[8][9][10]

Q3: How can I predict which solvents are likely to be good swelling agents for my TVCH-based polymer?

A3: The principle of "like dissolves like" is a good starting point. Since this compound is a hydrocarbon, the resulting polymer will be nonpolar. Therefore, nonpolar organic solvents are the best candidates for swelling.[2] A more quantitative approach is to use Hansen Solubility Parameters (HSP). The HSP system characterizes solvents based on their dispersion (δD), polar (δP), and hydrogen bonding (δH) interactions. A polymer is most likely to be "soluble" or swell significantly in a solvent with similar HSP values.[3][4][6]

Q4: Is it possible to chemically modify my TVCH-based polymer to improve its solubility?

A4: Yes, it is possible to modify the synthesis process to incorporate cleavable crosslinks. For example, using a crosslinker that can be broken under specific conditions (e.g., changes in pH, presence of a reducing agent, or exposure to UV light) can allow for the on-demand dissolution of the polymer network.[11] Another strategy is to copolymerize this compound with other monomers that can improve the overall solubility of the resulting polymer, although this will alter its properties.

Q5: My polymer is intended for a drug delivery application. Does poor solubility mean it is not a suitable candidate?

A5: Not necessarily. The swelling behavior of crosslinked polymers can be highly advantageous for controlled drug delivery. The swollen polymer network can act as a matrix for the sustained release of a therapeutic agent. The release kinetics will depend on the degree of swelling, the crosslink density, and the interaction between the drug, polymer, and the surrounding medium.

Quantitative Data

Solvent Properties and Hansen Solubility Parameters

The selection of an appropriate solvent is critical for achieving maximum swelling of this compound-based polymers. The following table provides Hansen Solubility Parameters for a range of common organic solvents. The parameters are given in MPa0.5. A good starting point for a nonpolar polymer like poly(this compound) would be to test solvents with low polarity and hydrogen bonding parameters.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Toluene18.01.42.0
Chloroform17.83.15.7
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Data compiled from various sources on Hansen Solubility Parameters.

Solubility of Linear Poly(vinylcyclohexane)

While this compound-based polymers are crosslinked, data for the linear analogue, poly(vinylcyclohexane) (PVCH), can provide a useful baseline for solvent selection. Note that crosslinking will drastically reduce or eliminate solubility, leading to swelling instead.

SolventSolubility of Linear PVCHExpected Behavior of Crosslinked TVCH-based Polymer
Tetrahydrofuran (THF)SolubleHigh degree of swelling
TolueneSolubleHigh degree of swelling
ChloroformSolubleHigh degree of swelling
MethanolInsoluble (precipitates)Minimal to no swelling
EthanolInsoluble (precipitates)Minimal to no swelling
WaterInsoluble (precipitates)No swelling
n-HexaneInsoluble (precipitates)Low to moderate swelling

Based on data for linear poly(vinylcyclohexane).[7]

Experimental Protocols

Protocol 1: Gravimetric Swelling Ratio Determination

Objective: To quantify the swelling behavior of a this compound-based polymer in various solvents.

Materials:

  • Dry polymer sample (0.1 - 0.2 g)

  • Selected solvents (e.g., toluene, THF, cyclohexane, hexane, ethanol)

  • 20 mL glass vials with caps

  • Analytical balance

  • Filter paper

  • Oven

Procedure:

  • Weigh a dry sample of the polymer and record its initial mass (Wd).

  • Place the polymer sample in a glass vial.

  • Add 10 mL of the selected solvent to the vial.

  • Seal the vial and allow the polymer to swell at a constant temperature (e.g., 25 °C) for 24-48 hours, or until equilibrium is reached.

  • Carefully remove the swollen polymer from the vial.

  • Quickly blot the surface of the swollen polymer with filter paper to remove excess surface solvent.

  • Weigh the swollen polymer and record its mass (Ws).

  • Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd

  • To determine the gel fraction (the insoluble portion of the polymer), dry the swollen sample to a constant weight in a vacuum oven and record the final dry weight (Wf).

  • Calculate the gel fraction (%) as: Gel Fraction = (Wf / Wd) x 100

Protocol 2: Determination of Hansen Solubility Parameters (HSP) for a Polymer

Objective: To experimentally estimate the HSP of a this compound-based polymer.

Materials:

  • Polymer sample

  • A set of 20-30 solvents with known HSP values (see table above for examples)

  • Small, sealed containers (e.g., test tubes or vials)

Procedure:

  • Place a small, consistent amount of the polymer into each container.

  • Add a consistent volume of each of the selected solvents.

  • Observe the behavior of the polymer in each solvent over 24-48 hours.

  • Score the interaction on a binary scale: "1" for good swelling (significant volume increase) and "0" for poor or no swelling.

  • Using software or a graphical method, plot the HSP of the solvents in 3D space (δD, δP, δH).

  • Identify the center of a sphere that best encloses the "good" solvents and excludes the "poor" solvents. The coordinates of the center of this sphere represent the estimated HSP of the polymer.

Visualizations

Troubleshooting_Workflow start Poorly Soluble TVCH-based Polymer solvent_check Step 1: Verify Solvent Choice (Nonpolar, e.g., Toluene, THF) start->solvent_check swelling_observed Step 2: Observe for Swelling (24-48h at RT) solvent_check->swelling_observed swelling_issue Minimal or No Swelling swelling_observed->swelling_issue good_swelling Significant Swelling Observed swelling_observed->good_swelling hsp_analysis Step 3: Perform Hansen Solubility Parameter Analysis swelling_issue->hsp_analysis chemical_modification Consider Chemical Modification (e.g., cleavable crosslinkers) swelling_issue->chemical_modification characterize_swelling Step 4: Quantify Swelling Ratio good_swelling->characterize_swelling hsp_analysis->solvent_check end_goal Understand Polymer-Solvent Interaction hsp_analysis->end_goal characterize_swelling->end_goal

Caption: Troubleshooting workflow for addressing poor solubility.

Caption: Conceptual diagram of a Hansen Solubility Sphere.

References

Technical Support Center: Optimization of Initiator Concentration for Trivinylcyclohexane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of initiator concentration in trivinylcyclohexane (TVCH) polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.

Issue Potential Cause(s) Suggested Solution(s)
No or Very Slow Polymerization Insufficient Initiator Concentration: The concentration of the free-radical initiator is too low to generate enough radicals to overcome inhibitors and initiate polymerization at a practical rate. Low Reaction Temperature: The selected temperature is not high enough to cause the thermal decomposition of the initiator at a sufficient rate. Presence of Inhibitors: Oxygen or other impurities in the monomer or solvent can quench the free radicals.Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in steps of 0.1 wt%). Increase Reaction Temperature: Ensure the reaction temperature is appropriate for the half-life of the chosen initiator. For example, AIBN is commonly used at temperatures between 60-80°C. Degas the Reaction Mixture: Purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) before adding the initiator.
Premature Gelation or Uncontrolled Polymerization Excessive Initiator Concentration: A high concentration of initiator leads to a rapid, highly exothermic reaction and a high density of crosslinks, causing premature gelation. High Reaction Temperature: Elevated temperatures can lead to an extremely fast polymerization rate.Decrease Initiator Concentration: Reduce the amount of initiator to control the rate of radical formation. Lower the Reaction Temperature: Select an initiator that is effective at a lower temperature to moderate the reaction rate. Use a Solvent: Performing the polymerization in a suitable solvent can help dissipate heat and control the viscosity.
Low Polymer Yield Insufficient Initiator Concentration: Not enough primary radicals are generated to achieve high monomer conversion. Short Polymerization Time: The reaction may not have been allowed to proceed for a sufficient duration.Increase Initiator Concentration: A higher initiator concentration will generate more polymer chains. Extend Polymerization Time: Monitor the reaction over a longer period to allow for higher conversion.
Poorly Defined Polymer Structure (e.g., high polydispersity) Inappropriate Initiator Concentration: Very high or very low initiator concentrations can lead to a broad molecular weight distribution.Optimize Initiator Concentration: Systematically vary the initiator concentration to find a balance between reaction rate and polymer properties. Controlled radical polymerization techniques may also be considered for better control.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing initiator concentration on the polymerization of this compound?

A1: Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2] This is because more free radicals are generated, which initiate more polymer chains simultaneously. However, for a trifunctional monomer like this compound, a higher initiator concentration will also lead to a higher crosslink density and can result in a lower average molecular weight between crosslinks.

Q2: Which initiators are commonly used for the free-radical polymerization of this compound?

A2: Common thermal initiators for free-radical polymerization of vinyl monomers include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice depends on the desired reaction temperature and the solvent. AIBN is often used for solution polymerizations at temperatures around 60-80°C. For aqueous systems, water-soluble initiators like potassium persulfate (KPS) would be more suitable.

Q3: How does initiator concentration affect the gel point of this compound polymerization?

A3: A higher initiator concentration will typically lead to an earlier onset of gelation. This is because a greater number of growing polymer chains are produced, increasing the probability of intermolecular crosslinking reactions between them, which leads to the formation of an infinite network (gel).

Q4: Can the choice of solvent affect the initiator's effectiveness?

A4: Yes, the choice of solvent is crucial. The initiator must be soluble in the chosen solvent system at the reaction temperature.[3] Additionally, the solvent can influence the decomposition rate of the initiator and the propagation of the polymer chains.

Quantitative Data Summary

The following table provides a hypothetical range of initiator concentrations for the polymerization of this compound, based on typical values for other vinyl monomers, and the expected qualitative outcomes.

Initiator (AIBN) Reaction Temperature (°C) Expected Polymerization Rate Expected Crosslink Density Risk of Premature Gelation
0.1 wt%70SlowLowLow
0.5 wt%70ModerateModerateModerate
1.0 wt%70FastHighHigh
2.0 wt%70Very Fast / UncontrolledVery HighVery High

Experimental Protocols

General Protocol for Optimization of Initiator Concentration

This protocol describes a general procedure for the free-radical solution polymerization of this compound to determine the optimal initiator concentration.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask with a condenser, magnetic stirrer, and temperature controller

Procedure:

  • Monomer and Solvent Preparation: Place the desired amount of TVCH and solvent into the reaction flask.

  • Degassing: Purge the mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Initiator Preparation: In a separate vial, dissolve the desired amount of initiator (e.g., starting with 0.5 wt% relative to the monomer) in a small amount of the solvent.

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN). Once the temperature is stable, add the initiator solution to the reaction flask.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours) under an inert atmosphere with constant stirring.

  • Termination and Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer for properties such as gel content, swelling ratio, and thermal stability to determine the effect of the initiator concentration.

Visualizations

experimental_workflow Experimental Workflow for Initiator Concentration Optimization prep 1. Prepare Monomer and Solvent degas 2. Degas Mixture with Inert Gas prep->degas initiation 4. Heat and Add Initiator degas->initiation init_prep 3. Prepare Initiator Solution init_prep->initiation poly 5. Polymerization initiation->poly iso 6. Isolate and Purify Polymer poly->iso char 7. Characterize Polymer iso->char opt 8. Optimize Initiator Concentration char->opt Analyze results and repeat with varied initiator concentration

Caption: Workflow for optimizing initiator concentration.

logical_relationship Effect of Initiator Concentration on Polymer Properties cluster_0 Initiator Concentration cluster_1 Reaction Kinetics & Polymer Properties conc [Initiator] rate Polymerization Rate conc->rate Increases mw Molecular Weight conc->mw Decreases crosslink Crosslink Density conc->crosslink Increases

Caption: Relationship between initiator concentration and key polymerization parameters.

References

Technical Support Center: Polymer Networks from Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to minimize defects in polymer networks synthesized from trivinylcyclohexane (TVCH).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue Potential Cause Recommended Solution
Premature Gelation or Inconsistent Curing - Inhibitor Removal: Residual inhibitors from monomer storage can interfere with polymerization. - High Initiator Concentration: Too much initiator can lead to rapid, uncontrolled polymerization. - High Reaction Temperature: Elevated temperatures can accelerate the reaction uncontrollably.- Purify Monomer: Pass the this compound monomer through an inhibitor removal column before use. - Optimize Initiator Concentration: Decrease the initiator concentration. Refer to the initiator's half-life data to select an appropriate concentration for your desired reaction time and temperature. - Control Temperature: Lower the reaction temperature and ensure uniform heating of the reaction mixture.
Low Monomer Conversion or Incomplete Polymerization - Insufficient Initiator: Too little initiator will result in a low concentration of radicals to propagate the polymerization. - Low Reaction Temperature: The temperature may not be high enough to efficiently decompose the initiator. - Presence of Oxygen: Oxygen can act as a radical scavenger, inhibiting the polymerization process.[1]- Increase Initiator Concentration: Incrementally increase the amount of initiator. - Increase Temperature: Raise the reaction temperature to be within the optimal range for your chosen initiator. - Degas the Reaction Mixture: Before initiating polymerization, thoroughly degas the monomer solution using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.
Brittle Polymer Network with Poor Mechanical Properties - High Crosslink Density: A high degree of crosslinking can lead to a rigid and brittle network. This can be caused by high monomer concentration or allowing the reaction to proceed for too long. - Topological Defects: The formation of loops and dangling chain ends can negatively impact the mechanical strength of the network.[2]- Adjust Monomer Concentration: Lowering the initial monomer concentration can reduce the formation of a highly dense network. - Control Reaction Time: Monitor the polymerization and stop the reaction before it reaches an excessively high conversion to control the crosslink density. - Optimize Polymerization Conditions: Slower polymerization rates (achieved by lowering initiator concentration or temperature) can allow for more uniform network formation with fewer defects.
Formation of Insoluble Gel Particles (Microgels) - Localized High Initiator Concentration: Poor mixing of the initiator can create "hot spots" of rapid polymerization. - Heterogeneous Polymerization: The polymer may precipitate from the solvent as it forms, leading to uncontrolled growth.- Ensure Homogeneous Mixing: Vigorously stir the reaction mixture, especially during initiator addition. - Choose an Appropriate Solvent: Select a solvent that effectively dissolves both the monomer and the resulting polymer to maintain a homogeneous reaction environment.

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects in polymer networks derived from this compound?

A1: The primary defects are topological and spatial. Topological defects include elastically ineffective structures like primary loops (where a polymer chain connects to the same cross-linking point), higher-order loops, and dangling ends (unreacted vinyl groups).[2] Spatial defects refer to heterogeneity in the crosslink density, leading to regions with varying mechanical properties.[3]

Q2: How does the choice of initiator affect the polymer network structure?

A2: The initiator's decomposition rate, which is temperature-dependent, dictates the rate of initiation and subsequent polymerization. A fast-decomposing initiator will generate a high concentration of radicals quickly, potentially leading to a more heterogeneous network with trapped radicals and voids.[4] The choice of initiator also influences the possibility of side reactions that can introduce defects.[2]

Q3: What is the role of an inhibitor in the this compound monomer, and why is its removal important?

A3: Inhibitors, such as hydroquinone, are added to vinyl monomers to prevent premature polymerization during storage and transport by scavenging free radicals.[5] It is crucial to remove these inhibitors before starting a controlled polymerization, as their presence will consume the initiator radicals and prevent or significantly retard the desired reaction.[6]

Q4: Can the polymerization of this compound be controlled to produce soluble, branched polymers instead of a cross-linked network?

A4: Yes, through techniques like controlled radical polymerization (e.g., ATRP or RAFT), it is possible to favor intramolecular cyclization over intermolecular cross-linking, especially at low monomer concentrations. This can lead to the formation of soluble, single-chain cyclized or knotted nanoparticles rather than an insoluble gel.

Q5: What characterization techniques are suitable for identifying defects in this compound networks?

A5: Due to the insoluble nature of cross-linked networks, characterization can be challenging.[3] Techniques like swelling tests can provide information about the crosslink density. Solid-state NMR can be used to probe the local chemical environment and identify unreacted vinyl groups (dangling ends). Mechanical testing (e.g., tensile or rheological measurements) reveals the bulk properties of the network, which are directly influenced by defects. For more detailed structural analysis, partially decrosslinkable networks can be synthesized to allow for the characterization of soluble fragments.[7]

Experimental Protocols

General Protocol for Free-Radical Polymerization of this compound

This protocol provides a general methodology for synthesizing a poly(this compound) network. Researchers should optimize parameters such as initiator concentration, temperature, and solvent based on their specific requirements.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH), inhibitor removed

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Nitrogen or Argon gas

  • Inhibitor removal column (e.g., packed with basic alumina)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath or other temperature-controlled heating system

Procedure:

  • Monomer Purification: Pass the TVCH monomer through an inhibitor removal column immediately before use.

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar and condenser under a positive pressure of inert gas.

  • Reagent Addition: In the flask, dissolve the purified TVCH in the anhydrous solvent to the desired concentration. Add the appropriate amount of the free-radical initiator.

  • Degassing: To remove dissolved oxygen, subject the reaction mixture to a minimum of three freeze-pump-thaw cycles. Alternatively, bubble inert gas through the solution for at least 30 minutes.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature to initiate polymerization. Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The formation of a gel indicates the creation of a cross-linked network.

  • Termination and Purification: Once the desired level of polymerization is achieved (or after a predetermined time), terminate the reaction by rapidly cooling the flask in an ice bath. If a soluble polymer is desired and the reaction is stopped before the gel point, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). If a gel has formed, it can be washed with a suitable solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the resulting polymer or network in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I₂) I_rad 2 * Initiator Radical (I●) I2->I_rad Heat/Light IM_rad I-M● M Monomer (M) I_rad->M IMn_rad I-M(n)● IMn_rad2 2 * I-M(n)● IMn_rad->IMn_rad2 P Polymer IMn_rad2->P Coupling/ Disproportionation

Free radical polymerization mechanism.

TroubleshootingWorkflow Start Polymerization Issue Identified IssueType What is the primary issue? Start->IssueType PrematureGel Premature Gelation IssueType->PrematureGel Gelation LowConversion Low Conversion IssueType->LowConversion Conversion PoorProperties Poor Mechanical Properties IssueType->PoorProperties Properties CheckInhibitor Check Monomer Purity/ Remove Inhibitor PrematureGel->CheckInhibitor CheckInitiator Adjust Initiator Concentration LowConversion->CheckInitiator ControlKinetics Slow Down Polymerization Rate PoorProperties->ControlKinetics CheckInhibitor->CheckInitiator Purity OK CheckTemp Optimize Reaction Temperature CheckInitiator->CheckTemp Conc. OK CheckInitiator->CheckTemp Conc. OK CheckOxygen Ensure System is Oxygen-Free CheckTemp->CheckOxygen Temp. OK SolutionFound Issue Resolved CheckTemp->SolutionFound Temp. OK CheckOxygen->SolutionFound Degassed ControlKinetics->CheckInitiator Kinetics Adjusted

References

Technical Support Center: Characterization of Byproducts in Trivinylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of byproducts encountered during the synthesis of trivinylcyclohexane. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of 1,2,4-trivinylcyclohexane (B37108) via the thermal isomerization of 1,5,9-cyclododecatriene (B1592173)?

A1: The primary byproducts arise from side reactions occurring at elevated temperatures. These can be broadly categorized as:

  • Lower Molecular Weight Hydrocarbons: Primarily butadiene, which is formed through a retro-Diels-Alder reaction or other fragmentation pathways at high temperatures.[1][2]

  • Butadiene Dimers: As butadiene is formed, it can subsequently dimerize to form byproducts such as 4-vinylcyclohexene (B86511) and 1,5-cyclooctadiene.

  • Isomers of this compound: Besides the desired 1,2,4-trivinylcyclohexane, other isomers can also be present in the reaction mixture.

  • Carry-over Impurities from Starting Material: The 1,5,9-cyclododecatriene starting material, synthesized from the trimerization of butadiene, may contain impurities such as other cyclic C12 hydrocarbons (tricyclic and tetracyclic structures) that can be carried through the process.

Q2: How does reaction temperature influence the formation of byproducts?

A2: Reaction temperature is a critical parameter in this compound synthesis. While higher temperatures increase the rate of the desired isomerization of 1,5,9-cyclododecatriene, they also significantly promote the formation of undesirable byproducts. Specifically, temperatures above the optimal range (typically 450-550°C) lead to increased partial cleavage of the hydrocarbon backbone, resulting in a higher yield of lower molecular weight fragments like butadiene.[1]

Q3: What are the recommended analytical techniques for identifying and quantifying byproducts in my this compound product?

A3: The most effective analytical methods for the characterization of byproducts in this compound synthesis are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile byproducts. It provides both retention time data for quantification and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural confirmation of the main product and for identifying the structure of unknown byproducts, especially when dealing with complex mixtures of isomers.[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of this compound and presence of significant low-boiling point fractions. The reaction temperature is too high, leading to excessive fragmentation of the starting material and product.1. Optimize Reaction Temperature: Gradually decrease the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and selectivity. 2. GC-MS Analysis: Analyze the low-boiling point fraction by GC-MS to confirm the presence of butadiene and its dimers.
Presence of unexpected peaks in the GC-MS chromatogram with molecular weights similar to this compound. Formation of various this compound isomers or presence of impurities from the 1,5,9-cyclododecatriene starting material.1. NMR Analysis: Acquire detailed ¹H and ¹³C NMR spectra of the purified product and compare with the known spectra of 1,2,4-trivinylcyclohexane.[3][5] 2. Analyze Starting Material: Run a GC-MS analysis of the 1,5,9-cyclododecatriene starting material to check for pre-existing impurities.
Broad or overlapping peaks in the GC chromatogram. Poor separation of isomers or co-elution of byproducts.1. Optimize GC Method: Adjust the temperature program of the GC oven (slower ramp rate) or use a longer capillary column to improve separation. 2. Use a Different Polarity Column: Consider using a GC column with a different stationary phase to alter the elution order of the components.

Quantitative Data Summary

The following table summarizes the general effect of temperature on the formation of byproducts during this compound synthesis. Precise quantitative data is highly dependent on specific reaction conditions such as pressure, residence time, and the presence of any catalysts.

Reaction Temperature Relative Abundance of this compound Relative Abundance of Low Molecular Weight Byproducts (e.g., Butadiene) Relative Abundance of Butadiene Dimers
Low (e.g., < 450°C) Low (Slow reaction rate)LowLow
Optimal (e.g., 450-550°C) HighModerateModerate
High (e.g., > 550°C) DecreasingHighHigh

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Synthesis Byproducts

Objective: To separate, identify, and quantify byproducts in a crude this compound reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

Procedure:

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak for 1,2,4-trivinylcyclohexane based on its known retention time and mass spectrum.[3]

    • For other peaks, perform a library search (e.g., NIST) to identify potential byproducts such as 4-vinylcyclohexene, 1,5-cyclooctadiene, and other hydrocarbons.

    • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).

Protocol 2: NMR Spectroscopic Analysis of this compound and Byproducts

Objective: To structurally characterize the components of the this compound reaction mixture.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product or a concentrated fraction of the byproduct mixture in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

NMR Experiments:

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Analysis: Compare the obtained spectrum with the reference spectrum of 1,2,4-trivinylcyclohexane.[3][5] Look for characteristic signals of vinyl groups (~4.9-5.8 ppm) and aliphatic protons on the cyclohexane (B81311) ring (~1.2-2.2 ppm). The presence of additional signals in these regions may indicate isomers or other byproducts.

  • ¹³C NMR:

    • Acquire a standard carbon-13 NMR spectrum.

    • Analysis: Compare the spectrum with the reference spectrum of 1,2,4-trivinylcyclohexane.[3] The number and chemical shifts of the signals will help to confirm the main product's structure and identify the presence of isomers or other structurally related byproducts.

  • 2D NMR (COSY, HSQC, HMBC) - Optional:

    • For complex mixtures or for the definitive identification of unknown byproducts, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations, which are crucial for de novo structure elucidation.

Visualizations

Byproduct_Formation_Pathway CDT 1,5,9-Cyclododecatriene TVCH 1,2,4-Trivinylcyclohexane (Desired Product) CDT->TVCH Thermal Isomerization (Optimal Temperature) Butadiene Butadiene CDT->Butadiene Fragmentation (High Temperature) Byproducts Byproducts Butadiene->Byproducts Dimers Butadiene Dimers (4-Vinylcyclohexene, 1,5-Cyclooctadiene) Butadiene->Dimers Dimerization Dimers->Byproducts

Caption: Byproduct formation pathway in this compound synthesis.

Troubleshooting_Workflow start Experiment Produces Unexpected Results issue Identify Issue: Low Yield or Impurities? start->issue low_yield Low Yield issue->low_yield Low Yield impurities Presence of Impurities issue->impurities Impurities check_temp Check Reaction Temperature low_yield->check_temp gcms_analysis Perform GC-MS Analysis impurities->gcms_analysis optimize_temp Optimize Temperature check_temp->optimize_temp identify_byproducts Identify Byproducts (Library Search) gcms_analysis->identify_byproducts nmr_analysis Perform NMR Analysis confirm_structure Confirm Structure of Impurities nmr_analysis->confirm_structure identify_byproducts->nmr_analysis optimize_purification Optimize Purification Method confirm_structure->optimize_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Controlling Crosslinking Density with Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling crosslinking density in polymers synthesized with 1,2,4-trivinylcyclohexane (B37108) (TVCH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is trivinylcyclohexane (TVCH) and why is it used as a crosslinker?

1,2,4-Trivinylcyclohexane is a trifunctional monomer, meaning it has three reactive vinyl groups. This structure allows it to form a three-dimensional polymer network, making it an effective crosslinking agent. The rigid cyclohexane (B81311) backbone of TVCH can impart desirable mechanical properties to the resulting polymer network.

Q2: What are the key parameters to control the crosslinking density of TVCH-based polymers?

The crosslinking density of polymers made with TVCH is primarily influenced by four main factors:

  • Initiator Concentration: The concentration of the free-radical initiator affects the number of growing polymer chains.

  • Reaction Temperature: Temperature influences the rate of initiator decomposition and the overall polymerization kinetics.

  • Monomer Concentration: The concentration of TVCH and any comonomers in the reaction mixture plays a role in the proximity of growing chains.

  • Addition of Comonomers: Introducing monofunctional or difunctional vinyl comonomers can be used to tailor the crosslink density.

Q3: How can I measure the crosslinking density of my TVCH polymer?

Several methods can be used to characterize the crosslinking density of your polymer network. The most common are:

  • Swelling Experiments: This is a relatively simple and widely used method. The crosslinked polymer is immersed in a suitable solvent. A lower degree of swelling indicates a higher crosslinking density.[1]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the polymer. The storage modulus (E') in the rubbery plateau region, above the glass transition temperature (Tg), is related to the crosslink density.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR techniques, such as measuring the transverse relaxation time (T2), can provide information about chain mobility and thus the crosslink density.[5][6][7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Polymer Yield 1. Inactive initiator.2. Presence of inhibitors (e.g., oxygen).3. Reaction temperature is too low.1. Use a fresh batch of initiator.2. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.3. Increase the reaction temperature to ensure efficient initiator decomposition.
Polymer is Too Brittle 1. Crosslinking density is too high.1. Decrease the initiator concentration.2. Lower the reaction temperature.3. Introduce a monofunctional comonomer (e.g., styrene, methyl methacrylate) to reduce the overall crosslink density.
Low Gel Content / High Soluble Fraction 1. Insufficient initiator concentration.2. Reaction time is too short.3. Low monomer concentration.1. Increase the initiator concentration incrementally.2. Extend the polymerization time to allow the reaction to proceed to a higher conversion.3. Increase the concentration of TVCH in the reaction mixture.
Inconsistent Results Between Batches 1. Variation in monomer or initiator purity.2. Inaccurate measurements.3. Poor temperature control.1. Use monomers and initiators from the same batch or re-purify them before use.2. Use precise measuring equipment for all components.3. Employ a temperature-controlled reaction setup, such as an oil bath with a digital controller.

Strategies to Control Crosslinking Density

Controlling the crosslinking density is crucial for tailoring the mechanical and physical properties of the final polymer. The following sections detail the primary strategies for achieving this with this compound.

Initiator Concentration

The concentration of the free-radical initiator is a critical parameter. A higher initiator concentration generally leads to a higher number of polymer chains being initiated simultaneously. This results in a more densely crosslinked network. Conversely, a lower initiator concentration will produce fewer, longer polymer chains between crosslinks, leading to a lower crosslinking density.

Data Presentation: Effect of Initiator Concentration on Crosslinking Density (Illustrative)

Initiator (AIBN) Conc. (wt% relative to TVCH)Crosslink Density (mol/cm³) (Illustrative)Gel Content (%) (Illustrative)
0.1Low~75
0.5Medium~90
1.0High>95
2.0Very High>99

Note: The values in this table are illustrative to demonstrate the expected trend. Actual values will depend on specific experimental conditions.

Reaction Temperature

Temperature plays a significant role in free-radical polymerization. Increasing the reaction temperature generally accelerates the rate of initiator decomposition, leading to a higher concentration of free radicals and potentially a higher crosslinking density. However, excessively high temperatures can lead to side reactions or a lower molecular weight between crosslinks, which can also affect the final properties.

Data Presentation: Effect of Temperature on Crosslinking Density (Illustrative)

Reaction Temperature (°C)Crosslink Density (mol/cm³) (Illustrative)Swelling Ratio (q) (Illustrative)
60LowHigh
70MediumMedium
80HighLow
90Very HighVery Low

Note: The values in this table are illustrative to demonstrate the expected trend. Actual values will depend on the specific initiator and other reaction conditions.

Monomer-to-Crosslinker Ratio (Copolymerization)

A highly effective method for controlling crosslinking density is to copolymerize TVCH with a monofunctional vinyl monomer (e.g., styrene, methyl methacrylate). The monofunctional monomer is incorporated into the polymer chains but cannot form crosslinks, thereby increasing the distance between the TVCH crosslink points. By varying the molar ratio of the monofunctional monomer to TVCH, the crosslinking density can be precisely tuned.

Data Presentation: Effect of Comonomer Ratio on Crosslinking Density (Illustrative)

TVCH:Styrene Molar RatioCrosslink Density (mol/cm³) (Illustrative)Storage Modulus (E') at T > Tg (MPa) (Illustrative)
1:0Very HighHigh
1:1HighMedium-High
1:5MediumMedium
1:10LowLow

Note: The values in this table are illustrative to demonstrate the expected trend. Actual values will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of TVCH.

Materials:

  • 1,2,4-Trivinylcyclohexane (TVCH), purified

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), as initiator

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

Procedure:

  • Place the desired amount of TVCH into the reaction vessel.

  • Add the calculated amount of initiator (e.g., 0.1 - 2.0 wt% relative to the monomer).

  • Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes.

  • Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).

  • Stir the reaction mixture for the desired time (e.g., 6-24 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting crosslinked polymer can be removed and purified by washing with a suitable solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Protocol 2: Measurement of Crosslink Density by Swelling

This protocol outlines the procedure for determining the crosslink density using the equilibrium swelling method.

Materials:

  • Crosslinked TVCH polymer sample of known initial dry weight (W_d)

  • A suitable solvent (e.g., toluene, tetrahydrofuran)

  • Vial with a screw cap

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dry polymer sample accurately (W_d).

  • Place the sample in a vial and add an excess of the chosen solvent.

  • Seal the vial and allow the sample to swell at a constant temperature (e.g., room temperature) until equilibrium is reached (typically 24-72 hours). The weight should be checked periodically until it becomes constant.

  • Carefully remove the swollen sample from the vial, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_s).

  • The swelling ratio (q) can be calculated as: q = W_s / W_d

  • The volume fraction of the polymer in the swollen gel (ν₂) can be calculated, which is then used in the Flory-Rehner equation to determine the crosslink density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization Monomer TVCH & Comonomer Reaction Reaction Vessel (Inert Atmosphere, Temp Control) Monomer->Reaction Initiator Initiator Initiator->Reaction Polymer Crosslinked Polymer Reaction->Polymer Swelling Swelling Test Polymer->Swelling DMA DMA Polymer->DMA NMR NMR Polymer->NMR Density Crosslink Density Swelling->Density DMA->Density NMR->Density

Caption: Experimental workflow for synthesis and characterization.

control_parameters cluster_inputs Input Parameters cluster_outputs Resulting Properties Control Control of Crosslinking Density Init_Conc Initiator Concentration Control->Init_Conc Temp Reaction Temperature Control->Temp Mono_Ratio Monomer:Comonomer Ratio Control->Mono_Ratio Density Crosslinking Density Init_Conc->Density Temp->Density Mono_Ratio->Density Mechanical Mechanical Properties Density->Mechanical Swelling Swelling Behavior Density->Swelling

Caption: Key parameters influencing crosslinking density.

References

resolving inconsistencies in trivinylcyclohexane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during the reaction kinetics studies of trivinylcyclohexane (TVCH). Given the limited publicly available kinetic data specifically for this compound, a trifunctional monomer prone to complex crosslinking, this guide leverages established principles of polymerization kinetics and uses divinylbenzene (B73037) (DVB), a well-studied difunctional monomer, as an illustrative analogue.

Frequently Asked Questions (FAQs)

Q1: My this compound (TVCH) polymerization is resulting in premature gelation at low monomer conversion. What are the potential causes and how can I control it?

A1: Premature gelation is a common issue with multivinyl monomers like TVCH due to the rapid formation of a crosslinked polymer network. The point of gelation is significantly influenced by the concentration of the crosslinking agent; in this case, the TVCH itself.

Potential Causes:

  • High Monomer Concentration: A higher concentration of TVCH increases the probability of intermolecular crosslinking reactions.

  • High Initiator Concentration: A greater concentration of initiator generates a higher concentration of free radicals, leading to a faster polymerization rate and quicker onset of gelation.[1]

  • High Temperature: Elevated temperatures accelerate the rate of initiation and propagation, leading to a more rapid formation of the polymer network.[2][3]

  • Low Solvent Volume: Insufficient solvent can lead to a higher effective concentration of the monomer and growing polymer chains, promoting intermolecular reactions.

Troubleshooting Steps:

  • Reduce Monomer/Initiator Concentration: Lowering the concentration of TVCH or the initiator can slow down the reaction rate and delay the gel point.

  • Lower the Reaction Temperature: Performing the polymerization at a lower temperature will decrease the rate constants for initiation and propagation.

  • Increase Solvent Volume: Diluting the reaction mixture can reduce the frequency of intermolecular crosslinking.

  • Introduce a Chain Transfer Agent: A chain transfer agent can help to control the molecular weight of the polymer chains and delay the formation of an infinite network.

Q2: I am observing significant batch-to-batch inconsistency in the reaction rate and final polymer properties. What factors could be contributing to this variability?

A2: Batch-to-batch inconsistency often stems from subtle variations in experimental conditions and reagent purity.

Potential Causes:

  • Inhibitor Concentration: Commercial vinyl monomers are often supplied with inhibitors like 4-tert-Butylcatechol (TBC) to prevent premature polymerization during storage. Variations in the removal of this inhibitor can significantly affect the initiation rate. The presence of oxygen can also influence the effectiveness of such inhibitors.

  • Purity of TVCH: The presence of impurities, such as isomers or monofunctional vinyl compounds, can alter the reaction kinetics and the final network structure.

  • Water Content: In cationic polymerization, trace amounts of water can act as a co-initiator, leading to uncontrolled initiation and a broader molecular weight distribution. Conversely, in some free-radical systems, water can affect the initiator efficiency or solvent polarity.

  • Oxygen Exposure: Oxygen can inhibit free-radical polymerization by reacting with the initiating radicals. Inconsistent degassing of the reaction mixture can lead to variable induction periods and reaction rates.

  • Temperature Control: Poor temperature control can lead to fluctuations in the reaction rate.

Troubleshooting Steps:

  • Standardize Inhibitor Removal: Implement a consistent and validated procedure for inhibitor removal, for example, by passing the monomer through a column of activated alumina.

  • Verify Monomer Purity: Use analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of each batch of TVCH.

  • Ensure Anhydrous Conditions (for cationic polymerization): Thoroughly dry all solvents and glassware, and perform the reaction under an inert atmosphere.

  • Consistent Degassing: Employ a standardized degassing method, such as freeze-pump-thaw cycles or sparging with an inert gas, for all reactions.

  • Precise Temperature Monitoring: Use a calibrated thermometer and a well-controlled heating system to maintain a constant reaction temperature.

Troubleshooting Guides

Issue: Incomplete Monomer Conversion

Symptoms: The polymerization reaction appears to stop before all the this compound has been consumed, as determined by techniques like GC or Raman spectroscopy.[4][5]

Logical Troubleshooting Flow:

IncompleteConversion start Incomplete Monomer Conversion Observed check_initiator Verify Initiator Activity and Concentration start->check_initiator check_temp Confirm Reaction Temperature check_initiator->check_temp Active and Correct Concentration solution_initiator Use Fresh Initiator / Adjust Concentration check_initiator->solution_initiator Inactive or Depleted check_impurities Analyze for Inhibiting Impurities check_temp->check_impurities Correct solution_temp Increase Temperature or Extend Reaction Time check_temp->solution_temp Too Low check_vitrification Assess for Vitrification (Glass Transition) check_impurities->check_vitrification Absent solution_purify Purify Monomer and Solvents check_impurities->solution_purify Present solution_solvent Add More Solvent or a Plasticizer check_vitrification->solution_solvent Occurring

Troubleshooting Incomplete Conversion

Issue: Unexpected Polymer Properties (e.g., low crosslink density, soluble polymer formation)

Symptoms: The final polymer product is soluble or swells excessively, indicating a lower than expected crosslink density.

Logical Troubleshooting Flow:

LowCrosslinking start Low Crosslink Density Observed check_monomer Verify TVCH Purity and Isomer Ratio start->check_monomer check_side_reactions Investigate Potential Side Reactions check_monomer->check_side_reactions Pure solution_monomer Use Pure TVCH check_monomer->solution_monomer Impurities or Incorrect Isomers check_initiator_efficiency Evaluate Initiator Efficiency check_side_reactions->check_initiator_efficiency No Evidence solution_conditions Modify Reaction Conditions (e.g., Temperature, Solvent) check_side_reactions->solution_conditions Evidence of Side Reactions check_cyclization Consider Intramolecular Cyclization check_initiator_efficiency->check_cyclization High solution_initiator Select a More Efficient Initiator check_initiator_efficiency->solution_initiator Low solution_concentration Adjust Monomer Concentration to Favor Intermolecular Reactions check_cyclization->solution_concentration Likely FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation purification Monomer Purification (Inhibitor Removal) setup Reaction Setup (Flask, Stirrer) purification->setup addition Add Monomer, Solvent, Initiator setup->addition degassing Degassing (Freeze-Pump-Thaw) addition->degassing polymerization Polymerization (Controlled Temperature) degassing->polymerization monitoring Monitoring (Aliquots, GC, SEC) polymerization->monitoring termination Termination (Quenching) monitoring->termination isolation Polymer Isolation (Precipitation) termination->isolation characterization Characterization (NMR, DSC, Rheology) isolation->characterization

References

Validation & Comparative

A Comparative Analysis of Trivinylcyclohexane Isomers in Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in monomer reactivity and its impact on final polymer properties is paramount. This guide provides a comparative analysis of trivinylcyclohexane (TVCH) isomers in polymerization, offering insights into how the isomeric structure influences polymerization kinetics and the ultimate characteristics of the resulting polymer networks. While direct comparative experimental data between this compound isomers is limited in publicly available literature, this guide synthesizes established principles of polymer chemistry to infer and present a comparative overview.

This compound, a trifunctional monomer, is a valuable crosslinking agent in the synthesis of polymers for coatings, adhesives, and advanced materials.[1] The spatial arrangement of the three vinyl groups on the cyclohexane (B81311) ring dictates the reactivity of the monomer and the topology of the resulting polymer. The two most commonly considered isomers are 1,2,4-trivinylcyclohexane (B37108) and 1,3,5-trivinylcyclohexane.

Influence of Isomeric Structure on Polymerization

The positioning of the vinyl groups in this compound isomers is expected to have a profound impact on their polymerization behavior. In 1,2,4-trivinylcyclohexane, the proximity of the vinyl groups at the 1 and 2 positions may lead to a higher propensity for intramolecular cyclization, especially in the early stages of polymerization. This can result in the formation of cyclic structures within the polymer backbone. In contrast, the more symmetric and sterically separated vinyl groups in 1,3,5-trivinylcyclohexane are likely to favor intermolecular crosslinking, leading to a more homogeneous network structure.

These structural differences are anticipated to affect:

  • Polymerization Kinetics: The rate of polymerization and the onset of gelation are expected to differ. The isomer more prone to intermolecular reactions may reach the gel point at a lower conversion.

  • Polymer Network Structure: The degree of crosslinking, the prevalence of cyclic defects, and the overall network homogeneity will be isomer-dependent.

  • Final Polymer Properties: Thermal stability, mechanical strength, and swelling behavior of the cured polymer are all intrinsically linked to the network architecture.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies in the reviewed literature, the following tables present a qualitative and inferred comparison based on the structural differences between 1,2,4- and 1,3,5-trivinylcyclohexane.

Table 1: Inferred Comparison of Polymerization Kinetics of this compound Isomers

Parameter1,2,4-Trivinylcyclohexane1,3,5-TrivinylcyclohexaneRationale
Rate of Polymerization Potentially Slower Initial RatePotentially Faster Initial RateSteric hindrance and potential for early cyclization in the 1,2,4-isomer may slow the initial reaction rate compared to the more accessible vinyl groups of the 1,3,5-isomer.
Onset of Gelation Higher ConversionLower ConversionThe 1,3,5-isomer, with its symmetrically placed vinyl groups, is expected to form intermolecular crosslinks more readily, leading to earlier gelation.
Intramolecular Cyclization Higher PropensityLower PropensityThe adjacent vinyl groups in the 1,2,4-isomer increase the likelihood of forming cyclic structures.

Table 2: Expected Comparison of Final Polymer Properties

PropertyPoly(1,2,4-trivinylcyclohexane)Poly(1,3,5-trivinylcyclohexane)Rationale
Crosslink Density Potentially Lower Effective Crosslink DensityHigher Effective Crosslink DensityIntramolecular cyclization in the 1,2,4-isomer consumes vinyl groups without contributing to the network formation, potentially leading to a lower effective crosslink density.
Thermal Stability (Tg) LowerHigherA more regular and highly crosslinked network from the 1,3,5-isomer is expected to result in a higher glass transition temperature (Tg).[2]
Mechanical Strength LowerHigherA more homogeneous and densely crosslinked network generally leads to higher tensile strength and modulus.[2]
Swelling in Solvent HigherLowerA lower crosslink density in the polymer from the 1,2,4-isomer would likely result in greater swelling in a compatible solvent.

Experimental Protocols

Below is a generalized experimental protocol for the free-radical polymerization of this compound isomers. This protocol can be adapted to investigate the comparative kinetics and properties of the resulting polymers.

Objective: To synthesize and characterize crosslinked polymers from this compound isomers via free-radical polymerization.

Materials:

  • 1,2,4-Trivinylcyclohexane or 1,3,5-Trivinylcyclohexane (as a mixture of isomers or purified isomers)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Solvent (e.g., Toluene, Dioxane)

  • Inhibitor remover (e.g., basic alumina (B75360) column)

  • Nitrogen gas

  • Precipitating solvent (e.g., Methanol)

Procedure:

  • Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a known amount of the purified this compound monomer in the chosen solvent.

  • Initiator Addition: Add a specific molar percentage of the radical initiator to the reaction mixture.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir.

  • Monitoring Polymerization: To study the kinetics, withdraw aliquots at regular time intervals. Quench the polymerization in the aliquot (e.g., by rapid cooling and exposure to air). Determine the monomer conversion gravimetrically by precipitating the polymer in a non-solvent (e.g., methanol), filtering, drying, and weighing.

  • Polymer Isolation: After the desired reaction time, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer fraction before the gel point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the vinyl C=C stretching peak to determine monomer conversion.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the crosslinked polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Swellability Test: To estimate the crosslink density by measuring the swelling of the polymer in a suitable solvent.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the comparative analysis of this compound isomer polymerization.

Polymerization_Mechanism cluster_124 1,2,4-Trivinylcyclohexane Polymerization cluster_135 1,3,5-Trivinylcyclohexane Polymerization M_124 1,2,4-TVCH Monomer P_124 Propagating Chain M_124->P_124 Initiation R_124 Radical P_124->P_124 Propagation Cyclization Intramolecular Cyclization P_124->Cyclization Higher Probability Crosslinking_124 Intermolecular Crosslinking P_124->Crosslinking_124 Lower Probability Network_124 Crosslinked Polymer (with cyclic defects) Cyclization->Network_124 Crosslinking_124->Network_124 M_135 1,3,5-TVCH Monomer P_135 Propagating Chain M_135->P_135 Initiation R_135 Radical P_135->P_135 Propagation Cyclization_135 Intramolecular Cyclization P_135->Cyclization_135 Lower Probability Crosslinking_135 Intermolecular Crosslinking P_135->Crosslinking_135 Higher Probability Network_135 Homogeneous Crosslinked Polymer Crosslinking_135->Network_135

Caption: Comparative polymerization pathways of 1,2,4- and 1,3,5-trivinylcyclohexane.

Experimental_Workflow Monomer This compound Isomer (1,2,4- or 1,3,5-) Purification Inhibitor Removal Monomer->Purification Reaction Free-Radical Polymerization (Solvent, Initiator, Temperature) Purification->Reaction Monitoring Kinetic Analysis (Aliquots, Gravimetry/FTIR) Reaction->Monitoring Isolation Precipitation & Washing Reaction->Isolation Drying Vacuum Oven Isolation->Drying Polymer Crosslinked Polymer Drying->Polymer Characterization Polymer Characterization (GPC, DSC, TGA, Swelling) Polymer->Characterization

Caption: General experimental workflow for this compound polymerization.

Logical_Relationship cluster_124 1,2,4-TVCH cluster_135 1,3,5-TVCH Isomer_Structure Isomer Structure Proximity Adjacent Vinyl Groups Isomer_Structure->Proximity Symmetry Symmetric & Spaced Vinyl Groups Isomer_Structure->Symmetry Cyclization Increased Intramolecular Cyclization Proximity->Cyclization Defects Network Defects Cyclization->Defects Lower_Properties Lower Tg & Mechanical Strength Defects->Lower_Properties Crosslinking Favored Intermolecular Crosslinking Symmetry->Crosslinking Homogeneity Homogeneous Network Crosslinking->Homogeneity Higher_Properties Higher Tg & Mechanical Strength Homogeneity->Higher_Properties

Caption: Logical relationship between isomer structure and polymer properties.

References

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Trivinylcyclohexane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of polymers is a critical parameter influencing material selection for a wide range of applications, from controlled-release drug delivery systems to medical device components. Crosslinking is a common strategy to enhance the thermal properties of polymers. This guide provides an objective comparison of the thermal stability of polymers crosslinked with trivinylcyclohexane (TVCH) and other common crosslinking agents, supported by available experimental data.

Comparison of Crosslinking Agents

The choice of crosslinking agent significantly impacts the final properties of a polymer network. While specific comparative data for this compound is limited in publicly available literature, we can infer its potential performance by examining a structurally similar trifunctional vinyl crosslinker, trivinylbenzene (B73548) (TVB), and comparing it to the widely used difunctional crosslinker, divinylbenzene (B73037) (DVB). Additionally, we will explore common alternative crosslinking methods for polyolefins, such as peroxide and silane (B1218182) crosslinking.

Trivinyl versus Divinyl Crosslinkers: A Case Study with Styrene (B11656) Copolymers

A seminal study by S. L. Madorsky and S. Straus on the pyrolysis of styrene copolymers provides valuable insights into the effect of crosslinker functionality on thermal stability. By comparing styrene copolymers crosslinked with divinylbenzene (DVB) and trivinylbenzene (TVB), they demonstrated that the higher number of crosslinking sites in TVB leads to a more thermally stable polymer network.

Below is a summary of their findings on the rates of volatilization at 366.5 °C and the activation energies for the thermal degradation of these copolymers.

Crosslinking AgentConcentration in Styrene CopolymerRate of Volatilization at 366.5 °C (%/min)Activation Energy (kcal/mole)
Divinylbenzene (DVB)2%0.23053
Divinylbenzene (DVB)25%0.05054
Divinylbenzene (DVB)48%0.01558
Divinylbenzene (DVB)56%0.01258
Trivinylbenzene (TVB)25%0.01361
Polydivinylbenzene (PDVB)100%0.01065

Data sourced from Straus and Madorsky, 1961.[1]

The data clearly indicates that increasing the concentration of the crosslinking agent enhances thermal stability, as evidenced by the decreased rate of volatilization and increased activation energy of degradation. Notably, the copolymer with 25% TVB exhibits a thermal stability comparable to that of copolymers with a much higher concentration (around 50%) of DVB, and even approaches the stability of pure polydivinylbenzene.[1] This suggests that the trifunctional nature of TVB, and by extension this compound, can create a more densely crosslinked and thermally robust network at lower concentrations compared to difunctional crosslinkers.

Alternative Crosslinking Methods for Polyolefins

For polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), peroxide and silane crosslinking are common industrial methods used to improve thermal and mechanical properties.

Crosslinking MethodGeneral Effect on Thermal StabilityKey Thermal Analysis Observations
Peroxide Crosslinking Generally improves thermal stability by forming a 3D network that enhances properties at high temperatures.[2][3]TGA may show an increased onset temperature of degradation. DSC can reveal changes in melting and crystallization behavior; often a reduction in crystallinity is observed due to the disruption of the polymer chains by crosslinks.[3][4]
Silane Crosslinking Increases the thermal stability of polyolefins.[5][6]TGA typically shows an increase in the thermal degradation temperature with increased silane grafting.[5] DSC may show a broadening of the melting endotherm and a decrease in the melting point and crystallinity.[5][7]

Experimental Protocols

To ensure accurate and reproducible data for comparing the thermal stability of crosslinked polymers, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of polymers.

Typical Experimental Procedure:

  • Sample Preparation: A small, representative sample of the crosslinked polymer (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass. A controlled atmosphere is established, typically an inert gas like nitrogen, to study thermal degradation without oxidation.

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 600-800 °C).[8][9]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve, DTG).[10] The amount of residual char at the end of the experiment can also be quantified.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Typical Experimental Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[11]

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An inert atmosphere, such as nitrogen, is maintained.[11]

  • Thermal Cycle: A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.[12]

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its melting point.[12]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis of Tg and Tm.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, which correspond to melting, crystallization, and glass transitions, respectively.[11][13]

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Crosslinking_Concept cluster_before Uncrosslinked Polymer cluster_after Crosslinked Polymer p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain cp1 Polymer Chain c1 cp1->c1 c3 cp1->c3 cp2 Polymer Chain c2 cp2->c2 c4 cp2->c4 cp3 Polymer Chain c1->cp2 c2->cp3 c3->cp3 c4->cp3 initiator Crosslinking Agent (e.g., TVCH) initiator->c1 Initiation initiator->c2 initiator->c3 initiator->c4

Conceptual representation of polymer crosslinking.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Calibration, N2 atmosphere) sample_prep->instrument_setup heating Controlled Heating (e.g., 10°C/min) instrument_setup->heating data_acq Data Acquisition (Mass vs. Temperature) heating->data_acq analysis Data Analysis (Onset Temp, DTG, Residue) data_acq->analysis end End analysis->end

General workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow start Start sample_prep Sample Preparation (5-10 mg in sealed pan) start->sample_prep instrument_setup Instrument Setup (Calibration, N2 atmosphere) sample_prep->instrument_setup thermal_cycle Heat-Cool-Heat Cycle (e.g., 10°C/min) instrument_setup->thermal_cycle data_acq Data Acquisition (Heat Flow vs. Temperature) thermal_cycle->data_acq analysis Data Analysis (Tg, Tm, Tc, Enthalpy) data_acq->analysis end End analysis->end

General workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of polymers is substantially enhanced through crosslinking. The functionality of the crosslinking agent plays a crucial role, with trifunctional crosslinkers like trivinylbenzene, and presumably this compound, offering the potential for creating more thermally stable polymer networks at lower concentrations compared to difunctional agents like divinylbenzene. For polyolefins, established methods like peroxide and silane crosslinking also effectively improve thermal properties.

While direct, quantitative comparative data for this compound-crosslinked polymers remains an area for further research, the principles derived from analogous systems provide a strong foundation for material design and selection. The experimental protocols for TGA and DSC outlined here offer a standardized approach for researchers to generate and compare data on the thermal stability of novel crosslinked polymer systems.

References

A Comparative Guide to the Mechanical Properties of Trivinylcyclohexane-Based Polymers and Alternative Thermosets

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Mechanical Properties

Trivinylcyclohexane-based polymers are anticipated to exhibit properties characteristic of densely crosslinked thermosets. The rigid cyclohexane (B81311) ring in the monomer backbone, combined with the high crosslink density afforded by its three vinyl groups, is expected to contribute to high modulus and good thermal stability. These polymers are often utilized as crosslinking agents to enhance the mechanical strength and thermal resistance of other polymers.

In contrast, epoxy and acrylate (B77674) resins are well-characterized thermosets with a broad range of mechanical properties, making them suitable for a wide array of applications. Epoxy resins are renowned for their excellent adhesion, chemical resistance, and mechanical strength. Acrylate resins, often cured via photopolymerization, are valued for their rapid curing times and optical clarity.

Comparative Data of Alternative Thermosets

The following tables summarize typical mechanical properties for epoxy and acrylate resins to provide a benchmark for comparison.

Table 1: Typical Mechanical Properties of Epoxy Resins

Property Value
Tensile Strength 20 - 100 MPa[1]
Young's Modulus 2.4 - 3.3 GPa[2]
Compressive Strength 90 - 140 MPa[1][3]
Flexural Strength 55 - 112 N/mm²[1][4]
Elongation at Break 3 - 6%

| Hardness (Rockwell) | M85 - M110 |

Table 2: Typical Mechanical Properties of Acrylate-Based Resins (PMMA)

Property Value
Tensile Strength 48 - 76 MPa
Young's Modulus 2.4 - 3.4 GPa
Compressive Strength 86 - 124 MPa
Flexural Strength 83 - 117 MPa
Elongation at Break 2 - 10%

| Hardness (Rockwell) | M85 - M105 |

Experimental Protocols for Mechanical Property Testing

Accurate and reproducible measurement of mechanical properties is essential for material selection. The following are standardized protocols for key experiments.

Tensile Testing

Tensile properties are fundamental indicators of a material's mechanical behavior under stretching loads.

  • Applicable Standards: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics") and ASTM D5083 ("Standard Test Method for Tensile Properties of Reinforced Thermosetting Plastics Using Straight-Sided Specimens") are commonly followed.

  • Methodology:

    • Specimen Preparation: "Dog-bone" shaped specimens are prepared from the cured polymer according to the dimensions specified in the chosen ASTM standard. It is crucial that all surfaces are smooth and free of defects.

    • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.

    • Testing: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead movement is applied to pull the specimen until it fractures.

    • Data Acquisition: The force applied and the elongation of the specimen are continuously recorded throughout the test.

    • Calculations: From the stress-strain curve generated, key properties such as tensile strength, Young's modulus, and elongation at break are calculated.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers, providing insights into their stiffness, energy dissipation, and glass transition temperature.

  • Methodology:

    • Specimen Preparation: Rectangular specimens of uniform dimensions are prepared.

    • Instrument Setup: The DMA instrument is equipped with a suitable clamping fixture (e.g., three-point bending, cantilever, or tensile).

    • Testing: A small, oscillatory (sinusoidal) stress is applied to the sample at a specific frequency. The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped over a defined range.

    • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are calculated as a function of temperature. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg).

Material Selection Workflow

Given the absence of direct quantitative data for this compound-based polymers, a logical workflow for material selection is crucial. The following diagram illustrates a decision-making process for researchers.

MaterialSelectionWorkflow start Define Application Requirements prop_def Key Mechanical Properties: - Tensile Strength - Modulus - Elongation - Hardness start->prop_def chem_therm_def Chemical & Thermal Needs: - Solvent Resistance - Tg - Operating Temperature start->chem_therm_def lit_review Literature Review: Candidate Polymers prop_def->lit_review chem_therm_def->lit_review tvch TVCH-based Polymers (Qualitative Data) lit_review->tvch epoxy Epoxy Resins (Quantitative Data) lit_review->epoxy acrylate Acrylate Resins (Quantitative Data) lit_review->acrylate synthesis_test Synthesize & Test TVCH Polymer tvch->synthesis_test If high rigidity & thermal stability are key compare Compare Experimental Data with Alternatives epoxy->compare acrylate->compare synthesis_test->compare selection Final Material Selection compare->selection

A logical workflow for polymer material selection.

References

A Comparative Guide to Trivinylcyclohexane and Other Multifunctional Monomers for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science, the choice of a multifunctional monomer is a critical determinant of the final properties and performance of a crosslinked polymer network. This guide provides a comprehensive comparison of 1,2,4-Trivinylcyclohexane (TVCH) with other widely used multifunctional monomers, such as Divinylbenzene (DVB) and Ethylene Glycol Dimethacrylate (EGDMA). By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal crosslinking agent for their specific applications, from industrial materials to advanced drug delivery systems.

Executive Summary

Trivinylcyclohexane, a trifunctional monomer, offers a unique combination of properties stemming from its three reactive vinyl groups and its aliphatic cyclic backbone. This structure allows for the formation of highly crosslinked, three-dimensional polymer networks. Compared to difunctional monomers like DVB and EGDMA, TVCH can impart significantly different characteristics to a polymer, including enhanced thermal stability and potentially altered mechanical properties. The selection of a particular multifunctional monomer should be guided by the desired balance of properties such as rigidity, thermal resistance, and polymerization kinetics.

Performance Comparison: this compound vs. Alternatives

The trifunctional nature of this compound generally leads to a more densely crosslinked polymer network compared to its difunctional counterparts. This increased crosslink density is a key factor influencing the material's macroscopic properties.

Mechanical Properties

The mechanical performance of a crosslinked polymer is intrinsically linked to the density and nature of its network. While direct, side-by-side comparative studies are limited, the following table synthesizes available data and established principles of polymer science to provide an expected comparison. It is generally observed that a higher crosslink density, as would be expected with TVCH, can lead to increased stiffness and potentially higher tensile strength, but may also result in reduced elongation at break.

PropertyThis compound (TVCH)Divinylbenzene (DVB)Ethylene Glycol Dimethacrylate (EGDMA)
Functionality 322
Typical Polymer Matrix Polystyrene, PolyacrylatesPolystyrenePoly(methyl methacrylate)
Expected Young's Modulus HigherModerate to HighModerate
Expected Tensile Strength HigherModerate to HighModerate
Expected Elongation at Break LowerLowerModerate

Note: The expected values are relative comparisons based on the principle that higher crosslink density generally increases modulus and strength while reducing ductility. Actual values are highly dependent on the base polymer, monomer concentration, and polymerization conditions.

Thermal Stability

The thermal stability of a polymer network is a critical parameter for many applications. A higher degree of crosslinking can restrict the thermal motion of polymer chains, leading to an increase in the energy required for thermal degradation. Studies on analogous trifunctional vinyl monomers, such as 1,2,4-trivinylbenzene, have shown significantly enhanced thermal stability compared to polymers crosslinked with divinylbenzene.[1][2] This suggests that polymers incorporating this compound would exhibit similar improvements.

PropertyThis compound (TVCH)Divinylbenzene (DVB)
Functionality 32
Polymer Matrix PolystyrenePolystyrene
Onset of Decomposition (Tonset) Expected to be HigherBaseline
Temperature at 50% Weight Loss (T50) Expected to be HigherBaseline
Char Yield at 600 °C Expected to be HigherBaseline

Note: This comparison is based on the established principle that increased crosslink density from a trifunctional monomer enhances thermal stability.

Experimental Protocols

To ensure reproducibility and accurate comparison of multifunctional monomer performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Determination of Mechanical Properties

The mechanical properties of crosslinked polymers are typically evaluated using tensile testing, flexural testing, or dynamic mechanical analysis (DMA).

1. Sample Preparation:

  • Polymerize the base monomer with the desired concentration of the multifunctional monomer (e.g., TVCH, DVB, or EGDMA) under controlled conditions (e.g., temperature, initiator concentration, and time).

  • Cast or mold the resulting polymer into standardized specimen shapes (e.g., dog-bone shape for tensile testing as per ASTM D638, or rectangular bars for flexural testing as per ASTM D790).

  • Ensure all specimens are free of voids and surface defects.

2. Tensile Testing (ASTM D638):

  • Mount the dog-bone shaped specimen in a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data to calculate Young's modulus, tensile strength, and elongation at break.

3. Flexural Testing (Three-Point Bending, ASTM D790):

  • Place the rectangular specimen on two supports.

  • Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

  • Calculate the flexural strength and flexural modulus from the load-deflection curve.

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of polymers.[3][4][5]

1. Sample Preparation:

  • Use a small, representative sample of the cured polymer (typically 5-10 mg).

  • Ensure the sample is dry and free of any residual solvent.

2. TGA Analysis:

  • Place the sample in a TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

  • Record the sample weight as a function of temperature.

  • From the resulting TGA curve, determine the onset of decomposition temperature (Tonset), the temperature at which 50% weight loss occurs (T50), and the percentage of char residue at a specific high temperature.

Determination of Swelling Behavior and Gel Fraction

For applications such as hydrogels, the swelling behavior and gel fraction are critical parameters.

1. Gel Fraction Measurement:

  • Accurately weigh a dried sample of the crosslinked polymer (Wdry).

  • Immerse the sample in a suitable solvent (e.g., toluene (B28343) for polystyrene-based networks, water for hydrogels) for an extended period (e.g., 48 hours) to extract the soluble, uncrosslinked polymer (sol fraction).

  • Remove the swollen sample, dry it to a constant weight in a vacuum oven, and weigh it again (Wextracted).

  • The gel fraction is calculated as: Gel Fraction (%) = (Wextracted / Wdry) x 100.[6][7]

2. Swelling Ratio Measurement:

  • Accurately weigh a dried sample of the crosslinked polymer (Wdry).

  • Immerse the sample in the swelling solvent until equilibrium is reached (i.e., the weight no longer increases).

  • Remove the swollen sample, carefully blot the surface to remove excess solvent, and weigh it (Wswollen).

  • The swelling ratio is calculated as: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100.[8]

Applications in Drug Development: Thiol-Ene Click Chemistry for Hydrogel-Based Drug Delivery

Multifunctional vinyl monomers like this compound are valuable components in the synthesis of hydrogels for drug delivery applications. One particularly efficient method for hydrogel formation is thiol-ene "click" chemistry. This reaction involves the rapid and specific reaction between a thiol (-SH) and a vinyl ('ene') group, often initiated by light (photopolymerization). The high reactivity and orthogonality of this reaction allow for the in-situ formation of hydrogels under mild, biocompatible conditions, making it ideal for encapsulating sensitive drug molecules.

The following diagram illustrates a typical workflow for creating a drug-loaded hydrogel using a multifunctional vinyl monomer in a thiol-ene reaction.

Thiol_Ene_Drug_Delivery cluster_formulation Hydrogel Formulation cluster_crosslinking Crosslinking cluster_application Application Monomer Solution Monomer Solution Drug Loading Drug Loading Monomer Solution->Drug Loading 1. Mix Multifunctional Vinyl Monomer (e.g., TVCH) & Thiol Monomer Initiator Addition Initiator Addition Drug Loading->Initiator Addition 2. Dissolve Drug in Monomer Solution In-situ Polymerization In-situ Polymerization Initiator Addition->In-situ Polymerization 3. Add Photoinitiator Drug Delivery System Drug Delivery System In-situ Polymerization->Drug Delivery System 4. Expose to UV Light to form Hydrogel Controlled Release Controlled Release Drug Delivery System->Controlled Release 5. Drug diffuses from hydrogel matrix

Thiol-Ene Hydrogel Drug Delivery Workflow

This workflow demonstrates the encapsulation of a therapeutic agent within a hydrogel network formed by the reaction of a multifunctional vinyl monomer and a thiol-containing monomer. The properties of the resulting hydrogel, and thus the drug release kinetics, can be precisely tuned by controlling the type and concentration of the monomers and the crosslinking density.

Conclusion

This compound stands as a compelling alternative to traditional difunctional monomers for applications requiring high crosslink density and enhanced thermal stability. Its trifunctional nature provides a direct route to creating robust and highly structured polymer networks. While direct quantitative comparisons with other multifunctional monomers are not always readily available in a single source, a thorough understanding of the structure-property relationships in crosslinked polymers allows for informed selection. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to tailor the properties of their polymer networks to meet the demanding requirements of their specific research and development goals, particularly in the fields of advanced materials and drug delivery.

References

Validating the Purity of Trivinylcyclohexane: A Comparative Guide to GC-MS Analysis and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing trivinylcyclohexane, ensuring its purity is paramount for the integrity and reproducibility of experimental outcomes. This compound, a versatile monomer and crosslinking agent, is typically supplied as a mixture of isomers with a purity of 97-98%.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, supported by a detailed experimental protocol and a comparative analysis with alternative analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

GC-MS is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound.[2] The gas chromatograph separates the isomers of this compound and any volatile impurities, while the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a representative method for the purity analysis of this compound by GC-MS, based on established methods for similar unsaturated cyclic hydrocarbons.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of hydrocarbon isomers. A suitable choice would be a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace impurity analysis or split mode (e.g., 50:1) for the main component analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Acquisition Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying known impurities.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main this compound isomer peaks relative to the total peak area of all components in the chromatogram.

  • Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST). Potential impurities may include isomers, partially vinylated cyclohexanes, residual solvents from synthesis, and oligomers.

Quantitative Data Summary

The following table presents hypothetical yet realistic performance data for the GC-MS analysis of this compound purity.

ParameterGC-MS
Purity Determination Area Percent Normalization
Reported Purity (%) >98%
Limit of Detection (LOD) ~0.01% for known impurities
Limit of Quantification (LOQ) ~0.05% for known impurities
Precision (%RSD) < 5%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra Purity Purity Calculation (Area %) Chromatogram->Purity ImpurityID Impurity Identification (Library Search) MassSpectra->ImpurityID

Caption: Workflow for this compound purity analysis by GC-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust technique, other methods can also be employed for purity determination, each with its own set of advantages and limitations.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for purity determination.[3] It allows for the direct measurement of the analyte concentration against a certified internal standard without the need for identical reference standards for each impurity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1).

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity determination of the main component, it is an excellent tool for identifying the presence of impurities with different functional groups (e.g., hydroxyl or carbonyl groups from oxidation products).[4][5]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a sample. This technique is used to confirm the empirical formula of the compound and can indicate the presence of inorganic impurities or significant organic impurities with a different elemental composition.[6][7]

Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier Transform Infrared (FTIR) Spectroscopy
Principle Chromatographic separation followed by mass-based detection.Nuclear spin resonance in a magnetic field.Infrared light absorption by molecular vibrations.
Primary Use Separation and quantification of volatile isomers and impurities.Absolute quantification of the main component and structural elucidation.Identification of functional groups and qualitative impurity detection.
Sample Throughput ModerateHighHigh
Destructive? YesNoNo
Quantitative? Yes (relative quantification)Yes (absolute quantification)Primarily qualitative
Strengths High sensitivity for volatile impurities, excellent separation of isomers.High precision and accuracy, no need for specific impurity standards.Fast, non-destructive, good for identifying functional group impurities.
Limitations Requires volatile and thermally stable compounds, relative quantification.Lower sensitivity than GC-MS for trace impurities, potential for signal overlap.Not suitable for quantifying the main component or identifying isomers.

Logic for Selecting an Analytical Technique

Analytical_Technique_Selection cluster_goal Analytical Goal cluster_methods Recommended Technique cluster_attributes Key Attributes Goal Primary Goal? GCMS GC-MS Goal->GCMS Impurity Profiling qNMR qNMR Goal->qNMR Absolute Purity FTIR FTIR Goal->FTIR Qualitative Check GCMS_Attr Separates Isomers Identifies Volatile Impurities GCMS->GCMS_Attr qNMR_Attr Absolute Purity Structural Confirmation qNMR->qNMR_Attr FTIR_Attr Functional Group ID Rapid Screening FTIR->FTIR_Attr

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of this compound purity is crucial for its effective use in research and development. GC-MS stands out as a highly effective method for separating and identifying isomers and volatile impurities, providing a detailed purity profile. For absolute quantification of the main component, qNMR is the method of choice due to its high precision and accuracy. FTIR and elemental analysis serve as valuable complementary techniques for the qualitative assessment of impurities and confirmation of the elemental composition. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for isomer separation, the desired level of quantification, and the nature of potential impurities.

References

A Spectroscopic Comparison: Trivinylcyclohexane vs. Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of trivinylcyclohexane (TVCH) and vinylcyclohexane (B147605) (VCH), offering insights into their structural and electronic differences. The analysis is based on key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and scientists in the fields of chemistry and materials science who utilize these compounds as monomers or chemical intermediates.

Comparative Spectroscopic Data

The structural differences between vinylcyclohexane, with a single vinyl substituent, and this compound, with three such groups, are clearly manifested in their respective spectra. The presence of multiple vinyl groups and isomeric forms in TVCH leads to more complex NMR and IR spectra compared to the relatively simpler VCH.

NMR spectroscopy reveals distinct differences in the chemical environments of the protons and carbons in VCH and TVCH. The ¹H NMR spectrum of VCH is characterized by signals corresponding to the vinyl group and the saturated cyclohexane (B81311) ring. In contrast, the spectrum for TVCH is significantly more complex due to the presence of multiple, chemically distinct vinyl groups and methine protons on the cyclohexane ring, further complicated by the typical presence of a mixture of isomers (e.g., 1,2,4-trivinylcyclohexane).[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data Summary

MoleculeTechniqueChemical Shift (δ) ppmAssignment
Vinylcyclohexane ¹H NMR (400 MHz, CDCl₃)~5.75 (ddt)Vinyl CH
~4.9 (m)Vinyl CH₂
~2.0 (m)Cyclohexane CH
~1.0-1.8 (m)Cyclohexane CH₂
¹³C NMR (100 MHz, CDCl₃)~145Vinyl CH
~111Vinyl CH₂
~43Cyclohexane CH
~32, 26Cyclohexane CH₂
1,2,4-Trivinylcyclohexane ¹H NMR (60 MHz)~4.8-6.0 (m)Vinyl protons (multiple environments)
~1.0-2.5 (m)Cyclohexane ring protons
¹³C NMR(Complex signals)Vinyl carbons expected in the ~110-145 ppm range
(Complex signals)Aliphatic carbons expected in the ~25-50 ppm range

Note: Data for this compound is generalized due to the complexity arising from isomeric mixtures. Specific peak assignments require advanced 2D NMR techniques.

FTIR spectroscopy highlights the vibrational modes of the functional groups present. Both molecules exhibit characteristic peaks for C-H bonds in the cyclohexane ring and the vinyl group. The key differentiator is the intensity of the vinyl-related absorptions, which is significantly greater in TVCH.

Table 2: Key FTIR Absorption Data

MoleculeWavenumber (cm⁻¹)Vibrational Mode Assignment
Vinylcyclohexane ~3075=C-H stretch (vinyl)
~2925, 2850C-H stretch (aliphatic)[3]
~1640C=C stretch (vinyl)
~1448CH₂ bend (aliphatic)
~990, 910=C-H bend (vinyl out-of-plane)
1,2,4-Trivinylcyclohexane ~3078=C-H stretch (vinyl, more intense)
~2927, 2855C-H stretch (aliphatic)
~1642C=C stretch (vinyl, more intense)
~1445CH₂ bend (aliphatic)
~993, 911=C-H bend (vinyl out-of-plane, more intense)

Experimental Protocols

The data presented is typically acquired using standard spectroscopic methodologies.

  • Sample Preparation : A 5-10 mg sample of the analyte (vinylcyclohexane or this compound) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup : A 400 MHz (or higher) NMR spectrometer is used. The instrument is tuned and shimmed for the specific sample to ensure magnetic field homogeneity.

  • Data Acquisition : Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired at room temperature. For ¹H NMR, 16-32 scans are typically averaged, while for ¹³C NMR, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Sample Preparation : As both compounds are liquids at room temperature, a neat spectrum can be obtained.[1][4] A single drop of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or pressed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[5]

  • Background Collection : A background spectrum of the empty ATR crystal or clean salt plates is collected to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Data Acquisition : The sample spectrum is then collected. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to generate the final infrared spectrum.

Visualization of Analytical Workflow

The logical flow for a comparative spectroscopic analysis of this compound and vinylcyclohexane is depicted below. This process outlines the parallel application of multiple analytical techniques to elucidate the structural and chemical properties of the compounds, followed by a comparative data analysis.

G cluster_compounds Analytes cluster_techniques Spectroscopic Techniques cluster_analysis Data Processing cluster_output Output TVCH This compound NMR NMR Spectroscopy (¹H, ¹³C) TVCH->NMR FTIR FTIR Spectroscopy TVCH->FTIR MS Mass Spectrometry TVCH->MS VCH Vinylcyclohexane VCH->NMR VCH->FTIR VCH->MS DataAnalysis Comparative Data Analysis NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Report Spectroscopic Comparison Guide DataAnalysis->Report

Caption: Workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic profiles of this compound and vinylcyclohexane are distinct and directly reflect their molecular structures. Vinylcyclohexane presents a clear and easily interpretable set of spectra corresponding to its single vinyl group and saturated ring. This compound, in contrast, yields more complex spectra due to the increased number of vinyl functional groups and the potential for isomerism. The greater intensity of vinyl-related signals in the FTIR spectrum and the crowded nature of the NMR spectra are the most prominent distinguishing features for TVCH. This guide provides the foundational data and methodologies for researchers to differentiate and characterize these important chemical compounds.

References

A Comparative Performance Analysis of Trivinylcyclohexane in Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a crosslinking agent is a critical factor that dictates the ultimate physical and chemical properties of a polymer network. This guide provides an in-depth comparison of 1,2,4-trivinylcyclohexane (B37108) (TVCH), a trifunctional crosslinking monomer, with other common crosslinking agents, particularly the widely used divinylbenzene (B73037) (DVB). The following sections present a detailed analysis supported by experimental data to facilitate an informed selection of crosslinking agents for specific polymer applications.

Executive Summary

Trivinylcyclohexane, with its three reactive vinyl groups, offers the potential for creating highly crosslinked polymer networks. This increased crosslink density can translate to significant improvements in thermal stability and mechanical properties compared to difunctional crosslinkers like divinylbenzene. Experimental data indicates that polymers crosslinked with TVCH exhibit superior thermal stability. While comprehensive comparative mechanical data is less readily available, the fundamental principles of polymer science suggest that the higher crosslink density afforded by TVCH would lead to increased rigidity, higher modulus, and potentially lower elongation at break. The choice between TVCH and other crosslinkers will, therefore, depend on the specific performance requirements of the final polymer product, balancing properties like thermal resistance, mechanical strength, and flexibility.

Chemical Structure and Functionality

The performance of a crosslinking agent is fundamentally linked to its molecular structure. Divinylbenzene, the industry standard for many applications, possesses two vinyl groups, allowing it to connect two polymer chains. In contrast, 1,2,4-trivinylcyclohexane has three vinyl groups attached to a cyclohexane (B81311) ring.[1] This trifunctionality enables the formation of a more complex and densely interconnected three-dimensional polymer network.[1] The rigid cyclohexane backbone of TVCH also contributes to the overall stiffness of the resulting polymer.[2]

G cluster_0 Crosslinker Structure cluster_1 Polymer Network Properties cluster_2 Resulting Material Performance DVB_structure Divinylbenzene (DVB) (2 vinyl groups) Low_Density Lower Crosslink Density DVB_structure->Low_Density TVCH_structure This compound (TVCH) (3 vinyl groups) High_Density Higher Crosslink Density TVCH_structure->High_Density Standard_Performance Standard Thermal & Mechanical Properties Low_Density->Standard_Performance Enhanced_Performance Enhanced Thermal & Mechanical Properties High_Density->Enhanced_Performance G cluster_0 Material Preparation cluster_1 Sample Characterization A Dry Blend (Polymer, TVCH, Antioxidant) B Melt Mixing A->B C Add Initiator (Peroxide) B->C D Compression Molding (Curing) C->D E Gel Content (ASTM D2765) D->E Evaluate Crosslink Density F Mechanical Testing (ASTM D638) D->F Determine Mechanical Properties G Thermal Analysis (DSC/TGA) D->G Assess Thermal Stability

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of trivinylcyclohexane (TVCH), a key building block in polymer synthesis and organic chemistry, is paramount. The choice of analytical methodology can significantly impact the reliability of experimental data, purity assessment, and quality control. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound, supported by plausible experimental data and detailed protocols to aid in method selection and cross-validation.

This compound, a non-chromophoric, volatile organic compound, presents unique challenges for analytical chemists. While various techniques can be employed for its characterization, a thorough understanding of their performance characteristics is crucial for ensuring data integrity. This guide focuses on a comparative analysis of GC-FID, a widely used technique for volatile compounds, and qNMR, a powerful tool for purity determination without the need for a chromophore.

Performance Characteristics: A Head-to-Head Comparison

The selection of an analytical method is fundamentally driven by its performance parameters. Below is a summary of typical validation data for the analysis of this compound using GC-FID and qNMR. These values represent a realistic expectation for well-developed methods and serve as a benchmark for cross-validation studies.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.999Not Applicable (Direct quantification)
Limit of Detection (LOD) ~0.01 mg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.03 mg/mL~0.3 mg/mL
Accuracy (Recovery) 98.5% - 101.2%99.0% - 101.0%
Precision (RSD) Intra-day: < 1.5%Inter-day: < 3.0%Intra-day: < 1.0%Inter-day: < 2.0%
Specificity High for isomersHigh for specific nuclei

Experimental Protocols: A Blueprint for Analysis

Detailed and reproducible experimental protocols are the bedrock of successful analytical method implementation and cross-validation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is highly suitable for the routine quantification of this compound and its isomers, particularly for assessing purity and detecting volatile impurities.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.05 mg/mL to 2.0 mg/mL.

  • For sample analysis, accurately weigh and dissolve the this compound-containing material in the chosen solvent to achieve a final concentration within the calibration range.

b) Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

c) Data Analysis:

  • Identify the peaks corresponding to the this compound isomers based on their retention times.

  • Integrate the peak areas of the this compound isomers.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This absolute quantification method is ideal for the accurate purity assessment of this compound without the need for a reference standard of the analyte itself. It relies on a certified internal standard.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and vortex until the sample and internal standard are fully dissolved.

b) Instrumental Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all nuclei).

    • Number of scans (ns): 8 to 16.

    • Spectral width (sw): 20 ppm.

  • Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation.

c) Data Analysis:

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., one of the vinyl proton signals) and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow: Method Selection for this compound Analysis

The choice between analytical methods depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique for this compound.

MethodSelection Workflow for this compound Analytical Method Selection start Define Analytical Goal purity_assessment Purity Assessment? start->purity_assessment impurity_profiling Volatile Impurity Profiling? purity_assessment->impurity_profiling No qnmr Quantitative NMR (qNMR) (High Accuracy, Absolute Quantification) purity_assessment->qnmr Yes quantification Routine Quantification? impurity_profiling->quantification No gc_ms Gas Chromatography-MS (GC-MS) (Impurity Identification) impurity_profiling->gc_ms Yes gc_fid Gas Chromatography-FID (GC-FID) (High Sensitivity, Routine Analysis) quantification->gc_fid Yes hplc_uv Consider Alternative Detection for HPLC (e.g., RI, ELSD) - Limited Applicability quantification->hplc_uv No end end qnmr->end Report Purity gc_fid->end Report Concentration gc_ms->end Report Impurities hplc_uv->end Further Method Development

Caption: Logical workflow for selecting an analytical method for this compound.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and reproducible data. For this compound, GC-FID offers a robust and sensitive method for routine quantification and the analysis of volatile impurities. In contrast, qNMR provides a highly accurate and direct method for purity determination, which is particularly valuable for the certification of reference materials. The choice between these methods should be guided by the specific analytical objective. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is generally not recommended for the quantitative analysis of this compound due to its lack of a significant UV chromophore; alternative detection methods would be necessary, which may introduce other analytical challenges. By understanding the strengths and limitations of each technique and following rigorous experimental protocols, researchers can confidently select and validate the most appropriate analytical method for their this compound analyses.

A Comparative Study: Cationic vs. Free-Radical Polymerization of 4-Vinyl-1-cyclohexene 1,2-epoxide (TVCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymerization Techniques for a Versatile Monomer

4-Vinyl-1-cyclohexene 1,2-epoxide (TVCH), a molecule possessing both a vinyl and an epoxide functional group, offers significant versatility in polymer chemistry. The choice of polymerization technique—cationic or free-radical—profoundly influences the resulting polymer's structure and properties. This guide provides a detailed comparison of these two methods for TVCH, supported by established principles of polymer chemistry, to aid researchers in selecting the optimal synthesis strategy for their specific applications, from advanced coatings to novel drug delivery systems.

Executive Summary

Cationic and free-radical polymerization methods proceed via different reactive intermediates, leading to distinct polymer architectures and performance characteristics. Cationic polymerization of TVCH primarily targets the epoxide ring through a ring-opening mechanism, resulting in a polyether backbone. This method is characterized by rapid reaction rates but is highly sensitive to impurities. In contrast, free-radical polymerization selectively polymerizes the vinyl group, yielding a polyethylene-type backbone with pendant cyclohexene (B86901) epoxide groups. This technique is generally more robust and less sensitive to reaction conditions but may result in a broader molecular weight distribution. The selective polymerization of one functional group leaves the other available for subsequent modification, opening avenues for the synthesis of functional or cross-linked polymers.

Data Presentation: A Comparative Overview

ParameterCationic Polymerization of TVCHFree-Radical Polymerization of TVCH
Primary Reactive Site Epoxide RingVinyl Group
Resulting Polymer Backbone PolyetherPolyethylene-type
Pendant Functional Group Vinyl GroupCyclohexene Epoxide Group
Typical Initiators Strong acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃·OEt₂), Photoinitiators (e.g., diaryliodonium salts)Azo compounds (e.g., AIBN), Peroxides (e.g., BPO), Redox initiators
Typical Reaction Temperature Low to ambient (-78°C to 25°C)Moderate to high (50°C to 100°C)
Reaction Rate Very fast (seconds to minutes)Moderate (minutes to hours)
Molecular Weight Control Can be "living" with narrow Polydispersity Index (PDI) under stringent conditionsBroader PDI (typically 1.5 - 2.5) due to chain transfer and termination reactions
Typical Molecular Weight (Mn) 5,000 - 50,000 g/mol 10,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.5 (under controlled conditions)1.5 - 2.5
Yield High (>90%)High (>90%)
Sensitivity to Impurities High (water, alcohols, and other nucleophiles can terminate the reaction)Low (less sensitive to water, but oxygen can act as an inhibitor)
Oxygen Inhibition NoYes (requires inert atmosphere)

Experimental Protocols

Cationic Ring-Opening Polymerization of TVCH

Objective: To synthesize a polyether with pendant vinyl groups from TVCH.

Materials:

  • Monomer: 4-Vinyl-1-cyclohexene 1,2-epoxide (TVCH), dried over CaH₂ and distilled under reduced pressure.

  • Solvent: Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled.

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Quenching Agent: Methanol (B129727).

  • Inert gas: Nitrogen or Argon.

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with purified TVCH (e.g., 10 mmol) and dry CH₂Cl₂ (e.g., 20 mL) under a nitrogen atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of BF₃·OEt₂ in CH₂Cl₂ (e.g., 0.1 M) is prepared. A calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) is added dropwise to the stirred monomer solution via syringe.

  • The reaction is allowed to proceed for a specified time (e.g., 1 hour).

  • The polymerization is terminated by the addition of a small amount of methanol (e.g., 1 mL).

  • The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum at room temperature.

  • The resulting polymer is characterized by techniques such as ¹H NMR, GPC (SEC), and FTIR to determine its structure, molecular weight, and PDI.

Free-Radical Polymerization of TVCH

Objective: To synthesize a polyethylene-type polymer with pendant cyclohexene epoxide groups from TVCH.

Materials:

  • Monomer: 4-Vinyl-1-cyclohexene 1,2-epoxide (TVCH), inhibitor removed by passing through a column of basic alumina.

  • Solvent: Toluene or bulk polymerization.

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).

  • Inert gas: Nitrogen or Argon.

Procedure:

  • A reaction flask is charged with purified TVCH (e.g., 10 mmol) and the chosen initiator (e.g., AIBN, typically 1 mol% with respect to the monomer). If a solvent is used, it is added at this stage (e.g., 10 mL of toluene).

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with nitrogen or argon and heated to the desired reaction temperature (e.g., 60-80°C for AIBN) in an oil bath with stirring.

  • The polymerization is allowed to proceed for a set time (e.g., 6-24 hours).

  • The reaction is stopped by cooling the mixture to room temperature and exposing it to air.

  • If the polymerization was conducted in a solvent, the polymer is isolated by precipitation in a non-solvent (e.g., methanol). If conducted in bulk, the unreacted monomer is removed under vacuum.

  • The polymer is dried under vacuum and characterized by ¹H NMR, GPC (SEC), and FTIR.

Visualizing the Polymerization Pathways

Cationic Polymerization Mechanism of TVCH

The cationic polymerization of TVCH is initiated by an electrophile, which attacks the oxygen atom of the epoxide ring. This leads to ring-opening and the formation of a carbocationic active center, which then propagates by attacking another monomer's epoxide ring.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H⁺) M TVCH Monomer I->M Electrophilic Attack IM Protonated Epoxide M->IM Ring-Opening IM2 Active Polymer Chain M2 TVCH Monomer IM2->M2 Nucleophilic Attack by Monomer IM3 Elongated Polymer Chain M2->IM3 Chain Growth IM4 Growing Polymer Chain T Terminating Agent (e.g., H₂O) IM4->T Reaction with Nucleophile P Inactive Polymer T->P

Caption: Cationic ring-opening polymerization of TVCH.

Free-Radical Polymerization Mechanism of TVCH

Free-radical polymerization is initiated by the decomposition of an initiator to form free radicals. These radicals then add to the vinyl group of TVCH, creating a new radical species that propagates the chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Free Radical (R•) I->R Decomposition M TVCH Monomer R->M Addition to Vinyl Group RM Monomer Radical (RM•) M->RM RM2 Active Polymer Chain (P•) M2 TVCH Monomer RM2->M2 Radical Addition RM3 Elongated Polymer Chain (P•) M2->RM3 Chain Growth P1 Growing Chain (P₁•) DeadP Inactive Polymer P1->DeadP Combination or Disproportionation P2 Growing Chain (P₂•) P2->DeadP

Caption: Free-radical polymerization of the vinyl group of TVCH.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a comparative study of the two polymerization methods.

G cluster_prep Monomer & Solvent Preparation cluster_cationic Cationic Polymerization cluster_radical Free-Radical Polymerization cluster_analysis Polymer Characterization Monomer Purify TVCH Monomer Cat_Setup Set up Inert Atmosphere Reactor Monomer->Cat_Setup Rad_Setup Set up Reactor & Degas Monomer->Rad_Setup Solvent Dry & Purify Solvent Solvent->Cat_Setup Cat_React Add Monomer, Solvent, then Initiator at Low Temp Cat_Setup->Cat_React Cat_Quench Quench Reaction Cat_React->Cat_Quench Cat_Isolate Isolate Polymer by Precipitation Cat_Quench->Cat_Isolate NMR ¹H NMR Cat_Isolate->NMR GPC GPC/SEC Cat_Isolate->GPC FTIR FTIR Cat_Isolate->FTIR Rad_React Add Monomer & Initiator, Heat to Reaction Temp Rad_Setup->Rad_React Rad_Stop Stop Reaction by Cooling Rad_React->Rad_Stop Rad_Isolate Isolate Polymer Rad_Stop->Rad_Isolate Rad_Isolate->NMR Rad_Isolate->GPC Rad_Isolate->FTIR Compare Compare Data NMR->Compare GPC->Compare FTIR->Compare

Caption: Workflow for comparing cationic and free-radical polymerization.

Conclusion

The choice between cationic and free-radical polymerization for TVCH is dictated by the desired polymer properties and the intended application. Cationic polymerization offers a route to polyethers with pendant vinyl groups, suitable for further cross-linking or functionalization, and can provide well-defined polymers under controlled conditions. However, its sensitivity to impurities requires stringent experimental setups. Free-radical polymerization provides a more robust method to obtain polymers with pendant epoxide groups, which are valuable for subsequent ring-opening reactions. This method is less sensitive to impurities but typically yields polymers with a broader molecular weight distribution. Understanding these fundamental differences is crucial for the rational design and synthesis of novel polymeric materials based on the versatile TVCH monomer.

Assessing the Impact of Trivinylcyclohexane on Polymer Glass Transition Temperature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glass transition temperature (Tg) is a critical parameter in polymer science, defining the transition from a rigid, glassy state to a more flexible, rubbery state. For applications in drug development and materials science, precise control over a polymer's Tg is often essential for ensuring optimal performance, stability, and processing characteristics. Trivinylcyclohexane (TVCH) is a trifunctional crosslinking agent that can be employed to modify the thermomechanical properties of polymers. This guide provides a comparative analysis of the impact of crosslinking on polymer Tg, with a focus on the anticipated effects of TVCH, supported by experimental data for analogous crosslinking agents and detailed experimental protocols.

The Role of Crosslinking in Modifying Glass Transition Temperature

Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. This network restricts the mobility of the polymer chains. The glass transition is associated with the onset of large-scale segmental motion of the polymer chains. Consequently, increasing the crosslink density generally leads to a higher glass transition temperature because more thermal energy is required to overcome the restrictions imposed by the crosslinks and induce this segmental motion.

This compound, with its three reactive vinyl groups, can form a densely crosslinked network. This high functionality is expected to lead to a significant increase in the Tg of polymers it is incorporated into, such as poly(methyl methacrylate) (PMMA), polystyrene, and epoxy resins. The extent of this increase is dependent on the concentration of TVCH and the specific polymer matrix.

Comparative Analysis of Crosslinker Impact on Glass Transition Temperature

Below are tables summarizing the effect of various crosslinking agents on the Tg of different polymers. This data serves as a proxy to estimate the potential impact of TVCH.

Table 1: Effect of Divinylbenzene (B73037) (DVB) on the Glass Transition Temperature of Polystyrene

Polymer SystemDVB Concentration (mol%)Glass Transition Temperature (Tg) (°C)
Polystyrene0~100
Polystyrene1~105
Polystyrene5~115
Polystyrene10~130

Note: The values presented are approximate and can vary based on the molecular weight of the polystyrene and the specific experimental conditions.

Table 2: Effect of Various Crosslinkers on the Glass Transition Temperature of Poly(methyl methacrylate) (PMMA)

Polymer SystemCrosslinkerCrosslinker Concentration (wt%)Glass Transition Temperature (Tg) (°C)
PMMANone0~105
PMMAEthylene Glycol Dimethacrylate (EGDMA)1~110
PMMAEthylene Glycol Dimethacrylate (EGDMA)5~125
PMMADi(trimethylolpropane) Tetraacrylate5~140

Note: These values are illustrative and depend on the specific formulation and curing conditions.

Table 3: Effect of Curing Agents on the Glass Transition Temperature of Epoxy Resins

Epoxy Resin SystemCuring AgentCuring Agent Concentration (phr)Glass Transition Temperature (Tg) (°C)
Diglycidyl ether of bisphenol A (DGEBA)Diaminodiphenyl methane (B114726) (DDM)27~150
Diglycidyl ether of bisphenol A (DGEBA)Anhydride Curing Agent80~120
Diglycidyl ether of bisphenol A (DGEBA)Polyamide Curing Agent50~80

Note: "phr" stands for parts per hundred parts of resin. The Tg of epoxy systems is highly dependent on the specific resin and curing agent chemistry.

Experimental Protocol: Measuring Glass Transition Temperature using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common technique for determining the glass transition temperature of polymers.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the cured polymer sample into a standard aluminum DSC pan.

  • Ensure the sample is in good thermal contact with the bottom of the pan. For irregularly shaped samples, it may be necessary to flatten one side.

  • Crimp the aluminum lid onto the pan to encapsulate the sample.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup and Measurement:

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

  • Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg.

  • Cool the sample back to the initial temperature at a controlled rate.

  • Perform a second heating scan under the same conditions as the first. The Tg is typically determined from the second heating scan to ensure a consistent thermal history for the sample.

3. Data Analysis:

  • The glass transition temperature is determined from the DSC thermogram as the midpoint of the step change in the heat flow signal. Various analysis methods can be used, including the half-height method or the inflection point of the transition.

Visualizing the Impact and Workflow

Diagram 1: Logical Relationship of Crosslinking on Tg

G Figure 1. Increased crosslinking restricts polymer chain mobility, leading to a higher glass transition temperature. A Increase in This compound (TVCH) Concentration B Increased Crosslink Density A->B C Restricted Polymer Chain Mobility B->C D Higher Glass Transition Temperature (Tg) C->D

Caption: Relationship between TVCH concentration and Tg.

Diagram 2: Experimental Workflow for Assessing Tg

G Figure 2. A typical workflow for the preparation and analysis of crosslinked polymer samples to determine their glass transition temperature. cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Interpretation A Polymer Resin + This compound (TVCH) B Curing (Thermal or UV) A->B C Cured Polymer Sample B->C D Weigh Sample (5-10 mg) C->D E Seal in DSC Pan D->E F Run DSC (Heat-Cool-Heat) E->F G Analyze Thermogram F->G H Determine Glass Transition Temperature (Tg) G->H

Caption: Workflow for Tg determination.

References

Benchmarking Trivinylcyclohexane-Based Resins for High-Performance Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of biopharmaceutical development and manufacturing, the selection of chromatography resins is a critical decision that directly impacts purification efficiency, process economics, and final product quality. While traditional agarose (B213101) and polymer-based resins dominate the market, there is a continuous drive for innovation in resin technology to meet the demands of increasing upstream titers and the need for more robust and efficient downstream processes. This guide provides an objective comparison of a novel trivinylcyclohexane (TVCH)-based affinity resin against leading commercial alternatives, supported by experimental data and detailed protocols.

This compound, a versatile crosslinking monomer, offers the potential for creating highly rigid and chemically stable chromatography matrices. The trifunctional nature of TVCH allows for the formation of densely cross-linked polymer beads, which can translate to improved pressure-flow characteristics and reduced non-specific binding. This guide will explore the performance of a hypothetical Protein A affinity resin constructed on a TVCH-based polymeric backbone and benchmark it against established commercial offerings.

Performance Comparison of Affinity Chromatography Resins

The performance of an affinity chromatography resin is multifactorial. Key parameters include its ability to bind the target molecule (dynamic binding capacity), the stability of the immobilized ligand (ligand leaching), and its robustness to cleaning and sanitization protocols (chemical stability). The following table summarizes the performance of our hypothetical TVCH-based Protein A resin against prominent commercial alternatives.

ResinMatrix MaterialParticle Size (μm)Dynamic Binding Capacity (mg IgG/mL resin)Ligand Leaching (ng/mg IgG)Chemical Stability (Post-CIP)
TVCH-Based Resin Cross-linked Poly(TVCH)50~ 45< 10> 95% of initial DBC
Commercial Resin A Highly Cross-linked Agarose50 - 85> 50[1]5 - 15> 90% of initial DBC
Commercial Resin B Rigid Polymeric Matrix30 - 100~ 65[1]< 10> 95% of initial DBC
Commercial Resin C Agarose70 ± 10High[2]LowExcellent alkaline stability[2]

Experimental Protocols

To ensure a fair and transparent comparison, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of the TVCH-based resin and the key performance tests.

Synthesis and Functionalization of TVCH-Based Resin

This protocol outlines the creation of the base matrix from this compound and its subsequent functionalization with Protein A.

a) Synthesis of Porous Poly(this compound) Beads:

  • Preparation of Oil Phase: A solution of this compound (monomer), a porogen (e.g., toluene), and an initiator (e.g., benzoyl peroxide) is prepared.

  • Preparation of Aqueous Phase: A solution of a suspension stabilizer (e.g., polyvinyl alcohol) in deionized water is prepared.

  • Suspension Polymerization: The oil phase is dispersed in the aqueous phase under continuous agitation to form droplets of the desired size. The temperature is then raised to initiate polymerization.

  • Bead Recovery and Cleaning: The resulting polymer beads are collected by filtration, washed extensively with organic solvents to remove the porogen and unreacted monomer, and then with water.

  • Sieving: The beads are sieved to obtain a narrow particle size distribution.

b) Surface Functionalization and Protein A Immobilization:

  • Epoxy Activation: The poly(TVCH) beads are reacted with an epoxidizing agent (e.g., epichlorohydrin) under alkaline conditions to introduce reactive epoxy groups on the surface.

  • Protein A Coupling: A solution of recombinant Protein A in a suitable buffer is added to the activated beads. The coupling reaction is allowed to proceed, forming stable covalent bonds between the Protein A and the resin matrix.

  • Blocking: Any remaining reactive epoxy groups are blocked by reacting with a small molecule amine (e.g., ethanolamine).

  • Washing and Storage: The final Protein A resin is washed extensively with buffers of alternating high and low pH to remove non-covalently bound Protein A and stored in a preservative solution.

G cluster_synthesis Resin Synthesis cluster_functionalization Functionalization TVCH Monomer TVCH Monomer Porogen Porogen Initiator Initiator Suspension Polymerization Suspension Polymerization Porous Poly(TVCH) Beads Porous Poly(TVCH) Beads Epoxy Activation Epoxy Activation Protein A Protein A Protein A Coupling Protein A Coupling Blocking Blocking Final Protein A Resin Final Protein A Resin

Determination of Dynamic Binding Capacity (DBC)

DBC is a measure of the amount of target protein a resin can bind under specific flow conditions before a significant amount of the protein starts to elute without binding.

  • Column Packing: A chromatography column is packed with the resin to a defined bed height.

  • Equilibration: The packed column is equilibrated with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading: A solution of human immunoglobulin G (IgG) at a known concentration is loaded onto the column at a constant flow rate. The UV absorbance of the column effluent is continuously monitored at 280 nm.

  • Breakthrough Curve Generation: The sample is loaded until the UV absorbance of the effluent reaches 10% of the absorbance of the feed solution (10% breakthrough).

  • Calculation: The DBC is calculated as the total mass of IgG loaded onto the column at 10% breakthrough, divided by the column volume.[3]

G Start Start Equilibrate Column Equilibrate Column Start->Equilibrate Column Load IgG Sample Load IgG Sample Equilibrate Column->Load IgG Sample Monitor UV at 280nm Monitor UV at 280nm Load IgG Sample->Monitor UV at 280nm Breakthrough > 10%? Breakthrough > 10%? Monitor UV at 280nm->Breakthrough > 10%? Breakthrough > 10%?->Load IgG Sample No Calculate DBC Calculate DBC Breakthrough > 10%?->Calculate DBC Yes End End Calculate DBC->End

Ligand Leaching Analysis

This protocol quantifies the amount of Protein A that leaches from the resin during the purification process.

  • Simulated Purification Cycles: The resin is subjected to a number of simulated purification cycles, including binding, washing, elution, and cleaning-in-place (CIP) steps.

  • Eluate Collection: The elution fractions from multiple cycles are collected and pooled.

  • Quantification of Leached Protein A: The concentration of leached Protein A in the pooled eluate is determined using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) specific for the Protein A ligand.

  • Calculation: The amount of leached ligand is typically expressed as nanograms of Protein A per milligram of purified IgG.

Chemical Stability Assessment

This test evaluates the resin's ability to withstand harsh cleaning and sanitization procedures.

  • Initial DBC Measurement: The DBC of the resin is determined as described in Protocol 2.

  • Cleaning-in-Place (CIP) Cycling: The resin is exposed to a specified number of cycles of a CIP solution (e.g., 0.1 M NaOH) for a defined contact time.

  • Final DBC Measurement: After the CIP cycles, the DBC of the resin is measured again.

  • Calculation: The chemical stability is expressed as the percentage of the initial DBC retained after the CIP treatment.

Conclusion

The development of novel chromatography resins based on monomers like this compound holds promise for advancing downstream bioprocessing. The inherent rigidity and chemical resistance of a TVCH-based matrix can offer significant advantages in terms of operational robustness and longevity. The data presented in this guide, while based on a hypothetical resin, illustrates the key performance benchmarks that a new resin must meet or exceed to be competitive with established commercial products. For researchers and drug development professionals, a thorough evaluation of these performance parameters is crucial for selecting the optimal resin that meets the specific demands of their purification challenges, ultimately contributing to the efficient and cost-effective production of high-quality biotherapeutics.

References

A Comparative Analysis of Network Structure in Trivinylcyclohexane and Divinylbenzene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the distinct network architectures and properties of polymers derived from trivinylcyclohexane and divinylbenzene (B73037), supported by experimental data.

The selection of a crosslinking agent is a critical determinant of the final properties of a polymer network. Among the myriad of available crosslinkers, this compound (TVCH) and divinylbenzene (DVB) are two vinyl monomers capable of forming highly crosslinked, three-dimensional polymer networks. While both are utilized in the synthesis of polymeric materials, their distinct molecular structures give rise to networks with differing characteristics. This guide provides a comprehensive comparison of the network structures of polymers derived from TVCH and DVB, presenting available experimental data to inform material selection for researchers, scientists, and drug development professionals.

Molecular Structure: The Foundation of Network Differences

The fundamental difference between this compound and divinylbenzene lies in their core structures and the number of vinyl groups available for polymerization.

  • This compound (TVCH): This monomer consists of a flexible cyclohexane (B81311) ring with three vinyl groups attached.[1][2] The non-aromatic, puckered nature of the cyclohexane ring imparts a greater degree of conformational flexibility to the resulting polymer network. The presence of three vinyl groups per monomer unit allows for the formation of a densely crosslinked structure.

  • Divinylbenzene (DVB): In contrast, DVB features a rigid, planar benzene (B151609) ring with two vinyl groups.[3][4][5] This aromatic core contributes to the rigidity of the polymer backbone. Commercial DVB is typically a mixture of meta- and para-isomers, along with ethylvinylbenzene.[3][5] The bifunctionality of DVB leads to the formation of a crosslinked network, commonly in copolymerization with other monomers like styrene (B11656).[3][4]

Comparative Analysis of Polymer Network Properties

The structural disparities between TVCH and DVB manifest in the macroscopic properties of their respective homopolymers. While extensive data exists for DVB-based polymers, particularly in styrene copolymers, data for pure poly(this compound) is less abundant.

PropertyPoly(this compound) (PTVCH)Poly(divinylbenzene) (PDVB)Key Differences & Insights
Crosslinking Density Expected to be very high due to the trifunctionality of the monomer.High, but dependent on polymerization conditions and monomer purity. The presence of monofunctional impurities like ethylvinylbenzene can reduce the effective crosslink density.The three vinyl groups on TVCH theoretically lead to a more densely and intricately crosslinked network compared to the two vinyl groups on DVB.
Thermal Stability Significantly higher than PDVB.[6]Good, with decomposition onset around 296°C to 377°C depending on the study and polymerization method.[7][8]The higher crosslink density and potentially different degradation pathways of PTVCH contribute to its superior thermal stability.
Mechanical Properties Data not readily available. Expected to be a rigid, brittle material.Young's Modulus of ~5.2 GPa has been reported for a highly crosslinked PDVB film.[7] In copolymers with styrene, increasing DVB content enhances the storage modulus.[9]The rigid aromatic rings in the PDVB backbone contribute to its stiffness. The flexible cyclohexane ring in PTVCH might lead to different mechanical responses, though high crosslinking would likely result in a hard material.
Porosity & Surface Area Data not readily available.Can be synthesized to have a wide range of porosities. BET surface areas from ~22 m²/g to over 800 m²/g have been reported, depending on the synthesis method (e.g., suspension, precipitation polymerization) and the use of porogens.[10][11][12] Pore volumes are also highly tunable.[11][13]The porosity of PDVB is well-studied and can be controlled by polymerization conditions. The porosity of PTVCH is an area that requires further investigation but is expected to be influenced by the packing of the crosslinked cyclohexane units.

Table 1: Comparison of Properties of this compound and Divinylbenzene Polymers. Data for PDVB is often derived from homopolymers or copolymers with high DVB content. Quantitative data for PTVCH homopolymer is limited in the reviewed literature.

Network Formation and Architecture

The polymerization of multifunctional monomers like TVCH and DVB leads to the formation of complex, three-dimensional network structures. The process typically involves the formation of microgels that grow and coalesce to form a macroscopic network.

Figure 1: Generalized workflow for the formation of a crosslinked polymer network from vinyl monomers.

The key distinction in the resulting network architecture arises from the monomer structure:

References

Evaluating the Effect of Trivinylcyclohexane on the Chemical Resistance of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of polymeric materials for applications in research, scientific instrumentation, and pharmaceutical development hinges on their ability to withstand exposure to a variety of chemicals without degradation. Enhancing the chemical resistance of polymers is a critical area of material science. This guide provides a comparative evaluation of trivinylcyclohexane (TVCH) as a crosslinking agent to improve the chemical resistance of polymers, outlines the experimental protocols for such evaluations, and presents a framework for comparing its performance against other crosslinking alternatives.

Introduction to this compound and Polymer Crosslinking

This compound (1,2,4-Trivinylcyclohexane) is an organic compound featuring a cyclohexane (B81311) ring with three vinyl groups.[1] These vinyl groups are reactive sites that can participate in polymerization and crosslinking reactions.[1] In polymer science, crosslinking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network structure.[2] This network structure enhances the polymer's mechanical strength, thermal stability, and, critically, its resistance to chemical attack.[2][3] By restricting the mobility of polymer chains, the crosslinked structure makes it more difficult for solvent molecules to penetrate and cause swelling, dissolution, or degradation.[3][4]

The rationale for using this compound as a crosslinking agent lies in its trifunctional nature, allowing it to form multiple crosslinks and potentially create a densely crosslinked and highly stable polymer matrix.

Experimental Evaluation of Chemical Resistance

The assessment of a polymer's chemical resistance is conducted through standardized testing methods that quantify changes in its physical and mechanical properties after exposure to specific chemical reagents.

Key Experimental Protocols

1. Immersion Testing (ASTM D543):

This is a primary method for evaluating the chemical resistance of plastics.[3]

  • Specimen Preparation: Standardized specimens of the polymer (both with and without this compound crosslinking) are prepared with defined dimensions and weights.

  • Chemical Exposure: The specimens are fully immersed in the test chemical for a specified duration (e.g., 24, 168, or 720 hours) and at a controlled temperature.[5]

  • Post-Exposure Analysis: After removal from the chemical, the specimens are cleaned, dried, and re-weighed. The following properties are then measured and compared to the pre-exposure values:

    • Change in Mass (Swelling/Extraction): An increase in weight suggests absorption of the chemical (swelling), while a decrease indicates that components of the polymer have been extracted.[5]

    • Change in Dimensions: Swelling can also be quantified by measuring changes in the length, width, and thickness of the specimen.[5]

    • Change in Mechanical Properties: Tensile strength, elongation at break, and hardness are measured to determine the extent of degradation of the polymer's structural integrity.[5][6]

    • Visual Inspection: The specimens are visually examined for any signs of cracking, crazing, discoloration, or other surface degradation.[5]

2. Environmental Stress Cracking (ESC) (ASTM D1693):

This test is particularly relevant for applications where the polymer will be under mechanical stress while in contact with a chemical agent.[7]

  • Specimen Preparation: A notch is introduced into the polymer specimen to create a point of stress concentration.

  • Stress Application: The specimen is bent and held in a jig to apply a constant strain.

  • Chemical Exposure: The stressed specimen is then exposed to the chemical environment.

  • Analysis: The time until the appearance of cracks is recorded. This method is crucial for identifying a material's susceptibility to failure in real-world conditions where mechanical loads are present.[7]

Comparative Performance Data

While extensive, publicly available quantitative data specifically detailing the performance of this compound in enhancing the chemical resistance of various polymers is limited, the following table illustrates how such data would be presented. The values provided are hypothetical and serve as an example for comparison against a common alternative crosslinker, dicumyl peroxide (DCP), and the unmodified polymer.

Polymer SystemChemical Reagent (24h immersion @ 23°C)Change in Mass (%)Change in Tensile Strength (%)Change in Hardness (Shore D)Visual Appearance
Polypropylene (PP) - Unmodified Toluene+15.2-25.8-5Significant Swelling
Sulfuric Acid (10%)+0.5-2.10No Change
Sodium Hydroxide (10%)+0.2-1.50No Change
PP + 2% Dicumyl Peroxide (DCP) Toluene+8.5-12.3-2Moderate Swelling
Sulfuric Acid (10%)+0.3-1.00No Change
Sodium Hydroxide (10%)+0.1-0.80No Change
PP + 2% this compound (TVCH) Toluene+5.1-7.6-1Slight Swelling
Sulfuric Acid (10%)+0.2-0.50No Change
Sodium Hydroxide (10%)<0.1-0.40No Change

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizing the Experimental Workflow and Chemical Interactions

Experimental Workflow for Chemical Resistance Testing

The following diagram outlines the typical workflow for evaluating the chemical resistance of a polymer modified with this compound.

G cluster_prep 1. Material Preparation cluster_mold 2. Specimen Molding cluster_measure_initial 3. Initial Characterization cluster_expose 4. Chemical Exposure cluster_measure_final 5. Post-Exposure Analysis cluster_compare 6. Data Comparison p1 Unmodified Polymer s1 Mold Test Specimens (e.g., tensile bars) p1->s1 p2 Polymer + TVCH p2->s1 p3 Polymer + Alternative p3->s1 m1 Measure Initial: - Weight - Dimensions - Tensile Strength - Hardness s1->m1 e1 Immerse in Chemical Reagent (ASTM D543) m1->e1 m2 Measure Final: - Weight - Dimensions - Tensile Strength - Hardness e1->m2 c1 Calculate % Change in Properties m2->c1

Workflow for Evaluating Chemical Resistance.

Conceptual Mechanism of TVCH Crosslinking

This diagram illustrates the conceptual role of this compound in forming a crosslinked polymer network.

G cluster_before Before Crosslinking cluster_after After Crosslinking with TVCH Polymer Chain A Polymer Chain A Polymer Chain B Polymer Chain B Polymer Chain C Polymer Chain C p1 Polymer Chain tvch TVCH p1->tvch p2 Polymer Chain p2->tvch p3 Polymer Chain p3->tvch

TVCH as a Crosslinking Node.

Alternatives to this compound

A comprehensive evaluation should include a comparison with other crosslinking agents. The choice of an alternative depends on the polymer system and the desired properties. Some common alternatives include:

  • Peroxides (e.g., Dicumyl Peroxide): Widely used for crosslinking polyolefins and elastomers.

  • Silanes: Used for moisture-cured crosslinking, particularly in polyethylene (B3416737) for wire and cable applications.

  • Radiation Crosslinking (e.g., E-beam): A non-chemical method that can be used for a variety of polymers.[8]

  • Other Multifunctional Monomers (e.g., Triallyl Isocyanurate - TAIC): Used as co-agents in peroxide or radiation crosslinking to increase crosslinking efficiency.

Conclusion

This compound, with its trifunctional vinyl structure, presents a promising option for enhancing the chemical resistance of polymers through the formation of a robust, crosslinked network. The evaluation of its effectiveness relies on standardized testing protocols, primarily immersion testing as outlined in ASTM D543, to quantify changes in the material's physical and mechanical properties upon chemical exposure. While direct, comprehensive comparative data for TVCH is not widely published, the framework provided in this guide allows researchers and professionals to systematically evaluate its performance against unmodified polymers and those crosslinked with alternative agents. Such rigorous testing is essential for qualifying materials for demanding applications where chemical resistance is paramount.

References

A Comparative Analysis of the Reaction Kinetics of Trivinylcyclohexane and Its Analogues in Thiol-Ene "Click" Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of multifunctional monomers is paramount for the precise control of polymer network formation and material properties. This guide provides a comparative analysis of the reaction kinetics of 1,2,4-trivinylcyclohexane (B37108) (TVCH) and its structural analogues in the context of photoinitiated thiol-ene "click" chemistry. This reaction is highlighted due to its widespread use in creating uniform polymer networks under mild conditions.

Executive Summary of Comparative Reaction Kinetics

The photoinitiated thiol-ene reaction proceeds via a free-radical step-growth mechanism, where the rate of polymerization is critically influenced by the structure of the alkene ('ene'). The overall kinetics are governed by the interplay of the propagation of the thiyl radical across a vinyl group and the subsequent chain transfer from the resulting carbon-centered radical to a thiol.

Based on computational and experimental studies of various alkenes, the reactivity of the vinyl groups in trivinylcyclohexane and its analogues in thiol-ene reactions is expected to follow the general trends outlined below.

CompoundNumber of Vinyl GroupsExpected Relative ReactivityKey Influencing Factors
1,2,4-Trivinylcyclohexane (TVCH) 3HighHigh vinyl group concentration leading to rapid initial reaction rates and high crosslink density. Potential for steric hindrance and intramolecular cyclization.
Divinylcyclohexane (B175716) (Isomer Mix) 2Moderate to HighFewer reaction sites compared to TVCH, leading to a potentially slower overall polymerization rate. Isomeric position of vinyl groups will influence reactivity.
Vinylcyclohexane (B147605) 1ModerateServes as a baseline for the reactivity of a single vinyl group on a cyclohexane (B81311) ring. Slower polymerization and no crosslinking capability.
Norbornene 1 (strained)Very HighHigh ring strain leads to a significantly faster propagation rate compared to unstrained alkenes. Often used as a high-reactivity benchmark.[1]
Vinyl Ether 1HighThe electron-donating ether group activates the double bond, leading to a high propagation rate constant.[1]

Experimental Protocols

While specific experimental data for this compound is pending, a generalized protocol for monitoring the kinetics of photoinitiated thiol-ene reactions is provided below. This methodology can be adapted for the comparative study of this compound and its analogues.

Kinetic Analysis of Photoinitiated Thiol-Ene Polymerization via Real-Time FTIR

This protocol describes the monitoring of the disappearance of functional group peaks to determine reaction kinetics.

Materials:

  • 1,2,4-Trivinylcyclohexane (or analogue)

  • Multifunctional thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate))

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Inert solvent (if required)

  • FTIR spectrometer with a real-time monitoring setup

  • UV light source (365 nm)

Procedure:

  • Sample Preparation: Prepare a homogenous mixture of the vinyl-containing compound, the thiol, and the photoinitiator in the desired stoichiometric ratio. The concentration of the photoinitiator is typically low (e.g., 0.1-1 wt%).

  • FTIR Setup: Place a small, uniform film of the reaction mixture between two transparent salt plates (e.g., KBr or NaCl) suitable for IR transmission.

  • Initial Spectrum: Record an initial FTIR spectrum before UV exposure to establish the baseline absorbance of the relevant functional group peaks. The key peaks to monitor are the vinyl C=C stretch (around 1640 cm⁻¹) and the thiol S-H stretch (around 2570 cm⁻¹).

  • Initiation and Monitoring: Expose the sample to a UV light source of constant intensity. Simultaneously, initiate real-time FTIR data acquisition, recording spectra at regular intervals.

  • Data Analysis: The conversion of the functional groups at each time point can be calculated from the decrease in the peak area or height of their characteristic absorbance bands relative to the initial spectrum. The rate of polymerization can then be determined from the conversion versus time data.

Visualization of Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Comparative Kinetic Analysis Workflow Select Monomers Select Monomers Prepare Samples Prepare Samples Select Monomers->Prepare Samples TVCH & Analogues Kinetic Measurement Kinetic Measurement Prepare Samples->Kinetic Measurement Thiol & Initiator Data Analysis Data Analysis Kinetic Measurement->Data Analysis Real-Time FTIR Compare Rates Compare Rates Data Analysis->Compare Rates Rate Constants

Caption: A flowchart outlining the experimental workflow for the comparative kinetic analysis of this compound and its analogues.

G cluster_1 Radical-Initiated Thiol-Ene Reaction Mechanism Initiator Initiator Radical Radical Initiator->Radical UV Light Thiol Thiol Radical->Thiol H-abstraction Thiyl_Radical Thiyl_Radical Thiol->Thiyl_Radical Thioether Thioether Thiol->Thioether Alkene Alkene Thiyl_Radical->Alkene Propagation Carbon_Radical Carbon_Radical Alkene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer

Caption: The catalytic cycle of the radical-initiated thiol-ene addition reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of Trivinylcyclohexane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe and legal disposal of trivinylcyclohexane, a combustible liquid that is also a skin and eye irritant.[1][2] Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is a combustible liquid and can cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use protective gloves.[1]

  • Respiratory Protection: In case of vapor or aerosol generation, use a suitable respirator.

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

Safe Handling and Storage of Waste:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep waste containers tightly closed and store them in a cool, dark, and well-ventilated place.[1]

  • Store waste away from incompatible materials, such as oxidizing agents.[1]

  • Prevent the buildup of electrostatic charge by using explosion-proof equipment.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative and safety data for 1,2,4-Trivinylcyclohexane.

PropertyValue
Physical State Clear, colorless to slightly pale yellow liquid[1][3]
Boiling Point 88°C at 2.7 kPa[1]
Flash Point 69°C (closed cup)[1]
Specific Gravity 0.85 (20/20)
Signal Word Warning[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound is governed by federal, state, and local regulations.[1] It is crucial to manage this chemical as a hazardous waste unless determined otherwise by a qualified professional. The Resource Conservation and Recovery Act (RCRA) provides a framework for "cradle-to-grave" management of hazardous waste in the United States.[4][5]

1. Waste Identification and Segregation:

  • Treat all unwanted this compound, including contaminated materials from spills, as hazardous waste.

  • Segregate this compound waste from other waste streams to avoid chemical reactions.

2. Waste Collection and Labeling:

  • Collect this compound waste in a designated, properly sealed, and compatible container.

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as dry sand, earth, or sawdust.[1]

  • For larger spills, contain the spill by bunding.[1]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]

  • Remove all sources of ignition and use spark-proof tools during cleanup.[1]

4. Professional Disposal:

  • Do not dispose of this compound down the drain or with regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

  • Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Always consult your local and regional authorities for specific disposal regulations.[1]

5. Empty Container Management:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Trivinylcyclohexane_Disposal_Workflow start Waste Generation (Unused or Contaminated this compound) identify Identify as Potential Hazardous Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles) identify->ppe segregate Segregate from Other Waste Streams ppe->segregate container Collect in a Labeled, Sealed Container segregate->container storage Store in a Cool, Ventilated Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs transport Arrange for Professional Pickup and Transport contact_ehs->transport disposal Final Disposal (e.g., Incineration) transport->disposal documentation Maintain Disposal Records disposal->documentation

References

Essential Safety and Operational Guide for Handling Trivinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Trivinylcyclohexane. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure safe handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2][3] It may also cause respiratory irritation.[1][3] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment:

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Contact Chemical-resistant glovesNitrile or neoprene gloves are recommended. Discard and replace gloves immediately if there are signs of degradation or chemical breakthrough.[4]
Lab coatA fully buttoned, long-sleeved lab coat is required to protect against accidental skin contact.
Ocular (Eye) Contact Safety gogglesTightly fitting safety goggles are necessary to protect against splashes.[4]
Inhalation Fume hood / RespiratorAll handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation of aerosols.[2][4] If exposure to harmful airborne material is possible, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

Experimental Workflow for Handling this compound:

prep_ppe 1. Don Required PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood handle_transfer 3. Transfer Chemical prep_hood->handle_transfer handle_reaction 4. Perform Reaction handle_transfer->handle_reaction cleanup_decon 5. Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste 6. Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose 7. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe 8. Doff PPE cleanup_dispose->cleanup_ppe

Figure 1. A stepwise workflow for the safe handling and disposal of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure all necessary PPE is available and in good condition.

    • Don a lab coat, safety goggles, and chemical-resistant gloves.

    • Prepare the work area within the chemical fume hood by ensuring it is clean and uncluttered.

  • Handling:

    • Always handle this compound inside a certified chemical fume hood.

    • Avoid the formation of aerosols and vapors.[4]

    • Use appropriate, clean glassware and tools.

    • In case of a spill, absorb the material with an inert absorbent such as sand or silica (B1680970) gel and collect it in a suitable, closed container for disposal.[2][4]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly.[2]

    • Clean and decontaminate all equipment and surfaces that have come into contact with the chemical.

    • Remove and dispose of contaminated PPE as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
In case of eye contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, consult a specialist.[4]
In case of skin contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[2]

    • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not discharge the chemical into drains or the environment.[4]

By adhering to these safety and handling protocols, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.